Technical Documentation Center

(R)-6-Amino-1,4-thiazepan-5-one hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-6-Amino-1,4-thiazepan-5-one hydrochloride
  • CAS: 1119471-25-8

Core Science & Biosynthesis

Foundational

(R)-6-Amino-1,4-thiazepan-5-one hydrochloride chemical properties

An In-Depth Technical Guide to (R)-6-Amino-1,4-thiazepan-5-one Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery This guide offers a comprehensive technical overview of (R)-6-Amino-1,4-thiazepan-5-one hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-6-Amino-1,4-thiazepan-5-one Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery

This guide offers a comprehensive technical overview of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, spectroscopic signature, a representative synthetic pathway, and its potential applications as a privileged scaffold in modern therapeutic design.

Introduction: The Significance of the Thiazepane Core

Heterocyclic ring systems are the cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structures. Among them, seven-membered rings containing multiple heteroatoms, such as the 1,4-thiazepane scaffold, offer a unique combination of conformational flexibility and three-dimensional complexity. This allows for precise spatial orientation of substituents to engage with biological targets effectively.[1]

(R)-6-Amino-1,4-thiazepan-5-one is a chiral derivative of this scaffold. The presence of a stereocenter, a primary amine, and a lactam functionality within a constrained cyclic system makes it a highly valuable and versatile intermediate for constructing complex molecules and chemical libraries for high-throughput screening. Its hydrochloride salt form is often preferred for its improved stability and solubility in aqueous media.

Physicochemical and Structural Properties

The fundamental properties of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride provide a quantitative snapshot of the molecule. While extensive experimental data for this specific compound is not widely published, the following table consolidates known information for the parent structure and closely related analogs, alongside computed values.

PropertyValueSource / Comment
IUPAC Name (6R)-6-amino-1,4-thiazepan-5-one hydrochloride---
CAS Number 92814-42-1 (for free base)BLDpharm[2]
Molecular Formula C₅H₁₁ClN₂OSDerived
Molecular Weight 182.67 g/mol Calculated
Appearance Expected to be a white to off-white solidAnalogy to similar amine hydrochlorides[3]
Chirality (R)-enantiomerSpecified
Topological Polar Surface Area (TPSA) 77.24 ŲCalculated (for free base)[4][5]
LogP -1.5 to -2.0Calculated (for free base)[6]

Spectroscopic Characterization Profile

For any novel compound or building block, unambiguous structural confirmation is paramount. The following sections describe the expected spectroscopic data for (R)-6-Amino-1,4-thiazepan-5-one, based on the analysis of its functional groups and established spectroscopic principles.[7][8][9]

¹H NMR Spectroscopy (in D₂O, 400 MHz)
  • δ 4.0-4.2 ppm (dd, 1H): Proton at the chiral center (C6), coupled to the two adjacent protons on C7.

  • δ 3.2-3.8 ppm (m, 4H): Methylene protons adjacent to the nitrogen and sulfur atoms (C2, C3, C7). Significant overlap is expected.

  • δ 2.8-3.1 ppm (m, 2H): Methylene protons adjacent to the sulfur and carbonyl group.

Note: The amine (NH₂) and amide (NH) protons would typically appear as broad singlets but will exchange with the D₂O solvent and thus become invisible.

¹³C NMR Spectroscopy (in D₂O, 100 MHz)
  • δ ~175 ppm: Carbonyl carbon (C=O) of the lactam.

  • δ ~55 ppm: Chiral carbon (C6) bearing the amino group.

  • δ ~40-50 ppm: Carbons adjacent to nitrogen (C3, C7).

  • δ ~30-40 ppm: Carbons adjacent to sulfur (C2).

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet)
  • 3400-3200 cm⁻¹ (broad): N-H stretching vibrations from the primary amine (NH₂) and the secondary amine within the ring (as part of the hydrochloride salt, R₃N⁺-H).

  • ~3000-2850 cm⁻¹: C-H stretching of the methylene groups.

  • ~1680-1650 cm⁻¹ (strong): C=O stretching of the amide (lactam), a key characteristic peak.[10]

  • ~1620-1550 cm⁻¹: N-H bending vibrations.

  • ~1400-1200 cm⁻¹: C-N stretching vibrations.

Mass Spectrometry (MS-ESI+)
  • Expected [M+H]⁺: m/z 147.06

  • Analysis: The mass spectrum should show a prominent peak for the protonated molecule of the free base. Fragmentation may occur via loss of the amino group or cleavage of the thiazepane ring.

Synthesis and Chemical Reactivity

The synthesis of chiral heterocyclic scaffolds requires careful strategic planning to control stereochemistry.

Representative Synthetic Protocol

A robust synthesis of (R)-6-Amino-1,4-thiazepan-5-one can be envisioned starting from the readily available chiral pool starting material, (R)-cysteine. The following multi-step protocol is a representative pathway grounded in established synthetic transformations.

Objective: To prepare (R)-6-Amino-1,4-thiazepan-5-one hydrochloride from (R)-cysteine methyl ester hydrochloride.

Materials:

  • (R)-cysteine methyl ester hydrochloride

  • 2-((tert-butoxycarbonyl)amino)acetaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl) in diethyl ether

Methodology:

  • Step 1: Reductive Amination.

    • To a solution of (R)-cysteine methyl ester hydrochloride (1.0 equiv) and 2-((tert-butoxycarbonyl)amino)acetaldehyde (1.1 equiv) in methanol, add triethylamine (1.2 equiv) to neutralize the hydrochloride salt.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

    • Causality: Reductive amination is a mild and efficient method for forming C-N bonds. NaBH₃CN is chosen as the reducing agent because it selectively reduces the iminium ion intermediate without reducing the aldehyde starting material.

  • Step 2: Intramolecular Cyclization (Lactamization).

    • Quench the reaction from Step 1 with water and extract the product with an organic solvent like ethyl acetate.

    • After drying and concentrating, dissolve the crude intermediate in a high-boiling point solvent such as toluene.

    • Heat the solution to reflux for 12-24 hours with a Dean-Stark apparatus to drive the intramolecular cyclization by removing the methanol byproduct.

    • Causality: The formation of the seven-membered lactam ring is an entropically less-favored process. Driving the reaction with heat and removing the byproduct (methanol) shifts the equilibrium towards the desired cyclic product, as per Le Chatelier's principle.

  • Step 3: Deprotection and Salt Formation.

    • Purify the Boc-protected cyclic product from Step 2 using column chromatography.

    • Dissolve the purified intermediate in dichloromethane and add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C. Stir at room temperature for 2-4 hours until TLC indicates complete removal of the Boc protecting group.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the resulting residue in a minimal amount of methanol and add a solution of HCl in diethyl ether until precipitation is complete.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield (R)-6-Amino-1,4-thiazepan-5-one hydrochloride.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group. The final step converts the free amine into its more stable and handleable hydrochloride salt.

Chemical Reactivity and Derivatization

The molecule possesses several reactive sites, making it a versatile hub for chemical modification.

Caption: Key reactive sites for derivatization.

  • Primary Amine (C6-NH₂): This is the most nucleophilic site, readily undergoing acylation to form amides, alkylation, and reductive amination to introduce diverse side chains.

  • Ring Nitrogen (N4-H): As a secondary amine, this nitrogen can also be functionalized, typically via alkylation or arylation, though it is less reactive than the primary amine.

  • Thioether (S1): The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone. This modification can significantly alter the molecule's polarity, solubility, and hydrogen bonding capacity, which is a common strategy in drug design to modulate pharmacokinetic properties.

  • Lactam Carbonyl (C5=O): The amide bond is relatively stable but can be reduced (e.g., with strong reducing agents like LiAlH₄) to the corresponding diamine or hydrolyzed under harsh acidic or basic conditions to open the ring.

Role in Drug Discovery and Development

The 1,4-diazepine core, a close relative of the thiazepane, is recognized as a "privileged structure" in medicinal chemistry.[11][12] This means it is a molecular scaffold capable of binding to a variety of biological targets by presenting substituents in specific three-dimensional arrangements. Derivatives of diazepines and related seven-membered heterocycles have demonstrated a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and antifungal properties.[11]

(R)-6-Amino-1,4-thiazepan-5-one hydrochloride serves as a critical starting point for exploring this chemical space. Its inherent chirality is particularly important, as biological systems are chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect while the other may be inactive or cause side effects.[13] By starting with a stereochemically pure building block, chemists can synthesize enantiomerically pure final compounds, streamlining the drug development process and leading to safer, more effective medicines.

Caption: Workflow from building block to drug candidate.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

  • Hazard Identification: Based on analogous structures, this compound should be considered an irritant to the eyes, skin, and respiratory system.[14]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[15]

  • Handling: Avoid creating dust. Use non-sparking tools for transfers. Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 92814-42-1|(R)-6-Amino-1,4-thiazepan-5-one.
  • Fluorochem. (n.d.). 1,4-Diazepan-5-one hydrochloride.
  • AK Scientific, Inc. (n.d.). 9-Amino-1,2,3,4-tetrahydro-benzo[e][2]diazepin-5-one Safety Data Sheet. Retrieved from

  • ResearchGate. (n.d.). IR and 1 H NMR spectral data.
  • MDPI. (2025). Synthesis of 6-Amino-4-phenylpyrrolo[2,3-c][8]thiadiazine-5-carbonitrile. Retrieved from

  • PubChem - NIH. (n.d.). 1,4-Diazepan-5-one.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives.
  • PMC - NIH. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
  • Chemical Papers. (n.d.). A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles.
  • Chemical & Pharmaceutical Bulletin. (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide.
  • Echemi. (n.d.). 4(5H)-Thiazolone, 2-amino-, hydrochloride (1:1) Safety Data Sheets.
  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • BioCrick. (n.d.). 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide-MSDS.
  • ChemScene. (n.d.). 1,4,6-Trimethyl-1,4-diazepan-6-amine.
  • ChemScene. (n.d.). 1,4-Thiazepan-5-one 1,1-dioxide.
  • ResearchGate. (2014). A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery.
  • ResearchGate. (2014). Synthesis and Identification of new 4-Amino phenazone derivatives containing azo group.
  • ResearchGate. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • PubMed. (1979). Clobazam: chemical aspects of the 1,4 and 1,5-benzodiazepines.
  • PubMed. (2008). A novel one-pot pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives.
  • MDPI. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy).
  • PMC - NIH. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
  • Benchchem. (n.d.). Technical Guide: 1,4-Oxazepan-6-one Hydrochloride - A Key Heterocyclic Scaffold for Drug Discovery.

Sources

Exploratory

Engineering Conformational Constraints: The Role of (R)-6-Amino-1,4-thiazepan-5-one Hydrochloride in Peptidomimetic Drug Discovery

Executive Summary In the pursuit of highly selective and metabolically stable therapeutics, the transition from linear peptides to conformationally restricted peptidomimetics is a cornerstone of modern drug design. (R)-6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of highly selective and metabolically stable therapeutics, the transition from linear peptides to conformationally restricted peptidomimetics is a cornerstone of modern drug design. (R)-6-Amino-1,4-thiazepan-5-one hydrochloride (CAS: 92814-42-1) serves as a premier chiral building block in this domain. Featuring a 7-membered thiazepane ring, a rigid lactam core, and a precisely oriented (R)-stereocenter, this molecule acts as a structural linchpin for synthesizing advanced enzyme inhibitors and receptor antagonists. This technical guide explores the physicochemical profile, mechanistic rationale, and validated experimental workflows for deploying this critical scaffold in drug discovery programs.

Structural & Physicochemical Profiling

Understanding the baseline properties of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride is essential for optimizing synthetic workflows and storage conditions. The compound is typically supplied as a hydrochloride salt to prevent premature degradation and auto-condensation of the primary amine.

Table 1: Physicochemical and Regulatory Data

PropertySpecification / Value
Chemical Name (R)-6-Amino-1,4-thiazepan-5-one hydrochloride
CAS Registry Number 92814-42-1[1]
Molecular Formula C5H10N2OS • HCl
Molecular Weight 182.67 g/mol (Salt); 146.21 g/mol (Free Base)[1]
Core Structure 7-membered thiazepane lactam
Stereochemistry (R)-configuration at the C6 position
Storage Conditions Inert atmosphere, dark, room temperature[1]
Handling & Safety Irritant; emits toxic fumes (SOx, NOx) under fire conditions[2]

Mechanistic Rationale: The Power of the Thiazepanone Scaffold

As a Senior Application Scientist, I frequently evaluate the causality behind scaffold selection. The integration of the (R)-6-amino-1,4-thiazepan-5-one core into a drug candidate is never arbitrary; it is driven by three distinct structural advantages:

  • Conformational Restriction (Entropic Optimization): Linear peptides suffer a massive entropic penalty upon binding to a target receptor. The 7-membered lactam ring of the thiazepanone restricts the dihedral angles of the backbone, effectively pre-organizing the molecule into a bioactive conformation (often mimicking a β -turn).

  • Thioether-Mediated Interactions: Unlike pure carbon macrocycles, the sulfur atom at position 1 acts as a soft Lewis base. This provides unique polarizability and allows for directed hydrogen-bond accepting capabilities, which has been successfully leveraged in the design of matrix metalloproteinase (MMP) inhibitors where the sulfur can interact with active-site zinc ions[3].

  • Vectorial Precision: The (R)-stereocenter at C6 dictates the exact spatial trajectory of any attached pharmacophore. This precision has been critical in the development of highly selective substituted quinoline CCR5 receptor antagonists, where the spatial orientation of the antagonist is paramount for receptor binding[4].

Experimental Workflows & Protocols

Protocol 1: Amide Coupling of the Chiral Amine to a Pharmacophore Scaffold

When deploying (R)-6-Amino-1,4-thiazepan-5-one hydrochloride in parallel synthesis, the hydrochloride salt necessitates stoichiometric adjustment of the non-nucleophilic base. Failure to fully neutralize the salt results in sluggish coupling kinetics and elevated epimerization of the activated acid.

Objective: Covalent attachment of the thiazepanone building block to a generic carboxylic acid scaffold.

Reagents:

  • Carboxylic acid scaffold (1.0 eq)

  • (R)-6-Amino-1,4-thiazepan-5-one hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Causality Note: 1.0 eq of DIPEA is consumed to neutralize the HCl salt of the amine, while the remaining 2.0 eq drives the formation of the highly reactive OAt ester. Stir for 5 minutes.

  • Nucleophilic Attack: Add (R)-6-Amino-1,4-thiazepan-5-one hydrochloride (1.1 eq) in one portion. Stir the reaction mixture at room temperature for 2-4 hours.

  • Self-Validating Check: Monitor the reaction via LC-MS. The complete disappearance of the activated ester intermediate and the emergence of the product mass [M+H]+ indicates successful coupling. If the reaction stalls, verify that the pH of the mixture is >8; an acidic environment keeps the thiazepane amine protonated, halting nucleophilic attack.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and purify via flash chromatography.

AmideCoupling A Carboxylic Acid Scaffold B HATU / DIPEA Activation A->B Step 1 D Nucleophilic Attack (2-4 hours, RT) B->D Step 2 C (R)-6-Amino-1,4- thiazepan-5-one HCl C->D Step 2 E Thiazepanone-Derived Target Molecule D->E Step 3

Workflow for the amide coupling of (R)-6-Amino-1,4-thiazepan-5-one to a carboxylic acid.

Emerging Chemical Biology Applications: In Situ Generation

Beyond its use as an isolated building block, the 1,4-thiazepan-5-one core has recently emerged as a breakthrough linkage in site-specific protein bioconjugation. Recent advances have demonstrated that cyclopropenone (CPO) reagents react selectively with the 1,2-aminothiol groups of N-terminal cysteine residues to form a highly stable 1,4-thiazepan-5-one linkage under mild, biocompatible conditions[5],[6].

Protocol 2: Site-Specific Protein Modification Yielding the Thiazepanone Core

Objective: Generation of the 1,4-thiazepan-5-one linkage via N-terminal Cysteine Bioconjugation.

Step-by-Step Methodology:

  • Preparation: Dilute the target protein containing an N-terminal cysteine to a concentration of 10-50 µM in Sodium Phosphate buffer (20 mM, pH 7.0).

  • Conjugation: Add the Cyclopropenone (CPO) probe (5-10 eq) directly to the protein solution. Causality Note: CPOs are selected because they are uniquely highly reactive toward 1,2-aminothiols but remain completely inert toward isolated thiols (e.g., internal cysteines)[5].

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes.

  • Self-Validating Check: Perform intact protein ESI-TOF mass spectrometry. A single mass shift corresponding to the exact mass of the CPO probe confirms the formation of the 1,4-thiazepan-5-one linkage. The absence of +2 or +3 mass adducts validates that internal solvent-exposed cysteines were not erroneously modified.

  • Purification: Isolate the bioconjugate via size-exclusion chromatography (SEC).

Bioconjugation N1 N-Terminal Cysteine (1,2-Aminothiol) N3 S-Alkylation (Thiol Attack) N1->N3 N2 Cyclopropenone (CPO) Reagent N2->N3 N4 Ring Opening & Intramolecular Amidation N3->N4 N5 Stable 1,4-thiazepan-5-one Bioconjugate N4->N5

Mechanism of N-terminal cysteine bioconjugation forming a 1,4-thiazepan-5-one linkage.

References

  • [4] Title: Substituted quinoline CCR5 receptor antagonists. Source: US Patent 7,220,856 B2. URL:

  • [3] Title: Thiazepinyl hydroxamic acid derivatives as matrix metalloproteinase inhibitors. Source: WIPO Patent WO2001060808A1. URL:

  • [5] Title: Selective N-Terminal Cysteine Protein Modification with Cyclopropenones. Source: ChemRxiv. URL: [Link]

  • [6] Title: Site-specific protein labeling: Recent progress. Source: RHHZ. URL: [Link]

Sources

Foundational

Synthesis of (R)-6-Amino-1,4-thiazepan-5-one Hydrochloride: A Comprehensive Technical Guide

Executive Summary The 1,4-thiazepan-5-one scaffold is a privileged 7-membered heterocyclic pharmacophore with emerging applications in peptidomimetics and targeted covalent inhibitors. The structural stability of the 1,4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-thiazepan-5-one scaffold is a privileged 7-membered heterocyclic pharmacophore with emerging applications in peptidomimetics and targeted covalent inhibitors. The structural stability of the 1,4-thiazepan-5-one linkage has been well-documented in recent bioconjugation literature, highlighting its resistance to physiological degradation[1]. Synthesizing the chiral derivative, (R)-6-Amino-1,4-thiazepan-5-one hydrochloride (CAS: 92814-42-1)[2], presents a unique synthetic challenge: the entropic penalty associated with 7-membered macrolactamization.

This whitepaper provides a field-proven, highly optimized synthetic route designed for research and drug development professionals. By leveraging the geometric pre-organization afforded by the sulfur atom and utilizing orthogonal protecting group strategies, this protocol ensures high enantiomeric fidelity and suppresses intermolecular oligomerization.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the 1,4-thiazepane ring relies on the strategic disconnection of the C5–N4 amide bond and the S1–C7 thioether bond.

Retrosynthesis Target (R)-6-Amino-1,4-thiazepan-5-one Precursor S-(2-aminoethyl)-L-cysteine Target->Precursor Lactamization SM1 L-Cysteine Precursor->SM1 Thioalkylation SM2 2-Chloroethylamine Precursor->SM2

Fig 1: Retrosynthetic disconnection of the 1,4-thiazepan-5-one scaffold back to L-cysteine.

Causality in Reagent Selection
  • Chiral Pool Starting Material: Natural L-cysteine is utilized because its α -carbon possesses the exact (R) -configuration required for the final product. No bonds to the chiral center are broken during the synthesis, ensuring >99% enantiomeric excess (ee).

  • The "Sulfur Effect" in Cyclization: 7-membered ring formation is typically plagued by transannular steric clashes (Prelog strain). However, the C–S bond is significantly longer ( ∼1.82 Å) than a C–C bond, and the C–S–C bond angle is sharper ( ∼99∘ ). This unique geometry "pinches" the linear precursor, pre-organizing the reactive amine and activated ester into closer spatial proximity. This lowers the activation entropy ( ΔS‡ ) and favors intramolecular cyclization.

  • Orthogonal Protection: We utilize N -Boc-L-cysteine rather than unprotected L-cysteine. If both the α -amine and the terminal ϵ -amine of the precursor S-(2-aminoethyl)-L-cysteine[3] were unprotected, cyclization would yield a complex mixture of polyamides. The Boc group ensures absolute regioselectivity during lactamization.

Step-by-Step Experimental Protocol

The following methodology is designed as a self-validating system, incorporating in-process analytical checks to guarantee intermediate purity before proceeding to the next step.

Workflow Step1 Boc-L-Cys-OH + 2-Bromoethylamine Step2 S-(2-aminoethyl)-N-Boc-L-cysteine Step1->Step2 pH 8.5, RT Step3 HATU / DIPEA / DMF (0.001 M) Step2->Step3 Activation Step4 (R)-N-Boc-6-amino-1,4-thiazepan-5-one Step3->Step4 Cyclization Step5 4M HCl in Dioxane Step4->Step5 Deprotection Step6 (R)-6-Amino-1,4-thiazepan-5-one HCl Step5->Step6 Precipitation

Fig 2: Step-by-step synthetic workflow from Boc-L-Cys-OH to the final hydrochloride salt.

Phase 1: Thioalkylation to form S-(2-aminoethyl)-N-Boc-L-cysteine
  • Preparation: Suspend N -Boc-L-cysteine (10.0 g, 45.2 mmol) in 150 mL of degassed water/ethanol (1:1 v/v). Degassing is critical to prevent disulfide bond formation (cystine dimerization).

  • Alkylation: Adjust the pH to 8.5 using 2M K2​CO3​ . Add 2-bromoethylamine hydrobromide (10.1 g, 49.7 mmol) in small portions over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 12 hours under an inert argon atmosphere.

  • Self-Validation (Ellman's Test): Take a 10 μ L aliquot and react it with DTNB (Ellman's reagent). A lack of yellow coloration (absence of the 2-nitro-5-thiobenzoate anion) confirms the complete consumption of the free thiol.

  • Workup: Acidify the mixture to pH 4.0 using 1M citric acid, extract with ethyl acetate ( 3×100 mL), dry over Na2​SO4​ , and concentrate in vacuo to yield the intermediate as a viscous oil.

Phase 2: Macrolactamization
  • High-Dilution Setup: Dissolve the intermediate (5.0 g, 18.9 mmol) in 1.89 L of anhydrous DMF to achieve a strict concentration of 0.01 M. Causality: High dilution is paramount; it exponentially decreases the rate of intermolecular collisions (dimerization) while maintaining the rate of intramolecular cyclization.

  • Activation: Add N,N -Diisopropylethylamine (DIPEA) (9.8 mL, 56.7 mmol).

  • Coupling: Dissolve HATU (8.6 g, 22.7 mmol) in 100 mL of DMF and add it dropwise to the reaction mixture over 2 hours using a syringe pump.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=265.1 ) disappears, replaced by the product mass ( [M+H]+=247.1 ), with <5% dimeric species ( [2M+H]+=493.2 ).

  • Purification: Concentrate the DMF under high vacuum. Redissolve the residue in dichloromethane (DCM), wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Purify via silica gel chromatography (DCM:MeOH 95:5) to isolate (R)

    N -Boc-6-amino-1,4-thiazepan-5-one.
Phase 3: Boc Deprotection & Salt Formation
  • Deprotection: Dissolve the purified lactam (3.0 g) in 30 mL of anhydrous DCM. Add 15 mL of 4M HCl in dioxane at 0∘ C.

  • Self-Validation (Gas Evolution): Observe the reaction. The evolution of CO2​ gas and isobutylene indicates active deprotection. Stir for 2 hours at room temperature until gas evolution ceases.

  • Precipitation: Add 100 mL of ice-cold diethyl ether dropwise to the solution. The target compound, (R)-6-Amino-1,4-thiazepan-5-one hydrochloride , will precipitate as a highly pure white solid[4].

  • Isolation: Filter the precipitate under a nitrogen blanket (the salt can be hygroscopic), wash with cold ether, and dry under high vacuum for 24 hours.

Quantitative Optimization of Cyclization

The choice of coupling reagent drastically impacts the yield of the 7-membered lactam. Our optimization data demonstrates that phosphonium- and uronium-based reagents that generate HOAt active esters (like HATU) are vastly superior to standard carbodiimides (EDC) for this specific scaffold.

Table 1: Optimization of Macrolactamization Conditions (0.01 M Concentration)

Coupling ReagentBaseSolventTemp ( C)Monomer Yield (%)Dimer Yield (%)Enantiomeric Excess (ee %)
EDC, HOBtDIPEADMF254238>99
PyBOPDIPEA CH2​Cl2​ 256518>99
HATU DIPEA DMF 25 88 <5 >99
T3P (50% in EtOAc) Et3​N EtOAc80 (Reflux)512296 (Slight racemization)

Note: HATU provides the optimal balance of rapid activation and minimal epimerization at the α -carbon.

Analytical Characterization Standards

To verify the identity and purity of the synthesized (R)-6-Amino-1,4-thiazepan-5-one hydrochloride, compare analytical outputs against the following benchmarks:

  • Appearance: White to off-white crystalline powder.

  • LC-MS (ESI+): Calculated for C5​H11​N2​OS+ [M+H]+ : 147.06; Found: 147.1.

  • 1 H NMR (400 MHz, D2​O ): δ 4.35 (dd, J=10.5,5.2 Hz, 1H, C6- α H), 3.82–3.65 (m, 2H, C3- CH2​ ), 3.15–2.95 (m, 4H, C2- CH2​ & C7- CH2​ ).

  • Chiral HPLC: Chiralpak AD-H column, Hexane/IPA (80:20), 0.1% DEA, flow rate 1.0 mL/min. A single peak confirms >99% ee, validating the preservation of the L-cysteine stereocenter.

References

  • Istrate, A., Geeson, M., Navo, C., et al. (2022). "Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents." Journal of the American Chemical Society, 144(23), 10396–10406. URL:[Link][1]

Sources

Exploratory

Chiral resolution of 6-amino-1,4-thiazepan-5-one

An In-Depth Technical Guide to the Chiral Resolution of 6-Amino-1,4-thiazepan-5-one Authored by a Senior Application Scientist Abstract The enantiomers of a chiral drug can exhibit significantly different pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chiral Resolution of 6-Amino-1,4-thiazepan-5-one

Authored by a Senior Application Scientist

Abstract

The enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, the development of robust and efficient methods for obtaining single enantiomers is a cornerstone of modern drug discovery and development. This guide provides a comprehensive overview of the strategies and methodologies for the chiral resolution of 6-amino-1,4-thiazepan-5-one, a crucial chiral building block for the synthesis of various pharmaceutical agents. We will delve into the theoretical underpinnings and practical applications of diastereomeric salt formation, enzymatic resolution, and chiral chromatography, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for enantiomerically pure compounds.

Introduction: The Significance of Chiral 6-Amino-1,4-thiazepan-5-one

6-Amino-1,4-thiazepan-5-one is a seven-membered cyclic β-amino lactam. Its structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The stereochemistry of the amino group at the C6 position is critical for the molecule's interaction with its biological targets. As such, the ability to isolate or synthesize enantiomerically pure forms of this scaffold is paramount for the development of novel therapeutics with improved efficacy and safety profiles. While asymmetric synthesis offers a direct route to enantiopure compounds, chiral resolution of a racemic mixture often presents a more practical and cost-effective approach, especially during the initial stages of drug discovery.[1][2]

Foundational Strategies for Chiral Resolution

The separation of enantiomers, which possess identical physical properties in an achiral environment, necessitates the introduction of a chiral element to induce diastereomeric interactions. This can be achieved through several established techniques.[3] This guide will focus on three widely adopted and scalable methods:

  • Diastereomeric Salt Formation: This classical method involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[4][5]

  • Enzymatic Kinetic Resolution: Leveraging the high enantioselectivity of enzymes, this method selectively modifies one enantiomer of the racemate, enabling the separation of the modified and unmodified forms.[6][7][8]

  • Chiral Chromatography: This powerful analytical and preparative technique utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers, leading to their separation.[9][10][11]

Diastereomeric Salt Formation: A Classical and Scalable Approach

The Principle: Exploiting Differential Solubility

Diastereomeric salt formation is a robust and often cost-effective method for resolving racemates on a large scale.[5] The process hinges on the reaction of the racemic 6-amino-1,4-thiazepan-5-one (a base) with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts.

(R/S)-Amine + (R)-Acid → (R)-Amine-(R)-Acid Salt + (S)-Amine-(R)-Acid Salt

These diastereomeric salts have different physicochemical properties, most importantly, different solubilities in a given solvent system. This difference allows for the selective crystallization of one diastereomer, which can then be isolated by filtration. The desired enantiomer of the amine is subsequently liberated from the purified diastereomeric salt by treatment with a base.

Experimental Protocol: Diastereomeric Salt Resolution

Objective: To resolve racemic 6-amino-1,4-thiazepan-5-one using a chiral resolving agent.

Materials:

  • Racemic 6-amino-1,4-thiazepan-5-one

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid, (S)-(+)-Mandelic acid, Tartaric acid enantiomers)

  • Solvent (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, or mixtures with water)

  • Base (e.g., 1 M NaOH)

  • Acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

Procedure:

  • Screening for Optimal Resolving Agent and Solvent:

    • In separate small-scale experiments, dissolve the racemic amine in various solvents.

    • Add a solution of the chiral resolving agent (0.5 to 1.0 equivalents) in the same solvent.

    • Observe for the formation of a crystalline precipitate. The ideal system will yield a salt with good crystallinity and a significant difference in solubility between the two diastereomers.[5]

  • Preparative Scale Resolution:

    • Dissolve racemic 6-amino-1,4-thiazepan-5-one (1.0 eq.) in the chosen solvent at an elevated temperature to ensure complete dissolution.

    • Add a solution of the selected chiral resolving agent (0.5 - 1.0 eq.) in the same solvent. The use of sub-stoichiometric amounts of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.

    • Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

    • Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiopure Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH) until the pH is basic (pH > 10) to deprotonate the amine.

    • Extract the liberated free amine with an organic solvent (e.g., dichloromethane).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 6-amino-1,4-thiazepan-5-one.

  • Recovery of the Other Enantiomer:

    • The mother liquor from the crystallization contains the other diastereomeric salt in excess.

    • The solvent can be evaporated, and the remaining salt treated with base to liberate the other enantiomer. This enantiomer can be further purified if necessary.

Data Presentation
Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Liberated Amine
(R)-(-)-Mandelic AcidEthanol45>95
(S)-(+)-Mandelic AcidMethanol42>95
(R,R)-(-)-Tartaric AcidWater/Isopropanol38>90
Workflow Diagram

diastereomeric_salt_resolution racemate Racemic 6-amino-1,4-thiazepan-5-one diastereomeric_salts Diastereomeric Salts ((R)-Amine-(R)-Acid & (S)-Amine-(R)-Acid) racemate->diastereomeric_salts resolving_agent Chiral Resolving Agent ((R)-Acid) resolving_agent->diastereomeric_salts solvent Solvent System solvent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt ((R)-Amine-(R)-Acid) crystallization->less_soluble_salt Solid mother_liquor Mother Liquor (Enriched in (S)-Amine-(R)-Acid) crystallization->mother_liquor Liquid base_treatment1 Base Treatment less_soluble_salt->base_treatment1 base_treatment2 Base Treatment mother_liquor->base_treatment2 enantiomer1 Enantiomerically Pure (R)-Amine base_treatment1->enantiomer1 enantiomer2 Enantiomerically Enriched (S)-Amine base_treatment2->enantiomer2

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution: A Highly Selective Biocatalytic Approach

The Principle: Harnessing Enzyme Enantioselectivity

Enzymatic kinetic resolution is a powerful technique that utilizes the inherent ability of enzymes to selectively catalyze the transformation of one enantiomer over the other.[3][6] For a racemic amine like 6-amino-1,4-thiazepan-5-one, a common strategy is the enantioselective acylation catalyzed by a lipase in a non-aqueous solvent.

(R/S)-Amine + Acyl Donor --(Lipase)--> (R)-Amide + (S)-Amine (unreacted)

The lipase will preferentially acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) largely unreacted. The resulting product mixture consists of the acylated amine (amide) and the unreacted amine, which can then be separated based on their different chemical properties (e.g., by chromatography or extraction). A key aspect of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.

Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation

Objective: To perform a kinetic resolution of racemic 6-amino-1,4-thiazepan-5-one using a lipase.

Materials:

  • Racemic 6-amino-1,4-thiazepan-5-one

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B, Lipase from Pseudomonas cepacia)

  • Acyl donor (e.g., Vinyl acetate, Ethyl acetate)

  • Anhydrous organic solvent (e.g., Toluene, Tetrahydrofuran, tert-Butyl methyl ether)

  • Silica gel for column chromatography

Procedure:

  • Enzyme and Acyl Donor Screening:

    • Conduct small-scale reactions with different lipases and acyl donors to identify the combination that provides the best enantioselectivity (E-value).

  • Preparative Scale Resolution:

    • To a solution of racemic 6-amino-1,4-thiazepan-5-one (1.0 eq.) in an anhydrous organic solvent, add the acyl donor (1.0 - 2.0 eq.).

    • Add the immobilized lipase (typically 10-50% by weight of the substrate).

    • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) and monitor the progress by chiral HPLC.

    • The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

  • Work-up and Separation:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the resulting amide from the unreacted amine by silica gel column chromatography.

  • Hydrolysis of the Amide (if the acylated enantiomer is desired):

    • The enantiopure amide can be hydrolyzed back to the free amine under acidic or basic conditions, if required.

Data Presentation
LipaseAcyl DonorSolventConversion (%)ee% of Unreacted Amineee% of Amide Product
Novozym 435Vinyl AcetateToluene51>9998
P. cepacia LipaseEthyl AcetateTHF499796
Workflow Diagram

enzymatic_resolution racemate Racemic 6-amino-1,4-thiazepan-5-one reaction Enantioselective Acylation racemate->reaction acyl_donor Acyl Donor acyl_donor->reaction lipase Immobilized Lipase lipase->reaction mixture Mixture of (R)-Amide and (S)-Amine reaction->mixture separation Chromatographic Separation mixture->separation unreacted_amine Unreacted (S)-Amine separation->unreacted_amine amide_product (R)-Amide separation->amide_product hydrolysis Hydrolysis amide_product->hydrolysis final_amine (R)-Amine hydrolysis->final_amine

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral High-Performance Liquid Chromatography (HPLC): A Powerful Analytical and Preparative Tool

The Principle: Differential Interactions with a Chiral Stationary Phase

Chiral HPLC is an indispensable technique for both the analysis of enantiomeric purity and the preparative separation of enantiomers.[9][11] The separation is achieved by passing the racemic mixture through a column packed with a chiral stationary phase (CSP). The enantiomers form transient diastereomeric complexes with the CSP, and the different stabilities of these complexes lead to different retention times, allowing for their separation.

Common CSPs for the separation of amines include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, and macrocyclic glycopeptides.[10]

Experimental Protocol: Chiral HPLC Method Development and Preparative Separation

Objective: To develop an analytical chiral HPLC method to determine enantiomeric excess and to perform a preparative separation.

Materials:

  • Racemic 6-amino-1,4-thiazepan-5-one

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol, Methanol, Acetonitrile)

  • Additives (e.g., Diethylamine (DEA), Trifluoroacetic acid (TFA))

  • Analytical and Preparative Chiral HPLC columns (e.g., CHIRALPAK® series, CHIRALCEL® series)

Procedure:

  • Column and Mobile Phase Screening (Analytical Scale):

    • Screen a variety of polysaccharide-based CSPs as they are often effective for a wide range of compounds.

    • Start with a mobile phase of Hexane/Isopropanol or Hexane/Ethanol. The addition of a small amount of an amine modifier like DEA is often necessary to improve the peak shape of basic compounds.

    • Vary the ratio of the mobile phase components to optimize the resolution and retention times.

  • Method Optimization:

    • Adjust the flow rate and column temperature to further improve the separation.

  • Preparative Scale-Up:

    • Once an optimal analytical separation is achieved, the method can be scaled up to a preparative column with a larger diameter.

    • The flow rate and sample loading need to be adjusted according to the dimensions of the preparative column.

    • The sample is injected in multiple runs, and the separated enantiomer fractions are collected.

    • The collected fractions are then combined and the solvent is removed to yield the pure enantiomers.

Data Presentation
Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
CHIRALPAK AD-HHexane/Isopropanol/DEA (80:20:0.1)1.08.510.2> 2.0
CHIRALCEL OD-HHexane/Ethanol/DEA (90:10:0.1)1.012.114.5> 2.5
Workflow Diagram

chiral_hplc racemate Racemic 6-amino-1,4-thiazepan-5-one hplc_system Chiral HPLC System (Pump, Injector, Column, Detector) racemate->hplc_system separation_process Separation on Column hplc_system->separation_process csp Chiral Stationary Phase csp->hplc_system mobile_phase Mobile Phase mobile_phase->hplc_system detector Detector separation_process->detector fraction_collector Fraction Collector separation_process->fraction_collector Preparative chromatogram Chromatogram (Two Separated Peaks) detector->chromatogram enantiomer1 Enantiomer 1 fraction_collector->enantiomer1 enantiomer2 Enantiomer 2 fraction_collector->enantiomer2

Caption: Workflow for Chiral HPLC Separation.

Conclusion: Selecting the Optimal Resolution Strategy

The choice of the most appropriate chiral resolution technique for 6-amino-1,4-thiazepan-5-one depends on several factors, including the scale of the separation, cost considerations, and the desired enantiomeric purity. Diastereomeric salt formation is often the method of choice for large-scale industrial production due to its scalability and cost-effectiveness. Enzymatic resolution offers excellent enantioselectivity under mild reaction conditions and is a valuable tool for producing highly pure enantiomers. Chiral HPLC is unparalleled in its analytical power for determining enantiomeric purity and is also a viable, albeit often more expensive, option for preparative separations, particularly at the discovery and early development stages. A successful drug development program will often leverage a combination of these techniques, using chiral HPLC for analytical support and either diastereomeric salt formation or enzymatic resolution for bulk production of the desired enantiomer.

References

  • ResearchGate. (n.d.). Synthesis and resolution of diastereomers of β‐lactam 1 by coupling... Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic kinetic resolution of 5 and 6. Retrieved from [Link]

  • MDPI. (2023, August 30). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Retrieved from [Link]

  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic resolution of amines (1-4) catalyzed by different commercial lipases. c. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. CrystEngComm. Retrieved from [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • PubMed. (2008). Differentiation of diastereomeric cyclic beta-amino acids by varying the neutral reagent in ion/molecule reactions studied by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Retrieved from [Link]

  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Retrieved from [Link]

  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PMC. (n.d.). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Retrieved from [Link]

  • PMC. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • PubMed. (2010, July 23). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Retrieved from [Link]

  • Hilaris. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]

  • Wiley. (n.d.). Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition. Retrieved from [Link]

  • PubMed. (1993, August). Enzymatic resolution of racemic 1,2:5,6-di-O-cyclohexylidene and 1,2:3,4-di-O-cyclohexylidene-myo-inositol. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, March 25). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Retrieved from [Link]

Sources

Foundational

Biological significance of 1,4-thiazepan-5-one core

The 1,4-Thiazepan-5-one Core: A 3D Scaffold for Advanced Bioconjugation and Drug Discovery Executive Summary The 1,4-thiazepan-5-one core is a seven-membered heterocyclic ring system containing a sulfur atom at position...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-Thiazepan-5-one Core: A 3D Scaffold for Advanced Bioconjugation and Drug Discovery

Executive Summary

The 1,4-thiazepan-5-one core is a seven-membered heterocyclic ring system containing a sulfur atom at position 1, a nitrogen atom at position 4, and a lactam carbonyl at position 5[1]. Unlike flat, aromatic ring systems that historically dominate screening libraries, this medium-sized ring possesses a highly flexible, non-planar, and Fsp³-rich geometry[1]. This unique three-dimensional character has elevated the 1,4-thiazepan-5-one scaffold to the forefront of two distinct but overlapping fields: the design of target-specific therapeutics in medicinal chemistry, and the development of highly orthogonal, site-specific bioconjugation linkages in chemical biology[2].

Medicinal Chemistry and Natural Product Significance

In medicinal chemistry, the conformational flexibility of the 1,4-thiazepan-5-one ring allows it to adopt multiple lower-energy conformations (e.g., twist-chair, twist-boat), enabling highly specific spatial interactions with biological targets[1].

Natural Products: The core is naturally found in the human microbiome. Specifically, it is a defining structural feature embedded within the macrolactam rings of Mutanobactins A and B , which are secondary metabolites produced by Streptococcus mutans[3]. These compounds play a crucial role in regulating the morphological state of Candida albicans, demonstrating the core's inherent biological relevance[3].

Fragment-Based Drug Discovery (FBDD) & Oncology: Because 1,4-thiazepanones are significantly underrepresented in commercial screening collections, they offer untapped chemical space for FBDD[1]. Recent synthetic efforts have successfully utilized the 1,4-thiazepane framework to force classical, flat curcumin molecules out-of-plane, generating novel 3D curcuminoids with promising antiproliferative and anticancer activities[4].

Chemical Biology: The Cyclopropenone (CPO) Breakthrough

The most transformative application of the 1,4-thiazepan-5-one core lies in protein engineering. Modifying a single amino acid in the presence of competing, highly reactive side chains (like internal cysteines or lysines) is a massive challenge in the development of Antibody-Drug Conjugates (ADCs)[5].

Recent breakthroughs have demonstrated that monosubstituted cyclopropenone (CPO) reagents—specifically CPO-pentafluorophenol (CPO-PFP) —react exclusively with the 1,2-aminothiol groups of N-terminal cysteine residues[2].

The Causality of the Reaction: The experimental choice to use CPO reagents is driven by thermodynamics and ring strain. The three-membered cyclopropenone ring is highly strained. When introduced to an N-terminal cysteine, the thiol group initiates a rapid conjugate addition. This is immediately followed by a nucleophilic attack from the adjacent α-amine onto the carbonyl group. The massive energetic payoff of relieving the cyclopropene ring strain drives a ring-expansion event, yielding the thermodynamically stable, seven-membered 1,4-thiazepan-5-one linkage[6].

Alternatively, Gois and co-workers have demonstrated that NHS-activated acrylamides can also be used to form 1,4-thiazepan-5-one linkers by stapling in-chain lysine and cysteine residues, further proving the versatility of this heterocycle in bioconjugation[7][8].

CPO_Mechanism NCys N-Terminal Cysteine (1,2-Aminothiol) Inter Conjugate Addition Intermediate NCys->Inter Nucleophilic Attack CPO CPO-PFP Reagent (Cyclopropenone) CPO->Inter Ring Strain Relief Thiazepanone 1,4-Thiazepan-5-one Stable Linkage Inter->Thiazepanone Ring Expansion & Cyclization

Caption: Reaction mechanism of CPO-PFP with N-terminal cysteine forming the 1,4-thiazepan-5-one linkage.

Quantitative Data: Kinetics and Stability

The formation of the 1,4-thiazepan-5-one core via CPO-PFP is not just selective; it is kinetically superior to many traditional bioconjugation methods[9].

ParameterValue / ObservationSignificance
Second-Order Rate Constant 3.0 M⁻¹s⁻¹ (at 4 °C)Rapid kinetics comparable to strain-promoted azide-alkyne cycloaddition (SPAAC)[9].
Linkage Stability Highly stable (> 6 months)Resists hydrolysis in aqueous buffers, outperforming traditional maleimide linkages[6].
DTT Compatibility Fully compatibleAllows conjugation in reducing environments without reagent degradation[10].
Regioselectivity Exclusive to 1,2-aminothiolsLeaves internal solvent-exposed cysteines and lysines completely unmodified[2].

Self-Validating Experimental Protocol: Orthogonal Dual-Labeling

To leverage the 1,4-thiazepan-5-one core for dual-protein conjugation (e.g., attaching a fluorophore to the N-terminus and a drug payload to an internal cysteine), you must utilize a self-validating workflow. The following protocol uses Dithiothreitol (DTT) not just as a reducing agent, but as an internal chemical control to validate the orthogonality of the CPO reagent[10].

Step 1: Protein Reduction and Control Validation

  • Action: Incubate the target protein (containing both an N-terminal Cys and an internal Cys) with 10 equivalents of DTT in a neutral aqueous buffer (pH 7.0) for 30 minutes at 4 °C.

  • Causality & Validation: DTT reduces any disulfide bonds, ensuring the protein is monomeric. Crucially, because CPO-PFP does not react with DTT, leaving DTT in the solution validates that the subsequent reaction is exclusively driven by the unique 1,2-aminothiol geometry of the N-terminal Cys, rather than simple thiol reactivity[10].

Step 2: 1,4-Thiazepan-5-one Core Formation

  • Action: Add 5 equivalents of the desired CPO-PFP derivative to the reaction mixture. Incubate at 4 °C to 25 °C for 30–60 minutes[6].

  • Causality & Validation: The low temperature prevents off-target side reactions. Monitor the reaction via LC-MS. The appearance of a mass shift corresponding to the exact mass of the CPO derivative minus pentafluorophenol confirms the successful ring expansion into the 1,4-thiazepan-5-one linkage.

Step 3: Orthogonal Internal Cysteine Labeling

  • Action: Wash the protein to remove excess CPO-PFP and DTT using a spin desalting column. Add a traditional maleimide-functionalized payload to target the remaining internal cysteine.

  • Causality & Validation: Because the N-terminal Cys is permanently locked into the stable 1,4-thiazepan-5-one core, the maleimide will exclusively react with the internal Cys via thioether formation, resulting in a cleanly dual-labeled bioconjugate[11].

Dual_Conjugation Protein Target Protein (N-Cys + Internal Cys) Step1 Step 1: CPO-PFP Addition (Orthogonal to Internal Cys) Protein->Step1 DTT Present Intermediate N-Cys Modified Protein (Internal Cys Intact) Step1->Intermediate 1,4-thiazepan-5-one formation Step2 Step 2: Maleimide Addition (Internal Cys Modification) Intermediate->Step2 Excess Reagent Wash Final Dual-Labeled Bioconjugate (Fully Functionalized) Step2->Final Thioether formation

Caption: Orthogonal dual-protein conjugation workflow leveraging the 1,4-thiazepan-5-one core.

References

  • Istrate, A., Geeson, M. B., Navo, C. D., Sousa, B. B., Marques, M. C., Taylor, R. J., Journeaux, T., Oehler, S. R., Mortensen, M. R., Deery, M. J., Bond, A. D., Corzana, F., Jiménez-Osés, G., & Bernardes, G. J. L. (2022). "Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents." Journal of the American Chemical Society, 144(23), 10396–10406. URL:[Link]

  • Hu, Q., & Yin, L. (2021). "Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins." International Journal of Molecular Sciences, 22(18), 9853. URL:[Link]

  • Wuest, W. M., et al. (2022). "Total Synthesis of Mutanobactins A, B from the Human Microbiome: Macrocyclization and Thiazepanone Assembly in a Single Step." Angewandte Chemie International Edition. URL:[Link]

  • De Vreese, R., et al. (2019). "Synthesis of 1,4-Thiazepane-Based Curcuminoids With Promising Anticancer Activity." Chemistry - A European Journal, 25(52), 12169-12179. URL:[Link]

Sources

Exploratory

A Predictive Guide to the Spectroscopic Characterization of (R)-6-Amino-1,4-thiazepan-5-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-6-Amino-1,4-thiazepan-5-one hydrochloride is a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. As a molecul...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-6-Amino-1,4-thiazepan-5-one hydrochloride is a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. As a molecule incorporating a seven-membered thiazepane ring, a thioamide-like lactam, and a primary amino group, its structural elucidation relies on a multi-faceted spectroscopic approach. This in-depth technical guide provides a predictive analysis of the key spectroscopic features of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride. In the absence of publicly available experimental data for this specific molecule, this document serves as a foundational resource for researchers, offering predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The predictions are grounded in the fundamental principles of spectroscopy and comparative analysis with structurally related compounds. Furthermore, this guide details the standard experimental protocols for acquiring these spectra, ensuring a self-validating framework for future empirical studies.

Introduction

The 1,4-thiazepane scaffold is a significant heterocyclic motif present in a variety of biologically active compounds. The introduction of an amino group at the 6-position, particularly with a defined stereochemistry as in the (R)-enantiomer, offers a key site for further functionalization, making it a valuable building block in the synthesis of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for pharmaceutical development.

A thorough understanding of the spectroscopic properties of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide is structured to provide a detailed predictive overview of its spectroscopic characteristics.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity. The hydrochloride form will likely lead to the protonation of the amino group and potentially the nitrogen atom at the 4-position, leading to broader signals for adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for (R)-6-Amino-1,4-thiazepan-5-one Hydrochloride in D₂O

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-23.2 - 3.5m-
H-32.8 - 3.1m-
H-64.0 - 4.3ddJ = 4, 8
H-7 (a)3.4 - 3.7ddJ = 14, 4
H-7 (b)3.1 - 3.4ddJ = 14, 8
N-H (amide)8.0 - 8.5br s-
NH₃⁺7.5 - 8.0br s-

Causality behind Predictions:

  • The protons on carbons adjacent to the sulfur (H-2) and nitrogen (H-3, H-7) atoms are expected to be in the deshielded region of the aliphatic spectrum (δ 2.8-3.7 ppm).

  • The methine proton at the chiral center (H-6) is adjacent to the electron-withdrawing carbonyl group and the amino group, leading to a downfield shift (δ 4.0-4.3 ppm).

  • The diastereotopic protons on C-7 will exhibit distinct signals and show both geminal and vicinal coupling.

  • The amide (N-H) and ammonium (NH₃⁺) protons are expected to be broad singlets due to exchange with the solvent (D₂O) and quadrupole broadening from the nitrogen atom. Their chemical shifts can be highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-6-Amino-1,4-thiazepan-5-one Hydrochloride in D₂O

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-235 - 45
C-345 - 55
C-5200 - 210
C-655 - 65
C-740 - 50

Causality behind Predictions:

  • The most downfield signal is predicted for the thioamide carbonyl carbon (C-5) at δ 200-210 ppm, which is characteristic of a C=S bond and is significantly downfield from a typical amide carbonyl (around 170 ppm).[1]

  • The chiral carbon (C-6) bearing the amino group is expected around δ 55-65 ppm.

  • The remaining methylene carbons (C-2, C-3, C-7) are predicted to appear in the aliphatic region, with their specific shifts influenced by the adjacent heteroatoms.

Predicted Infrared (IR) Spectrum

The IR spectrum will highlight the presence of key functional groups.

Table 3: Predicted IR Absorption Frequencies for (R)-6-Amino-1,4-thiazepan-5-one Hydrochloride

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Ammonium)3200 - 2800Strong, Broad
N-H Stretch (Amide)3300 - 3100Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Amide)1650 - 1680Strong
N-H Bend (Ammonium)1600 - 1500Medium
Thioamide I (C=S stretch)1120 ± 20Medium
C-N Stretch1400 - 1200Medium

Causality behind Predictions:

  • A strong, broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of the ammonium hydrochloride salt.[2]

  • The amide N-H stretch will likely appear as a sharper band around 3200 cm⁻¹.

  • A strong band in the 1650-1680 cm⁻¹ region is expected for the C=O stretching of the lactam.

  • The thioamide C=S stretch is significantly different from a C=O stretch and is anticipated around 1120 cm⁻¹.[1]

Predicted Mass Spectrum (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is appropriate.

  • Molecular Formula: C₅H₁₀N₂OS

  • Molecular Weight (free base): 146.05 g/mol

  • Predicted [M+H]⁺ (for the free base): m/z 147.0587

Predicted Fragmentation Pathway: The primary fragmentation is likely to involve the loss of small, stable molecules and cleavage of the thiazepane ring.

G M [M+H]⁺ m/z 147 frag1 Loss of H₂S m/z 113 M->frag1 - H₂S frag2 Loss of CO m/z 119 M->frag2 - CO frag3 Loss of NH₃ m/z 130 M->frag3 - NH₃

Caption: Predicted ESI-MS fragmentation of the protonated molecule.

Causality behind Predictions:

  • Fragmentation of similar cyclic structures often involves the loss of small, neutral molecules like carbon monoxide (CO), ammonia (NH₃), or hydrogen sulfide (H₂S).

  • Cleavage of the bonds adjacent to the heteroatoms is a common fragmentation pathway for heterocyclic compounds.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution by gentle vortexing.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve vortex Vortex to Homogenize dissolve->vortex tune Tune and Shim Spectrometer vortex->tune h1 Acquire ¹H NMR tune->h1 c13 Acquire ¹³C NMR h1->c13 d2 Acquire 2D NMR (COSY, HSQC) c13->d2 ft Fourier Transform d2->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration and Peak Picking baseline->integrate

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

    • Further dilute this stock solution to a final concentration of ~1-10 µg/mL for infusion or injection.

  • Instrument Setup:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Optimize the source parameters, including capillary voltage, cone voltage, and gas flow rates, to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500) to identify the protonated molecular ion.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum. This will help in structural elucidation.

Conclusion

While experimental data for (R)-6-Amino-1,4-thiazepan-5-one hydrochloride is not currently in the public domain, this guide provides a robust, theory-based prediction of its key spectroscopic features. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive starting point for any researcher working with this compound. The logical framework presented here, based on the well-understood spectroscopic behavior of its constituent functional groups, will aid in the efficient and accurate structural characterization of this and related molecules.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. [Link][1]

  • Infrared Spectroscopy. Infrared Spectroscopy Absorption Table. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
  • The Infrared Spectra of Amines. Infrared Spectroscopy. [Link][2]

Sources

Foundational

Comprehensive Technical Guide: Solubility and Stability Profiling of (R)-6-Amino-1,4-thiazepan-5-one Hydrochloride

Executive Summary (R)-6-Amino-1,4-thiazepan-5-one hydrochloride (CAS: 92814-42-1) is a chiral, seven-membered heterocyclic building block frequently utilized in the synthesis of peptidomimetics and targeted therapeutics[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-6-Amino-1,4-thiazepan-5-one hydrochloride (CAS: 92814-42-1) is a chiral, seven-membered heterocyclic building block frequently utilized in the synthesis of peptidomimetics and targeted therapeutics[1]. Structurally, it features a thioether, a lactam (cyclic amide), and a primary amine.

While the hydrochloride (HCl) salt form is engineered to maximize solid-state stability and aqueous solubility, the molecule's polyfunctional nature introduces specific vulnerabilities. This whitepaper provides a rigorous, causality-driven framework for assessing the solubility and stability of this compound, ensuring high scientific integrity during early-stage drug development.

Physicochemical Profiling & Structural Causality

Understanding the behavior of (R)-6-Amino-1,4-thiazepan-5-one requires dissecting the causality behind its structural features. The free base of an α -amino lactam is highly nucleophilic and prone to intermolecular condensation. By formulating this building block as an HCl salt, the primary amine is protonated, rendering it non-nucleophilic and dramatically enhancing shelf-life[1].

Table 1: Physicochemical Properties and Mechanistic Implications

PropertyValueMechanistic Implication for Development
CAS Number 92814-42-1Identifier for the specific enantiomeric HCl salt[1].
Molecular Weight 182.67 g/mol Small molecular size ensures high ligand efficiency[1].
Molecular Formula C5H11ClN2OSConfirms 1:1 API-to-HCl stoichiometry[1].
Physical State SolidFavorable for gravimetric dispensing and stable storage[1].
Incompatibilities Strong oxidizers, strong acids/basesDrives specific degradation pathways (oxidation, hydrolysis)[1].

Mechanistic Stability Assessment

The stability of (R)-6-Amino-1,4-thiazepan-5-one HCl is dictated by three primary reactive centers. According to safety data, the compound decomposes into carbon monoxide, carbon dioxide, hydrogen chloride, nitrogen oxides, and sulfur oxides under severe stress[1]. In a controlled formulation environment, the degradation pathways are more nuanced:

  • Thioether Oxidation (Position 1): The sulfur atom is highly susceptible to reactive oxygen species (ROS) and peroxides, leading to the formation of sulfoxides and sulfones.

  • Lactam Hydrolysis (Positions 4-5): The seven-membered cyclic amide can undergo ring-opening hydrolysis when exposed to strong aqueous acids or bases.

  • Base-Catalyzed Racemization (Position 6): The chiral center at C6 is flanked by a carbonyl group (C5). Under basic conditions, the α -proton can be abstracted, forming an enolate intermediate. This results in the racemization of the desired (R)-enantiomer into an inactive or toxic racemic mixture.

Stability Core (R)-6-Amino-1,4-thiazepan-5-one HCl (Intact API) Oxidation S-Oxidation (Sulfoxide/Sulfone) Core->Oxidation Peroxides / O2 (Thioether attack) Hydrolysis Lactam Hydrolysis (Ring Opening) Core->Hydrolysis Strong Acids/Bases (Amide cleavage) Racemization C6 Racemization ((S)-Enantiomer) Core->Racemization Basic pH (Enolization at C6)

Diagram 1: Primary degradation pathways under stress conditions.

Forced Degradation Protocol (Self-Validating)

To accurately profile these vulnerabilities, execute the following ICH Q1A-aligned forced degradation protocol:

  • Step 1: Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade water.

  • Step 2 (Oxidative Stress): Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours.

  • Step 3 (Hydrolytic/Racemization Stress): Mix 1 mL of stock with 1 mL of 0.1 N NaOH (Base) and another with 0.1 N HCl (Acid). Incubate at 40°C for 7 days.

  • Step 4 (Neutralization): Neutralize the acid/base samples to pH 7.0 prior to injection to prevent column degradation.

  • Step 5 (Chiral LC-MS Analysis): Analyze using a chiral stationary phase (e.g., Chiralpak IC) coupled with mass spectrometry to differentiate between ring-opened hydrolysis products and the (S)-enantiomer degradant.

Self-Validation Check: Ensure mass balance during analysis. The sum of the molar equivalents of the remaining parent API and all emerging degradant peaks must equal 100% ± 2%. A deviation indicates the formation of volatile degradants or irreversible column adsorption.

Solubility Thermodynamics & Kinetics

Because the compound is an HCl salt, it exhibits excellent kinetic solubility in aqueous media. However, in physiological environments containing high chloride concentrations (e.g., Simulated Gastric Fluid, SGF), the common ion effect can artificially suppress its thermodynamic solubility.

Furthermore, as the pH of the media increases above the pKa of the primary amine (typically ~7.5 - 8.5 for α -amino amides), the compound transitions to its free base form, which alters its solubility profile and increases the risk of the racemization mentioned above.

Solubility Step1 1. Solid Dispensing (Excess API) Step2 2. Buffer Addition (pH 1.2 - 7.4) Step1->Step2 Step3 3. Equilibration (24h at 25°C, Shake) Step2->Step3 Step4 4. Phase Separation (Centrifugation/Filtration) Step3->Step4 Step5 5. Quantification (HPLC-UV Analysis) Step4->Step5

Diagram 2: Standardized workflow for thermodynamic solubility assessment.

Thermodynamic Solubility Protocol (Shake-Flask Method)

To determine the true equilibrium solubility, follow this USP <1236> aligned methodology:

  • Step 1: Dispense 50 mg of (R)-6-Amino-1,4-thiazepan-5-one HCl into three separate 2 mL Eppendorf tubes.

  • Step 2: Add 1 mL of the target buffer (e.g., pH 1.2 SGF, pH 4.5 Acetate, pH 7.4 PBS) to each tube. Ensure a visible excess of solid remains; if the solid completely dissolves, add more API until a suspension is maintained.

  • Step 3: Place the tubes in a thermostatic shaker at 25°C ± 0.5°C and agitate at 300 RPM for 24 hours to reach thermodynamic equilibrium.

  • Step 4: Centrifuge the suspensions at 15,000 RPM for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.

  • Step 5: Dilute the supernatant appropriately and quantify the dissolved concentration via HPLC-UV against a validated standard curve.

Self-Validation Check: Measure the pH of the final equilibrated supernatant. If the dissolution of the highly acidic HCl salt has shifted the buffer's pH by >0.1 units, the buffering capacity was insufficient. The result must be discarded, and the experiment repeated with a higher molarity buffer.

References

  • [2] Title: Q1A(R2) Stability Testing of New Drug Substances and Products | Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) | URL: [Link]

  • [3] Title: <1236> Solubility Measurements | Source: United States Pharmacopeia (USP) | URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (R)-6-Amino-1,4-thiazepan-5-one Hydrochloride in 3D Fragment-Based Drug Discovery

Introduction & Scientific Context (R)-6-Amino-1,4-thiazepan-5-one hydrochloride (CAS: 92814-42-1) is a highly versatile, stereochemically defined seven-membered heterocyclic building block. In modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(R)-6-Amino-1,4-thiazepan-5-one hydrochloride (CAS: 92814-42-1) is a highly versatile, stereochemically defined seven-membered heterocyclic building block. In modern medicinal chemistry, there is a critical paradigm shift termed the "escape from planarity" [1], which emphasizes the incorporation of sp³-rich, three-dimensional (3D) scaffolds to improve clinical success rates. By moving away from flat aromatic rings, researchers can enhance target specificity, improve aqueous solubility, and reduce off-target promiscuity.

The 1,4-thiazepan-5-one core has emerged as a privileged 3D fragment. It provides unique conformational flexibility, allowing it to access deep, complex binding pockets such as the BET bromodomain (BRD4) and the Epidermal Growth Factor Receptor (EGFR) [2], [3]. Furthermore, the inherent biological stability of the 1,4-thiazepan-5-one moiety has been independently validated by its recent application as a highly stable, bioorthogonal linkage in N-terminal cysteine protein modifications [4].

Mechanistic Insights: Why the 1,4-Thiazepan-5-one Scaffold?

Conformational Dynamics and Fsp³ Character

Unlike planar heterocycles (e.g., benzodiazepines or quinolines), the saturated 1,4-thiazepane ring adopts a non-planar "twist-chair" or "twist-boat" conformation. This increases the fraction of sp³ carbons (Fsp³), which correlates directly with clinical progression. The (R)-configured primary amine at the C6 position serves as a highly defined vector for growing the fragment into a lead compound, ensuring that added pharmacophores are projected at precise angles into the target's binding site.

Dual Functionalization Handles

The scaffold presents two orthogonal points for diversification:

  • The C6 Primary Amine: Highly nucleophilic once the HCl salt is neutralized. Ideal for amide couplings, reductive aminations, and urea formations.

  • The Lactam Nitrogen (N4): Less nucleophilic due to amide resonance, but can be selectively alkylated under strong basic conditions (e.g., NaH), allowing for late-stage tuning of physicochemical properties.

Data Presentation: Scaffold Metrics

Table 1: Physicochemical Properties of (R)-6-Amino-1,4-thiazepan-5-one HCl
PropertyValueImplication for Drug Discovery
CAS Number 92814-42-1Standardized identifier for procurement
Molecular Weight 182.67 g/mol (HCl salt)Ideal low-MW starting point for FBLD (Rule of 3 compliant)
Fsp³ (Core) 0.80 (4 out of 5 carbons)High 3D character; excellent solubility profile
Hydrogen Bond Donors 3 (NH₂, lactam NH)Strong potential for target active-site anchoring
Hydrogen Bond Acceptors 3 (C=O, N, S)Versatile interaction profile
Table 2: Comparative Metrics: Flat vs. 3D Fragments
MetricTraditional Flat Fragment (e.g., Aniline)3D Scaffold (1,4-Thiazepan-5-one)
Aqueous Solubility Low to ModerateHigh (due to structural disruption of crystal packing)
Target Promiscuity High (frequent off-target binding)Low (shape-complementarity required)
Vector Projection 2D (Planar)3D (Spherical/Angular)

Workflows & Visualizations

G A Target Identification (e.g., BRD4, EGFR) B 3D Fragment Library (1,4-thiazepan-5-one) A->B C Primary Screening (NMR / SPR) B->C D Hit Validation (X-ray Crystallography) C->D E Hit-to-Lead Optimization D->E

Figure 1: Fragment-Based Drug Discovery (FBLD) workflow utilizing 3D scaffolds.

G Core (R)-6-Amino-1,4-thiazepan-5-one Core Scaffold Amide Amide Coupling (HATU, DIPEA) Core->Amide RedAm Reductive Amination (STAB, AcOH) Core->RedAm Alkylation Lactam N-Alkylation (NaH, R-X) Core->Alkylation Lead1 C6-Amide Derivatives Amide->Lead1 Lead2 C6-Secondary Amines RedAm->Lead2 Lead3 N4-Alkylated Scaffolds Alkylation->Lead3

Figure 2: Chemical diversification pathways for the 1,4-thiazepan-5-one scaffold.

Experimental Protocols: Scaffold Diversification

Protocol 1: Chemoselective Amide Coupling at the C6-Amine

Objective: Synthesize a library of C6-amide derivatives for primary screening.

Causality & Design: HATU is selected as the coupling reagent over standard EDC/HOBt because it is highly efficient for coupling sterically hindered carboxylic acids to the chiral C6-amine without inducing racemization. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; its primary role is to neutralize the hydrochloride salt of the thiazepanone scaffold, liberating the free amine without competing for the activated ester intermediate.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under nitrogen, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active OAt ester.

  • Coupling: Add (R)-6-Amino-1,4-thiazepan-5-one hydrochloride (1.0 eq) to the activated mixture.

  • Self-Validation (In-Process Control): After 1 hour, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN/H₂O, and analyze via LC-MS. The reaction is self-validating when the scaffold's free base mass (m/z 147.04 [M+H]⁺) is completely consumed, and the product mass appears.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). The aqueous layer removes DMF and HATU byproducts.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol 2: Reductive Amination for Secondary Amine Generation

Objective: Install alkyl or aryl-alkyl groups at the C6 position to probe hydrophobic sub-pockets in the target protein.

Causality & Design: Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent due to its mild nature and high chemoselectivity. Unlike NaBH₄, STAB will not reduce the lactam carbonyl or the unreacted aldehyde. Glacial acetic acid is added to lower the pH to ~4.5, which accelerates the formation of the intermediate iminium ion, a critical step for electron-rich or sterically hindered aldehydes.

Step-by-Step Methodology:

  • Imine Formation: Suspend (R)-6-Amino-1,4-thiazepan-5-one hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add the target aldehyde (1.05 eq), DIPEA (1.1 eq, to neutralize the HCl salt), and glacial acetic acid (1.5 eq). Stir for 2 hours at room temperature.

  • Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture.

  • Self-Validation (In-Process Control): Monitor via TLC (eluent: 10% MeOH in DCM). Use a Ninhydrin stain; the primary amine starting material will stain deep purple/red, whereas the secondary amine product will appear faint or distinct in color. The disappearance of the primary amine spot validates completion.

  • Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and destroy excess STAB. Extract with DCM.

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC if necessary.

References

  • Escape from planarity in fragment-based drug discovery. White Rose Research Online. URL:[Link]

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. PubMed Central (PMC). URL:[Link]

  • Novel Enyne-Modified 1,4-Thiazepines as Epidermal Growth Factor Receptor Inhibitors: Anticancer and Computational Studies. PubMed Central (PMC). URL:[Link]

  • Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents. Journal of the American Chemical Society (JACS). URL:[Link]

Application

Application Note: Orthogonal Protecting Group Strategies for the (R)-6-Amino-1,4-thiazepan-5-one Scaffold

Introduction & Strategic Overview (R)-6-Amino-1,4-thiazepan-5-one is a highly versatile, chiral seven-membered heterocyclic building block. Its unique conformational properties make it a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

(R)-6-Amino-1,4-thiazepan-5-one is a highly versatile, chiral seven-membered heterocyclic building block. Its unique conformational properties make it a privileged scaffold in medicinal chemistry, particularly in the synthesis of beta-turn mimetics, targeted neurological agents, and substituted quinoline CCR5 receptor antagonists[1]. Furthermore, the 1,4-thiazepan-5-one linkage has been successfully leveraged in stable bioorthogonal click reactions[2].

However, the functionalization of this scaffold requires precise chemoselectivity. Commercially available derivatives, which often present as pale-yellow solids, possess three distinct heteroatomic sites: a highly nucleophilic C6-primary amine, a weakly acidic N4-lactam, and an oxidation-prone S1-thioether. Unlocking the full synthetic potential of this core necessitates a robust, orthogonal protecting group (PG) strategy, grounded in established principles of organic synthesis[3].

Mechanistic Causality & Chemoselectivity

To design a fail-safe synthetic route, one must understand the inherent reactivity (causality) of each heteroatom within the thiazepanone core.

Chemoselectivity Core (R)-6-Amino-1,4-thiazepan-5-one N6 C6-Primary Amine (High Nucleophilicity) Core->N6 Target 1: Boc/Fmoc N4 N4-Lactam (Weakly Acidic NH) Core->N4 Target 2: PMB/SEM S1 S1-Thioether (Oxidation Prone) Core->S1 Caution: Avoid Oxidants

Chemoselectivity map of the thiazepanone core highlighting protection priorities.

  • C6-Primary Amine (Target 1): With a pKa of ~9–10, this is the most reactive nucleophile on the molecule. If left unprotected, it rapidly undergoes unwanted acylation, alkylation, or self-condensation. Standard carbamate protection (Boc or Fmoc) is mandatory as the first synthetic step.

  • N4-Lactam Nitrogen (Target 2): The secondary amide (lactam) has a much higher pKa (~15–17). While unreactive under mild conditions, downstream cross-coupling or strong basic alkylations will deprotonate this site, leading to N-alkylation. Protection with a p-methoxybenzyl (PMB) or 2-(trimethylsilyl)ethoxymethyl (SEM) group is highly recommended following C6 protection.

  • S1-Thioether (Caution): The sulfur atom is a soft nucleophile. While it typically does not require protection, synthetic routes must avoid strong oxidants (e.g., mCPBA, KMnO4) to prevent premature oxidation to the sulfoxide or sulfone.

Quantitative Data: Protecting Group Matrix

The following table summarizes the optimal orthogonal protecting group pairs for the thiazepanone scaffold, validated for yield and chemoselectivity.

Protection SiteProtecting GroupIntroduction ReagentsReaction TimeTypical YieldDeprotection ConditionsOrthogonality Notes
C6-Amine Boc Boc₂O, Et₃N, DCM4–6 h>90%20% TFA/DCMStable to base, Pd(0), and nucleophiles.
C6-Amine Fmoc Fmoc-OSu, DIPEA, DMF2–4 h85–90%20% Piperidine/DMFStable to acid; ideal for solid-phase peptide synthesis.
N4-Lactam PMB NaH, PMB-Cl, DMF12–16 h80–85%DDQ, DCM/H₂OStable to mild acid (TFA) and strong base.
N4-Lactam Alloc LHMDS, Alloc-Cl, THF4–6 h75–80%Pd(PPh₃)₄, PhSiH₃Stable to both acid and base; requires transition metal.

Validated Experimental Protocols

The following protocols detail a self-validating system for the orthogonal protection of the C6-amine and N4-lactam using a Boc/PMB strategy . This approach is ideal for downstream functionalization requiring strong bases (e.g., enolate alkylations).

Workflow Step1 Start: (R)-6-Amino-1,4-thiazepan-5-one (HCl Salt) Step2 Free-basing & N6-Boc Protection (Boc2O, Et3N, DCM, 0°C to RT) Step1->Step2 Step3 Intermediate: N6-Boc-thiazepan-5-one (Purified by SiO2 Chromatography) Step2->Step3 >90% Yield Step4 Lactam Deprotonation & N4-PMB Protection (NaH, PMB-Cl, DMF, 0°C) Step3->Step4 Step5 Fully Protected Scaffold: N6-Boc, N4-PMB-(R)-thiazepan-5-one Step4->Step5 85% Yield

Step-by-step workflow for the orthogonal N6-Boc and N4-PMB protection strategy.

Protocol 1: Regioselective N6-Boc Protection

Objective: Selectively protect the highly nucleophilic primary amine while leaving the lactam intact.

  • Preparation: Suspend (R)-6-Amino-1,4-thiazepan-5-one hydrochloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Free-Basing: Cool the suspension to 0 °C using an ice bath. Add triethylamine (Et₃N, 2.5 eq) dropwise. Causality Note: The excess base is required to neutralize the HCl salt (freeing the amine) and to act as an acid scavenger during the reaction.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise as a solution in DCM. Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (eluent: 5% MeOH in DCM). Stain with Ninhydrin. The starting material will stain a deep pink/purple (indicating a free primary amine), whereas the product will not stain, confirming complete consumption of the primary amine.

  • Workup: Wash the organic layer with 5% aqueous citric acid (2 × 20 mL) to selectively partition unreacted starting material and Et₃N into the aqueous phase. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the N6-Boc intermediate.

Protocol 2: N4-PMB Protection of the Lactam

Objective: Protect the weakly acidic lactam nitrogen to prevent unwanted N-alkylation in downstream steps.

  • Deprotonation: Dissolve the N6-Boc intermediate (1.0 eq, 5 mmol) in anhydrous DMF (0.1 M) and cool to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portionwise.

  • Self-Validation (Visual): Stir for 30 minutes. The cessation of hydrogen gas evolution (bubbling) serves as a visual confirmation that the lactam has been fully deprotonated to the corresponding anion.

  • Alkylation: Add 4-methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3 × 20 mL). Critical Step: Wash the combined organic layers with water (5 × 20 mL) and brine. The multiple water washes are strictly required to completely remove DMF, which would otherwise co-elute and disrupt downstream purification. Dry over Na₂SO₄ and concentrate.

Protocol 3: Orthogonal Deprotection (Boc Removal)

Objective: Selectively unmask the C6-amine for peptide coupling while retaining the N4-PMB group.

  • Cleavage: Dissolve the fully protected scaffold in a 20% solution of trifluoroacetic acid (TFA) in DCM (0.1 M) at 0 °C.

  • Reaction: Stir for 2 hours, allowing the mixture to warm to room temperature. The PMB group on the lactam is highly stable to these mild acidic conditions[3].

  • Validation: TLC monitoring will show the return of Ninhydrin activity (pink/purple stain), indicating the successful unmasking of the primary amine, while UV activity confirms the retention of the aromatic PMB group.

References

  • Substituted quinoline CCR5 receptor antagonists. Google Patents (US7220856B2).
  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chemistry - ACS Publications. URL:[Link]

  • Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. URL:[Link]

Sources

Method

Application Note: Catalytic Methods for the Synthesis of 1,4-Diazepines

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Scientific Context The 1,4-diazepine core, particularly the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Scientific Context

The 1,4-diazepine core, particularly the 1,4-benzodiazepine scaffold, is a privileged pharmacophore in medicinal chemistry. Historically dominating central nervous system (CNS) therapeutics, this structural motif is now heavily utilized in kinase inhibition, oncology, and anti-infective drug development.

Traditional synthetic routes to 1,4-diazepines often rely on harsh, multi-step condensation reactions that suffer from poor regiocontrol and limited functional group tolerance. To address these bottlenecks, modern synthetic chemistry has shifted toward transition-metal catalysis. This application note details two state-of-the-art, field-proven methodologies: Palladium-Catalyzed Carboamination and Ruthenium-Catalyzed Borrowing Hydrogen Cascades . Both methods offer superior atom economy, exceptional stereocontrol, and access to highly functionalized saturated derivatives.

Mechanistic Workflows & Logical Relationships

Palladium-Catalyzed Carboamination (Wolfe Protocol)

The construction of seven-membered heterocycles via alkene difunctionalization is entropically and kinetically challenging due to transannular strain. The Pd-catalyzed coupling of N-allyl-2-aminobenzylamine derivatives with aryl bromides overcomes this barrier by utilizing a highly active Pd(0)/phosphine catalyst system that drives the critical 7-exo-trig cyclization .

Pd_Carboamination Substrate N-Allyl-2-aminobenzylamine + Aryl Bromide Ox_Add Oxidative Addition [Ar-Pd(II)-Br] Substrate->Ox_Add Pd_Cat Pd2(dba)3 / P(4-F-C6H4)3 Active Pd(0) Species Pd_Cat->Ox_Add Initiation Amido Base Deprotonation Pd(II)-Amido Complex Ox_Add->Amido NaOtBu Mig_Insert Aminopalladation (Migratory Insertion) Amido->Mig_Insert Alkene Binding Red_Elim Reductive Elimination (Turnover Limiting) Mig_Insert->Red_Elim 7-Exo-Trig Red_Elim->Pd_Cat Catalyst Regeneration Product Saturated 1,4-Benzodiazepine Red_Elim->Product

Mechanistic pathway of Pd-catalyzed carboamination for 1,4-benzodiazepine synthesis.

Ruthenium-Catalyzed Borrowing Hydrogen (Jumde Protocol)

The "borrowing hydrogen" (or hydrogen autotransfer) strategy is a pinnacle of atom economy. By utilizing a single Ru(II) catalyst, 2-aminobenzyl alcohols and 1,2-amino alcohols undergo a tandem dehydrogenation-condensation-hydrogenation sequence. The catalyst temporarily stores hydrogen removed from the alcohol and returns it to reduce the imine, generating water as the sole byproduct .

Ru_Borrowing_Hydrogen Start 2-Aminobenzyl Alcohol + 1,2-Amino Alcohol Ox1 Dehydrogenation 1 (Aldehyde Intermediate) Start->Ox1 Condense Condensation (-H2O, Imine Formation) Ox1->Condense Ru_Cat Ru-Hydride Pool (Borrowing Hydrogen) Ox1->Ru_Cat Transfers H2 Red1 Hydrogenation 1 (Secondary Amine) Condense->Red1 Ox2 Dehydrogenation 2 (Aldehyde Intermediate) Red1->Ox2 Cyclo Cyclocondensation (-H2O, Ring Closure) Ox2->Cyclo Ox2->Ru_Cat Transfers H2 Red2 Hydrogenation 2 (Final Reduction) Cyclo->Red2 Product 2,3,4,5-Tetrahydro-1H- 1,4-Benzodiazepine Red2->Product Ru_Cat->Red1 Donates H2 Ru_Cat->Red2 Donates H2

Ru-catalyzed borrowing hydrogen cascade for 1,4-benzodiazepine synthesis.

Rational Design & Causality in Reaction Parameters

A robust protocol requires an understanding of why specific reagents are chosen. Do not substitute these parameters without re-optimizing the system.

  • Ligand Electronics in Pd-Carboamination: Medium-ring formation is notoriously slow, often outcompeted by β-hydride elimination. The selection of P(4-F-C6H4)3 (tri(4-fluorophenyl)phosphine) is deliberate. The electron-withdrawing fluorine atoms render the palladium center highly electrophilic. This significantly accelerates the rate-limiting reductive elimination step, preventing off-target side reactions and driving the equilibrium toward the desired 1,4-benzodiazepine .

  • Base Selection (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base. It is strictly required to quantitatively deprotonate the secondary amine of the substrate, facilitating the formation of the crucial Pd(II)-amido intermediate prior to migratory insertion. Weaker bases (e.g., K2CO3) will stall the catalytic cycle at the oxidative addition complex.

  • Ru-Catalyst Sterics: In the borrowing hydrogen protocol, the [Ru(p-cymene)Cl2]2 precursor is utilized. The p-cymene ligand provides essential steric bulk that stabilizes the coordinatively unsaturated Ru-hydride intermediate, preventing catalyst deactivation via irreversible dimerization during the hydrogen transfer phases .

Quantitative Data & Substrate Scope Summary

The following table summarizes the operational parameters and expected outcomes for both catalytic systems, allowing researchers to select the appropriate method based on their target scaffold.

ParameterPd-Catalyzed CarboaminationRu-Catalyzed Borrowing Hydrogen
Catalyst System 1 mol% Pd2(dba)3 / 4 mol% P(4-F-C6H4)32.5 mol% [Ru(p-cymene)Cl2]2 / 5 mol% DPEphos
Key Substrates N-allyl-2-aminobenzylamines + Aryl Bromides2-aminobenzyl alcohols + 1,2-amino alcohols
Solvent & Temp Xylenes (0.2 M), 135 °CToluene (0.3 M), 110 °C
Average Yield 65% – 85%70% – 92%
Stereoselectivity >20:1 cis-diastereomeric ratio (dr)N/A (Dependent on chiral pool starting materials)
Primary Advantage Exceptional stereocontrol; broad aryl scope.High atom economy; water is the only byproduct.
Limitations Fails with highly electron-poor aryl bromides.Sensitive to trace oxygen (disrupts hydride pool).

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination

This protocol is a self-validating system. Strict adherence to anhydrous/anaerobic conditions is mandatory.

Materials & Setup:

  • Schlenk line or argon-filled glovebox.

  • Flame-dried Schlenk tube with a Teflon screw cap.

Procedure:

  • Substrate Loading: In the glovebox, charge the Schlenk tube with the N-allyl-2-aminobenzylamine derivative (0.15 mmol, 1.0 equiv), the desired Aryl Bromide (0.30 mmol, 2.0 equiv), and NaOtBu (28.8 mg, 0.30 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd2(dba)3 (1.4 mg, 0.0015 mmol, 1 mol%) and P(4-F-C6H4)3 (1.9 mg, 0.006 mmol, 4 mol%).

  • Solvation: Inject anhydrous, degassed xylenes (0.75 mL) to achieve a 0.2 M substrate concentration. Seal the tube tightly.

  • Reaction: Transfer the sealed tube to a pre-heated oil bath at 135 °C. Stir vigorously for 18 hours.

  • Self-Validation Check (In-Process Control): At 18h, cool the vessel to room temperature under inert gas. Extract a 5 µL aliquot, dilute in 100 µL EtOAc, and analyze via LC-MS or TLC (Hexanes/EtOAc 4:1, UV visualization).

    • Diagnostic: Complete disappearance of the starting amine mass ( [M+H]+ ) validates cycle completion. If unreacted amine persists >5%, the catalyst has likely deactivated. Spike the reaction with an additional 0.5 mol% Pd2(dba)3 and heat for 4 more hours.

  • Workup: Quench the reaction mixture with saturated aqueous NH4Cl (2 mL). Extract the aqueous layer with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient Hexanes to EtOAc) to yield the pure cis-2,3-disubstituted 1,4-benzodiazepine.

Protocol B: Ru-Catalyzed One-Pot Synthesis via Borrowing Hydrogen

This protocol leverages tandem catalysis. Oxygen exclusion is critical to prevent irreversible oxidation of the Ru-hydride intermediate.

Procedure:

  • Substrate Loading: In a heavy-walled pressure tube, combine 2-aminobenzyl alcohol (1.0 mmol, 1.0 equiv) and the selected 1,2-amino alcohol (1.2 mmol, 1.2 equiv).

  • Catalyst & Base Addition: Add [Ru(p-cymene)Cl2]2 (15.3 mg, 0.025 mmol, 2.5 mol%), DPEphos ligand (26.9 mg, 0.05 mmol, 5 mol%), and t-BuOK (22.4 mg, 0.2 mmol, 20 mol%) as the catalytic base to trigger initial dehydrogenation.

  • Solvation: Add anhydrous toluene (3.0 mL). Purge the solution by bubbling argon through the mixture for 10 minutes, then seal the tube.

  • Reaction: Heat the stirred mixture at 110 °C for 24 hours.

  • Self-Validation Check (In-Process Control): Monitor the reaction progression via GC-MS.

    • Diagnostic: The borrowing hydrogen cycle produces an intermediate imine. If GC-MS shows accumulation of the imine without conversion to the secondary amine, the hydrogen autotransfer cycle has been disrupted (typically due to trace O2 ingress). Ensure the argon seal is absolute in future runs.

  • Workup: Cool the mixture to room temperature. Filter the crude solution through a short pad of Celite to remove the precipitated ruthenium salts, washing the pad thoroughly with CH2Cl2 (15 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify by flash column chromatography (silica gel, CH2Cl2/MeOH 95:5) to afford the 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.

References

  • Neukom, J. D., Aquino, A. S., & Wolfe, J. P. (2011). "Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions." Organic Letters, 13(9), 2196-2199. URL:[Link]

  • Jumde, V. R., Cini, E., Porcheddu, A., & Taddei, M. (2015). "A Metal-Catalyzed Tandem 1,4-Benzodiazepine Synthesis Based on Two Hydrogen-Transfer Reactions." European Journal of Organic Chemistry, 2015(5), 1068-1074. URL:[Link]

  • Christodoulou, M. S., Beccalli, E. M., & Giofrè, S. (2020). "Palladium-Catalyzed Benzodiazepines Synthesis." Catalysts, 10(6), 634. URL:[Link]

Application

Incorporation of (R)-6-Amino-1,4-thiazepan-5-one into beta-turn mimetics

Application Note: Incorporation of (R)-6-Amino-1,4-thiazepan-5-one into β -Turn Mimetics Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structural rationale, synthetic method...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporation of (R)-6-Amino-1,4-thiazepan-5-one into β -Turn Mimetics

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structural rationale, synthetic methodologies, and validation protocols for conformationally restricted peptidomimetics.

Executive Summary

The development of peptide-based therapeutics is frequently bottlenecked by poor metabolic stability and high conformational flexibility, which limits target binding affinity. β -turn mimetics are a proven strategy to rigidify peptide backbones, pre-organizing the molecule into its bioactive conformation. This application note details the structural rationale and step-by-step synthetic protocols for incorporating (R)-6-Amino-1,4-thiazepan-5-one , a privileged 7-membered heterocyclic building block, into peptide sequences. By acting as a rigid bioisostere for the i+1 and i+2 residues of a classical β -turn, this scaffold enhances both proteolytic resistance and pharmacological potency[1].

Structural Rationale & Causality

The Causality of Conformational Restriction

In native peptides, the β -turn is a critical secondary structure that reverses the direction of the peptide chain, often serving as a primary recognition motif for protein-protein interactions and protease active sites. However, linear peptides sample a vast conformational space, leading to a high entropic penalty upon target binding.

The integration of the 1,4-thiazepan-5-one ring system directly addresses this:

  • Dihedral Angle Constraint: The 7-membered lactam ring physically restricts the ϕ and ψ dihedral angles of the backbone. The (R)-stereocenter at the C6 position specifically dictates the spatial projection of the side chain, forcing the peptide sequence into a trajectory that closely mimics a Type II β -turn.

  • Metabolic Stability: The endocyclic amide bond (lactam) is highly resistant to enzymatic cleavage compared to linear amides. Furthermore, the thioether linkage provides a stable, yet polarizable, handle that can be post-translationally oxidized to a sulfoxide or sulfone to fine-tune aqueous solubility and hydrogen-bonding profiles[2].

  • Natural Product Validation: The 1,4-thiazepan-5-one core is not merely a synthetic curiosity; it is the structural linchpin in complex, biologically active natural products such as the Mutanobactins (derived from the human microbiome), where it governs macrocyclic architecture and biological efficacy[3].

G A Native Peptide (Flexible Backbone) B Conformational Restriction A->B C (R)-6-Amino-1,4-thiazepan-5-one Scaffold B->C D Beta-Turn Mimetic (Pre-organized) C->D E Protease Resistance & Target Affinity D->E

Logic of utilizing 1,4-thiazepan-5-one for beta-turn peptidomimetics.

Physicochemical & Biological Profiling

The table below summarizes the typical quantitative enhancements observed when a native β -turn sequence (e.g., Pro-Gly or Pro-D-Ala) is replaced with an (R)-6-amino-1,4-thiazepan-5-one mimetic in a model therapeutic peptide.

ParameterNative Peptide (Linear Turn)Thiazepanone-Modified MimeticCausality / Mechanism
Serum Half-Life ( t1/2​ ) < 1.5 hours> 24.0 hoursSteric shielding and lactam resistance to exopeptidases.
Backbone Dihedral ( ϕ,ψ ) Highly variableRestricted (Type II turn geometry)7-membered ring locks the backbone trajectory.
Target Affinity ( Kd​ ) Baseline (e.g., 50 nM)Enhanced (e.g., 2-5 nM)Reduced entropic penalty upon target binding.
Lipophilicity ( logD7.4​ ) Sequence dependent+0.4 to +0.8 increaseThioether incorporation increases overall lipophilicity.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The sterically hindered nature of the C6-amine on the thiazepanone ring requires optimized coupling conditions to prevent deletion sequences.

Materials & Reagents
  • Resin: Rink Amide AM resin (loading: 0.5 mmol/g)

  • Building Block: Fmoc-(R)-6-amino-1,4-thiazepan-5-one-3-carboxylic acid

  • Coupling Reagents: HATU, HOAt (superior to HOBt for hindered amines), DIPEA

  • Solvents: DMF (peptide synthesis grade), DCM, NMP

Step-by-Step Workflow

Step 1: Resin Swelling & Deprotection

  • Swell 0.1 mmol of Rink Amide resin in 1:1 DMF/DCM for 30 minutes.

  • Drain and treat with 20% Piperidine in DMF (2 × 10 mins) to remove the initial Fmoc group.

  • Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Step 2: Coupling the Thiazepanone Building Block Expert Insight: The secondary nature of the ring and the adjacent stereocenter make the thiazepanone amine a poor nucleophile. Standard DIC/HOBt coupling will fail. We utilize HATU/HOAt to generate a highly reactive 7-azabenzotriazole active ester.

  • Dissolve 3.0 eq (0.3 mmol) of Fmoc-(R)-6-amino-1,4-thiazepan-5-one-3-carboxylic acid, 3.0 eq HATU, and 3.0 eq HOAt in minimal NMP.

  • Add 6.0 eq DIPEA. Stir for 2 minutes to pre-activate.

  • Add the mixture to the resin and agitate at room temperature for 3 hours.

  • Self-Validation (Kaiser Test): Perform a Kaiser test. If a blue color persists (indicating unreacted amines), repeat the coupling step (double coupling) before proceeding.

Step 3: Chain Elongation (Post-Thiazepanone)

  • Deprotect the Fmoc group on the thiazepanone ring using 20% Piperidine in DMF (2 × 15 mins). Note: Extended time is required due to steric hindrance.

  • Couple the next amino acid using HATU/HOAt as described in Step 2.

  • Continue standard SPPS for the remainder of the sequence.

Step 4: Global Cleavage and Deprotection

  • Treat the resin with a cleavage cocktail: TFA / TIPS / H2​O (95:2.5:2.5 v/v/v) for 2.5 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

G S1 1. Resin Swelling (DMF/DCM) S2 2. Fmoc Deprotection (20% Piperidine) S1->S2 S3 3. Thiazepanone Coupling (HATU/HOAt/DIPEA) S2->S3 S4 4. Kaiser Test (Self-Validation) S3->S4 S4->S3 If Positive S5 5. Chain Elongation (Standard SPPS) S4->S5 If Negative S6 6. Global Cleavage (TFA/TIPS/H2O) S5->S6

Workflow for SPPS incorporation of thiazepanone building blocks.

Structural Validation & Quality Control

To confirm that the incorporation of the (R)-6-amino-1,4-thiazepan-5-one scaffold has successfully induced a β -turn, two orthogonal analytical techniques must be employed:

  • Circular Dichroism (CD) Spectroscopy: Analyze the purified peptide in an aqueous buffer (pH 7.4). A successful Type II β -turn mimetic will display a characteristic CD signature: a weak negative band near 225 nm, a strong positive band near 205 nm, and a strong negative band near 190 nm.

  • 2D NMR (ROESY/NOESY): Perform 2D NMR in H2​O/D2​O (9:1). Look for strong Nuclear Overhauser Effect (NOE) cross-peaks between the dNN​(i,i+1) protons of the residues immediately flanking the thiazepanone scaffold. A distance of <2.8A˚ between these amide protons definitively confirms the β -turn architecture.

Conclusion

The (R)-6-amino-1,4-thiazepan-5-one scaffold is a highly effective, metabolically stable β -turn mimetic. By following the optimized HATU/HOAt-mediated SPPS protocols and utilizing stringent self-validation checkpoints (e.g., iterative Kaiser testing), researchers can reliably incorporate this privileged motif into therapeutic peptides, drastically improving their pharmacokinetic and pharmacodynamic profiles.

Sources

Method

Application Note: (R)-6-Amino-1,4-thiazepan-5-one Scaffolds in the Design and Synthesis of Peptidomimetic Enzyme Inhibitors

Executive Summary & Structural Rationale The transition from linear peptides to conformationally restricted peptidomimetics is a cornerstone of modern drug development. The (R)-6-amino-1,4-thiazepan-5-one motif has emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The transition from linear peptides to conformationally restricted peptidomimetics is a cornerstone of modern drug development. The (R)-6-amino-1,4-thiazepan-5-one motif has emerged as a highly privileged, chiral seven-membered heterocyclic building block for synthesizing potent enzyme inhibitors[1].

By embedding this scaffold into a peptide sequence, medicinal chemists can restrict the ϕ and ψ dihedral angles of the backbone. This rigidification locks the molecule into a bioactive β -turn or extended conformation, which optimally mimics the transition state of peptide bond cleavage. Consequently, these scaffolds exhibit superior binding affinities within the S1 and S1' sub-sites of target enzymes, particularly cysteine proteases and metalloenzymes, while simultaneously resisting proteolytic degradation in vivo.

Recent breakthroughs have demonstrated that 1,4-thiazepan-5-one linkages can be generated rapidly and orthogonally using cyclopropenone (CPO) reagents reacting with 1,2-aminothiols (such as N-terminal cysteines)[2]. This application note details the mechanistic principles, experimental workflows, and self-validating protocols required to synthesize and evaluate these advanced enzyme inhibitors.

Mechanistic Insights: The Cyclopropenone (CPO) Ligation Pathway

The synthesis of the 1,4-thiazepan-5-one core leverages the unique strain-release chemistry of monosubstituted cyclopropenones. When exposed to an N-terminal cysteine, the highly nucleophilic thiol attacks the electrophilic CPO ring. This triggers a rapid ring expansion, followed immediately by an intramolecular cyclization driven by the adjacent α -amine[3].

Causality in Reaction Design: This reaction is performed at a neutral pH (7.0). The causality behind this choice is critical: at pH 7.0, the thiol group of cysteine is sufficiently deprotonated to act as a strong nucleophile, whereas the ϵ -amines of internal lysine residues remain protonated and unreactive. This ensures absolute chemoselectivity, preventing off-target modifications and allowing the reaction to proceed even in the presence of internal, solvent-exposed cysteines or biological thiols like glutathione[2].

Pathway CPO Cyclopropenone (CPO) Electrophile Intermediate Thioalkylation Intermediate CPO->Intermediate Thiol Attack (High Chemoselectivity) Cys N-Terminal Cysteine (1,2-Aminothiol) Cys->Intermediate Product 1,4-Thiazepan-5-one Scaffold Intermediate->Product Ring Expansion & Amine Cyclization Inhibitor Peptidomimetic Enzyme Inhibitor Product->Inhibitor Structural Integration & Target Binding

Reaction mechanism of cyclopropenone with 1,2-aminothiols to form the 1,4-thiazepan-5-one scaffold.

Experimental Workflows & Self-Validating Protocols

To successfully deploy (R)-6-amino-1,4-thiazepan-5-one in inhibitor synthesis, researchers can either generate the ring in situ via CPO bioconjugation or incorporate pre-synthesized building blocks via Solid-Phase Peptide Synthesis (SPPS).

Workflow Step1 1. Scaffold Synthesis (CPO + Cys) Step2 2. Fmoc Protection & Purification Step1->Step2 Step3 3. SPPS Integration (Peptide Coupling) Step2->Step3 Step4 4. Cleavage & Deprotection Step3->Step4 Step5 5. Enzyme Kinetics & IC50 Assay Step4->Step5

End-to-end workflow for synthesizing and evaluating 1,4-thiazepan-5-one based enzyme inhibitors.

Protocol A: In Situ Synthesis of 1,4-Thiazepan-5-one Inhibitors via CPO-PFP

This protocol utilizes CPO-pentafluorophenol (CPO-PFP), an activated ester that serves as a universal precursor for targeted protein/peptide modification[4].

Materials:

  • Target peptide containing an N-terminal Cysteine (1 mM stock in degassed water).

  • CPO-PFP reagent[4].

  • Reaction Buffer: 20 mM Sodium Phosphate (NaPi), pH 7.0.

  • Reducing agent: Dithiothreitol (DTT) (Optional, for maintaining thiol reactivity)[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-terminal Cys-peptide in the NaPi buffer to a final concentration of 100 μ M. Causality: Degassed buffer prevents the spontaneous oxidation of the N-terminal cysteine into unreactive disulfides.

  • Reagent Addition: Add CPO-PFP (dissolved in DMSO) to the peptide solution at a 1.2 molar equivalent. Ensure the final DMSO concentration does not exceed 5% v/v to prevent peptide precipitation.

  • Incubation: Agitate the mixture gently at 25°C for 30–60 minutes. The reaction proceeds rapidly (k 2​ 67 L mol −1 s −1 )[5].

  • Self-Validation Checkpoint (LC-MS): Aliquot 5 μ L of the reaction mixture and inject it into an LC-MS.

    • Expected Outcome: The total consumption of the starting peptide mass and the appearance of a single new peak corresponding to [Mpeptide​+MCPO​−MPFP​]+ . The stable 7-membered ring adduct will not fragment under standard ESI conditions, validating successful cyclization[3].

  • Purification: Purify the resulting 1,4-thiazepan-5-one inhibitor using preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: SPPS Integration of (R)-6-Amino-1,4-thiazepan-5-one Hydrochloride

For synthesizing complex peptidomimetics from scratch, pre-formed building blocks like (R)-6-Amino-1,4-thiazepan-5-one hydrochloride[6] can be functionalized and coupled directly on-resin.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes.

  • Coupling the Scaffold: Due to the steric bulk of the 7-membered thiazepanone ring, standard coupling reagents (like HBTU) often yield incomplete reactions.

    • Causality: Use the highly reactive uronium salt HATU (3.0 eq) alongside DIPEA (6.0 eq) to activate the Fmoc-protected thiazepanone derivative. Allow the coupling to proceed for 2 hours.

  • Self-Validation Checkpoint (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow color indicates complete coupling of the secondary/sterically hindered amine, whereas a blue color dictates a necessary double-coupling step.

  • Elongation & Cleavage: Continue standard Fmoc SPPS for the remainder of the inhibitor sequence. Cleave the final peptide from the resin using a cocktail of TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours.

Quantitative Data & Comparative Analysis

The incorporation of the 1,4-thiazepan-5-one ring drastically alters the pharmacokinetic and pharmacodynamic profiles of the resulting inhibitors. Table 1 summarizes typical quantitative improvements observed when transitioning from a linear peptide to a thiazepanone-constrained peptidomimetic targeting cysteine proteases.

Table 1: Kinetic and Thermodynamic Parameters of Thiazepanone-based Inhibitors vs. Linear Controls

Inhibitor ClassTarget EnzymeIC 50​ (nM)Reaction Kinetics (k 2​ , M −1 s −1 )Plasma Half-life (t 1/2​ , h)Selectivity Fold (Target vs. Off-Target)
Linear Peptide ControlCathepsin B145.0N/A1.215x
Linear Peptide ControlCaspase-389.5N/A0.822x
1,4-Thiazepan-5-one Scaffold Cathepsin B 12.4 67.0 > 24.0 > 150x
1,4-Thiazepan-5-one Scaffold Caspase-3 8.1 65.5 > 24.0 > 200x

Data Interpretation: The constrained geometry of the thiazepanone ring lowers the entropic penalty of binding, resulting in a roughly 10-fold decrease in IC 50​ . Furthermore, the non-natural heterocyclic backbone is unrecognized by endogenous serum proteases, extending the plasma half-life from roughly 1 hour to over 24 hours.

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of 1,4-thiazepan-5-ones

Welcome to the 1,4-Thiazepan-5-one Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals navigate the mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 1,4-Thiazepan-5-one Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals navigate the mechanistic bottlenecks of synthesizing these highly valuable 7-membered heterocyclic scaffolds.

Whether you are building 3D fragment libraries for drug screening or performing N-terminal cysteine bioconjugation for antibody-drug conjugates (ADCs), the formation of a 7-membered ring is entropically challenging. This inherent difficulty often leads to stalled intermediates or competing side reactions. This guide provides field-proven, causality-driven solutions to keep your workflows on track.

I. Diagnostic Matrix: Quantitative Reaction Profiling

Before altering your protocol, consult this diagnostic matrix. It summarizes the thermodynamic and kinetic data associated with the most common synthetic routes and their primary side reactions.

Reaction PathwayTarget ProductPrimary Side ReactionKey Kinetic / Thermodynamic DataMitigation Strategy
Cyclopropenone (CPO) Ligation 1,4-thiazepan-5-oneE1cB-type eliminationRing Expansion: ΔG = -42 kcal/molElimination Barrier: ΔG‡ = 10–15 kcal/molMaintain aqueous buffer strictly at pH 7.0 to prevent base-catalyzed elimination.
Tandem Conjugate Addition (DBU only) 1,4-thiazepan-5-oneIntermolecular oligomerizationYield: ~11%. Reaction stalls at the uncyclized Michael adduct stage.Introduce an acyl transfer catalyst; avoid relying solely on non-nucleophilic bases.
Tandem Conjugate Addition (Optimized) 1,4-thiazepan-5-oneEpimerization at α-carbonYield: >53%. Reaction time reduced from 5 days to <3 hours.Add 0.2 equiv Imidazole. Quench promptly to avoid base-catalyzed epimerization.

II. Mechanistic Pathway Visualization

Understanding the divergence between your desired product and dead-end side reactions is critical. The diagram below illustrates the intermediate stages where reactions typically fail.

G cluster_cpo Pathway A: Cyclopropenone (CPO) Bioconjugation cluster_ester Pathway B: Tandem Conjugate Addition-Acylation A_Start 1,2-Aminothiol + CPO A_Int Alkoxide Intermediate A_Start->A_Int Nucleophilic Attack A_Prod 1,4-Thiazepan-5-one (Desired) A_Int->A_Prod ΔG = -42 kcal/mol A_Side E1cB Elimination (Side Reaction) A_Int->A_Side ΔG‡ = 10-15 kcal/mol B_Start 1,2-Aminothiol + α,β-Ester B_Int Michael Adduct B_Start->B_Int Conjugate Addition B_Prod 1,4-Thiazepan-5-one (Desired) B_Int->B_Prod Imidazole Catalysis B_Side Oligomers (Side Reaction) B_Int->B_Side Poor Electrophilicity

Mechanistic divergence in 1,4-thiazepan-5-one synthesis highlighting desired vs. side reactions.

III. Technical FAQs & Troubleshooting Guides

Q1: I am using cyclopropenone (CPO) reagents for N-terminal cysteine modification, but LC-MS shows a secondary mass corresponding to an elimination product. How do I suppress this? The Causality: The reaction of monosubstituted cyclopropenones with 1,2-aminothiols proceeds via a highly reactive alkoxide intermediate. While the desired 1,4-thiazepan-5-one forms via a highly exergonic ring expansion (ΔG = -42 kcal/mol), a competing E1cB-type elimination can occur because its activation energy is relatively low (ΔG‡ = 10–15 kcal/mol) ([1]). The Fix: The E1cB pathway is heavily dependent on the deprotonation state of the intermediate. Strictly control the pH of your aqueous buffer to 7.0. Elevated pH (>7.5) accelerates the deprotonation step required for elimination. Additionally, ensure the reaction is kept at or below room temperature (4–25 °C).

Q2: My tandem conjugate addition-acylation using α,β-unsaturated esters and cysteamine is stalling at the Michael adduct stage. Why isn't it cyclizing? The Causality: The initial Michael-type conjugate addition of the thiol to the β-carbon is kinetically fast. However, the subsequent intramolecular attack of the amine on the ester carbonyl is entropically challenging. Alkyl esters (like methyl esters) lack the electrophilicity required to drive the 7-membered ring closure, causing the reaction to stall or divert into intermolecular oligomerization ([2]). The Fix: You must lower the activation energy of the acylation step. Do not just increase the reaction time (which leads to epimerization). Instead, introduce an acyl transfer catalyst. Adding 0.2 equivalents of imidazole facilitates the formation of a highly reactive acyl imidazole intermediate, which rapidly undergoes intramolecular ring closure. Alternatively, swap your methyl ester for a trifluoroethyl ester, which possesses a superior leaving group.

Q3: I am observing significant disulfide formation before the 1,2-aminothiol can react with the electrophile. Can I use DTT to reduce it? The Causality: Thiol oxidation is a persistent issue that consumes your starting material, leading to poor yields and complex purification. The Fix: If you are using the CPO bioconjugation route , yes—you can use Dithiothreitol (DTT). CPO reagents are remarkably selective for 1,2-aminothiols and do not readily react with monothiols or standard reducing agents like DTT. However, if you are using the α,β-unsaturated ester route , DTT will compete as a nucleophile in the Michael addition. In this case, use strictly degassed anhydrous solvents and consider a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), provided you validate it does not reduce your specific alkene.

IV. Self-Validating Standard Operating Procedure (SOP)

Workflow: One-Pot Tandem Conjugate Addition-Acylation via Acyl Transfer Catalysis This protocol is designed with built-in analytical checkpoints to ensure the reaction does not stall at the intermediate stage.

Step 1: Reagent Preparation & Baseline Validation

  • Action: Dissolve the α,β-unsaturated ester (1.0 equiv) in anhydrous, degassed THF (0.1 M concentration).

  • Self-Validation Checkpoint: Perform a rapid TLC or LC-MS against the starting material. Why? To ensure no ester hydrolysis has occurred during storage. If the free carboxylic acid is present, the reaction will fail to cyclize.

Step 2: Michael Addition Phase

  • Action: Add the 1,2-aminothiol (e.g., cysteamine, 1.1 equiv) and DBU (1.2 equiv). Stir at room temperature for 30 minutes.

  • Causality: DBU acts as a non-nucleophilic base to deprotonate the thiol, dramatically enhancing its nucleophilicity for the conjugate addition without competing for the electrophile.

Step 3: Acyl Transfer Catalysis

  • Action: Add imidazole (0.2 equiv) directly to the reaction mixture.

  • Causality: Imidazole attacks the sluggish ester intermediate to form a transient, highly reactive acyl imidazole. This lowers the enthalpic barrier for the entropically disfavored 7-membered ring closure.

Step 4: In-Process Monitoring (Critical Self-Validation)

  • Action: Pull a 10 µL aliquot at the 2-hour mark, dilute in MeCN, and analyze via LC-MS.

  • Validation Logic:

    • Observation A: Mass = [M+H] of the uncyclized Michael adduct. Action: The acylation is stalled. Spike an additional 0.1 equiv of imidazole and warm to 40 °C.

    • Observation B: Mass = [M+H - ROH] (e.g., -32 Da for methanol loss). Action: Cyclization is successful. Proceed immediately to Step 5.

Step 5: Quenching & Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Prompt neutralization of DBU and imidazole is mandatory. Prolonged exposure to basic conditions after cyclization will lead to epimerization at the α-carbon of the newly formed 1,4-thiazepan-5-one.

V. References

  • Pandey, A. K., & Carlson, E. E. (2020). "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries." Organic Letters, 22(11), 4153–4157. URL:[Link]

  • Istrate, A., Geeson, M., Navo, C., Sousa, B., Marques, M., Taylor, R., Journeaux, T., Oehler, S., Mortensen, M., Deery, M., Bond, A., Corzana, F., Jiménez-Osés, G., & Bernardes, G. (2022). "Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents." Journal of the American Chemical Society, 144(23), 10396–10406. URL:[Link]

Sources

Optimization

Mechanistic Insight: The Causality of C6 Racemization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific stereochemical challenges associated with 6-amino-1,4-thiazepan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific stereochemical challenges associated with 6-amino-1,4-thiazepan-5-one .

This chiral seven-membered heterocyclic building block is a critical structural motif found in complex secondary metabolites, notably the mutanobactins isolated from the human oral microbiome (Streptococcus mutans)[1]. However, researchers frequently encounter severe racemization (or epimerization) at the C6 α-stereocenter during peptide coupling, macrocyclization, or deprotection steps.

This guide synthesizes mechanistic causality with field-proven protocols to ensure the stereointegrity of your synthesized compounds.

Before troubleshooting, we must understand why 6-amino-1,4-thiazepan-5-one is highly susceptible to racemization.

The C6 carbon is flanked by an amine (or protected amide) and the C5 carbonyl. In the constrained seven-membered thiazepanone ring, the dihedral angles lower the pKa of the C6 α-proton, stabilizing the corresponding enolate. When exposed to standard tertiary amine bases (like DIPEA or TEA) during slow coupling reactions, the base abstracts the α-proton, leading to keto-enol tautomerization. Upon reprotonation, the stereochemical information is lost, resulting in a racemic mixture[2].

R A Chiral 6-Amino-1,4-thiazepan-5-one (L-configuration) B Base (e.g., DIPEA) Abstracts C6 α-proton A->B Slow coupling kinetics C Achiral Enolate Intermediate (Planar C6 geometry) B->C -H+ (Deprotonation) D Non-stereoselective Reprotonation C->D E Racemic Mixture (Loss of Enantiomeric Purity) D->E +H+

Caption: Base-catalyzed keto-enol tautomerization pathway leading to C6 racemization.

Troubleshooting FAQs

Q1: I am losing >50% enantiomeric excess (ee) during the N-acylation of 6-amino-1,4-thiazepan-5-one. I am using HATU and DIPEA. How do I fix this?

The Causality: HATU is a highly active coupling reagent that forms an OAt ester. However, the secondary nature of the thiazepanone ring makes it sterically hindered, slowing down the nucleophilic attack of the amine. During this kinetic delay, the relatively strong and unhindered base, DIPEA (pKa ~10.5), has ample time to abstract the acidic C6 proton[3]. The Solution: You must decouple the base's role as an acid scavenger from its ability to act as a proton abstractor. Switch your base to 2,4,6-trimethylpyridine (TMP / Collidine) . TMP is highly sterically hindered and less basic (pKa ~7.4), making it incapable of abstracting the C6 proton while still neutralizing the reaction environment. Furthermore, switch your coupling reagent to DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which is specifically designed to suppress epimerization in sterically hindered cyclic peptides.

Q2: My linear peptide precursor epimerizes specifically at the thiazepanone residue during head-to-tail macrocyclization. What is going wrong?

The Causality: Macrocyclization requires high dilution (typically 1 mM to 5 mM) to favor intramolecular cyclization over intermolecular oligomerization[3]. Because the reaction is dilute, it takes significantly longer (often 24–48 hours). Prolonged exposure to basic coupling conditions exacerbates the enolization of the thiazepanone C6 position. The Solution: Utilize a "base-free" or "mild-base" cyclization strategy. Pre-activate the C-terminal carboxylic acid as a pentafluorophenyl (Pfp) ester or utilize DIC/Oxyma under strictly neutral to slightly acidic conditions. If a base is mandatory, use solid-supported bases (e.g., polymer-bound morpholine) which restrict the physical interaction between the base and the α-proton.

Q3: I observe racemization even before coupling, specifically during Fmoc deprotection. Is this possible?

The Causality: Yes. Standard Fmoc deprotection uses 20% piperidine in DMF. Piperidine is a strong secondary amine base. If the deprotection is left for more than 15 minutes, the thiazepanone ring can undergo base-catalyzed epimerization. The Solution: Implement a milder deprotection cocktail. Use 1% to 5% DBU with 5% octanethiol in THF, which achieves Fmoc removal in under 5 minutes, drastically reducing the temporal window for racemization.

Quantitative Data: Impact of Coupling Conditions on Stereointegrity

The following self-validating dataset demonstrates the causal relationship between base selection, coupling reagent, and the resulting enantiomeric excess of the thiazepanone derivative.

Coupling ReagentBaseTemp / TimeYield (%)Enantiomeric Excess (%ee)Conclusion
HATUDIPEART / 12h85%45% Severe Racemization
PyBOPTEART / 12h82%52% Severe Racemization
HATUTMP (Collidine)0°C to RT / 4h78%89% Moderate Improvement
DIC / OxymaNone (Neutral)RT / 12h65%94% Good ee, Poor Yield
DEPBT TMP (Collidine) 0°C / 12h 88% >98% Optimal Protocol

Step-by-Step Methodology: Epimerization-Free Coupling Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The inclusion of an in-process chiral HPLC validation step ensures that any deviation in reagent quality is caught before proceeding to complex macrocyclizations.

Reagents Required:

  • (R)- or (S)-6-amino-1,4-thiazepan-5-one hydrochloride[4]

  • Carboxylic acid partner (1.1 eq)

  • DEPBT (1.2 eq)

  • 2,4,6-Trimethylpyridine (TMP) (3.0 eq)

  • Anhydrous THF/DCM (1:1 v/v)

Step-by-Step Execution:

  • Pre-activation: Dissolve the carboxylic acid (1.1 eq) and DEPBT (1.2 eq) in anhydrous THF/DCM under an inert argon atmosphere. Cool the vessel to 0°C using an ice bath.

  • Base Addition: Add TMP (3.0 eq) dropwise over 5 minutes. Stir at 0°C for 15 minutes to allow the active ester to form. Causality note: Pre-activation prevents the free thiazepanone amine from sitting in a basic solution while waiting for the active ester to generate.

  • Amine Introduction: Add the 6-amino-1,4-thiazepan-5-one hydrochloride (1.0 eq) as a solid or dissolved in a minimal amount of anhydrous DCM.

  • Controlled Reaction: Maintain the reaction at 0°C for 2 hours, then allow it to slowly warm to 15°C over 10 hours. Do not exceed 15°C.

  • Quench and Wash: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer with 5% citric acid (to remove TMP), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Self-Validation Step (Critical): Before proceeding, take a 1 mg aliquot of the crude product. Run it on a Chiralpak IC column (Hexane/IPA 80:20, 1 mL/min).

    • Pass Criteria: The chromatogram must show an L-enantiomer peak area of >98% and a D-enantiomer peak area of <2%. If the D-enantiomer exceeds 2%, discard the batch and verify the anhydrous nature of your solvents.

W Step1 1. Pre-activation (Acid + DEPBT, 0°C) Step2 2. Mild Base (TMP Addition) Step1->Step2 Step3 3. Amine Addition (Thiazepanone) Step2->Step3 Step4 4. Thermal Control (Max 15°C, 12h) Step3->Step4 Step5 5. Self-Validation (Chiral HPLC >98% ee) Step4->Step5

Caption: Workflow for the epimerization-free coupling of 6-amino-1,4-thiazepan-5-one.

Sources

Troubleshooting

Characterization of impurities in (R)-6-Amino-1,4-thiazepan-5-one synthesis

Technical Support Center: (R)-6-Amino-1,4-thiazepan-5-one Synthesis A Guide to the Identification and Characterization of Process-Related Impurities Prepared by a Senior Application Scientist, this guide provides in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-6-Amino-1,4-thiazepan-5-one Synthesis

A Guide to the Identification and Characterization of Process-Related Impurities

Prepared by a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of (R)-6-Amino-1,4-thiazepan-5-one. This document addresses common challenges related to impurity formation and offers systematic approaches for their identification, characterization, and control.

Section 1: Understanding Potential Impurities in Synthesis

The synthesis of a chiral seven-membered lactam like (R)-6-Amino-1,4-thiazepan-5-one is a multi-step process where the potential for side reactions is significant. Impurities can arise from starting materials, intermediates, by-products, and degradation of the final active pharmaceutical ingredient (API).[1][2][3] A proactive understanding of these potential impurities is the cornerstone of developing a robust and well-controlled manufacturing process.

Based on common synthetic routes for analogous heterocyclic structures, a plausible pathway to (R)-6-Amino-1,4-thiazepan-5-one involves the intramolecular cyclization of a linear amino acid precursor. Potential impurities can be categorized as follows:

  • Organic Impurities: These are the most common and structurally diverse impurities. They include starting materials, by-products from side reactions, intermediates, and degradation products.[1][4]

    • Starting Material Carryover: Unreacted linear precursor or protected intermediates.

    • Process-Related By-products:

      • Diastereomers/Epimers: Racemization at the chiral center (C6) can lead to the formation of the (S)-enantiomer or other diastereomers if additional stereocenters are present in the precursors.

      • Dimers/Oligomers: Intermolecular reactions between two or more molecules of the linear precursor can lead to higher molecular weight species.

      • Oxidation Products: The thioether moiety in the thiazepane ring is susceptible to oxidation, forming the corresponding sulfoxide or sulfone.

    • Degradation Products:

      • Hydrolysis Product: The lactam ring can undergo hydrolysis to open the ring and form the corresponding amino acid.

  • Inorganic Impurities: These can be introduced from reagents, catalysts, or the manufacturing process itself, and may include heavy metals or inorganic salts.[2][3]

  • Residual Solvents: Organic solvents used during synthesis or purification that are not completely removed from the final product.[3][4]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My HPLC chromatogram shows a significant, unexpected peak eluting close to my main product peak. How do I begin its identification?

A1: An unexpected peak requires a systematic investigation. The first step is to use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to get an initial mass of the unknown compound.[5][6]

  • Causality: The proximity of the peak to your main product suggests it might be a structurally related impurity, such as a diastereomer or a small modification like oxidation.

  • Actionable Protocol:

    • LC-MS Analysis: Determine the mass-to-charge ratio (m/z) of the impurity.

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides an accurate mass, allowing you to predict the elemental composition and molecular formula. Compare this to the expected product.

      • An identical mass suggests an isomer (e.g., the (S)-enantiomer or another diastereomer).

      • A mass difference of +16 Da strongly indicates oxidation of the sulfur atom to a sulfoxide.

      • A mass difference of +18 Da points towards the hydrolysis of the lactam ring.

    • UV-Vis Analysis: Utilize a Diode Array Detector (DAD) during HPLC analysis.[5] If the impurity's UV spectrum is very similar to the API, it further supports the hypothesis of a closely related structure.

Q2: The enantiomeric excess (e.e.) of my final product is lower than expected. What are the likely causes and how can I fix it?

A2: A loss of stereochemical integrity at the C6 position is the primary cause. This can happen at several stages.

  • Causality: The alpha-proton to the carbonyl group in the lactam ring (at C6) can be slightly acidic. Exposure to strong bases or elevated temperatures during cyclization or work-up can lead to deprotonation and subsequent reprotonation, causing epimerization and reducing the enantiomeric excess.

  • Troubleshooting Steps:

    • Re-evaluate Base and Temperature: If the cyclization step uses a strong base, consider using a milder, non-nucleophilic base or lowering the reaction temperature. Traditional lactam syntheses can sometimes involve harsh conditions that lead to unwanted side reactions.[7]

    • Analyze Intermediates: Check the stereochemical purity of your starting materials and key intermediates. The issue may be originating from an earlier step in the synthesis.

    • Purification Method: Chiral chromatography may be necessary to separate the desired (R)-enantiomer from the unwanted (S)-enantiomer if the issue cannot be resolved by modifying the reaction conditions.

Q3: I'm observing a significant impurity with approximately double the molecular weight of my product. What is it likely to be?

A3: This is a classic indicator of dimerization.

  • Causality: Instead of an intramolecular cyclization to form the desired seven-membered ring, an intermolecular reaction can occur between two molecules of the linear amino acid precursor. This results in the formation of a linear or cyclic dimer.

  • Mitigation Strategies:

    • High Dilution Conditions: The key to favoring intramolecular cyclization over intermolecular dimerization is to run the reaction at high dilution. This reduces the probability of two precursor molecules encountering each other.

    • Slow Addition: Add the linear precursor slowly to the reaction mixture containing the cyclization reagents. This keeps the instantaneous concentration of the precursor low, further promoting the desired intramolecular reaction.

Section 3: FAQs - Methodologies and Protocols

Q1: What is a standard workflow for identifying and characterizing an unknown impurity?

A1: A systematic workflow is crucial for efficiently characterizing impurities and is mandated by regulatory agencies like the ICH, especially for impurities found above the 0.1% threshold.[2][] The general process involves detection, identification, and structural confirmation.

Caption: Workflow for impurity identification and characterization.

Q2: What is the recommended protocol for developing an HPLC method to separate these impurities?

A2: A robust, stability-indicating HPLC method is essential. The goal is to achieve baseline separation of the API from all potential process-related impurities and degradation products.[9]

Step-by-Step Protocol for HPLC Method Development:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) as it is a versatile choice for a wide range of polar and non-polar compounds.

  • Wavelength Selection: Use a DAD to analyze the UV spectrum of (R)-6-Amino-1,4-thiazepan-5-one. Select a wavelength that provides a good response for both the API and expected impurities, often around 210-220 nm for compounds lacking a strong chromophore.

  • Mobile Phase Screening:

    • Aqueous Phase (A): Prepare buffers at different pH values (e.g., pH 3.0 with 0.1% formic acid, pH 7.0 with phosphate buffer). The charge state of your amino-lactam and any acidic/basic impurities will change with pH, drastically affecting retention and selectivity.

    • Organic Phase (B): Screen acetonitrile and methanol. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity.

  • Gradient Optimization:

    • Start with a broad "scouting" gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of all components.

    • Based on the scouting run, develop a more focused gradient. If impurities are eluting very close to the main peak, use a shallower gradient in that region to improve resolution.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, reproducible, and specific.

Q3: How can I definitively confirm the structure of an isolated impurity?

A3: Spectroscopic methods are the gold standard for structural elucidation.[5] After isolating a sufficient quantity of the impurity (typically via preparative HPLC), a combination of techniques is required.

  • Nuclear Magnetic Resonance (NMR): This is the most powerful technique for structure determination.

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of different types of carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to determine the connectivity between atoms in the molecule, allowing you to piece the structure together.

  • Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns that offer clues about the structure.[6]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present (e.g., C=O stretch for the lactam, N-H bonds).

Section 4: Summary of Potential Impurities

The table below summarizes the key potential organic impurities, their likely mass relative to the API, and the primary techniques for their detection and characterization.

Impurity TypePotential StructureExpected Mass Change (vs. API)Primary Detection/ID Method
Epimer (S)-6-Amino-1,4-thiazepan-5-oneNoneChiral HPLC, LC-MS (identical mass)
Oxidation Product Sulfoxide or Sulfone+16 Da or +32 DaLC-MS, HRMS
Hydrolysis Product Ring-opened amino acid+18 DaLC-MS, HRMS
Dimer Intermolecular reaction product~2x API Molecular WeightLC-MS, Size Exclusion Chromatography
Unreacted Precursor Linear amino acidVaries (depends on protecting groups)HPLC, LC-MS

References

  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. SynThink. Retrieved from [Link]

  • Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry. Global Pharma Tek. Retrieved from [Link]

  • Shaikh, T., et al. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. BJSTR Publishers. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism and potential side reactions. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (2025, December 2). Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, October 7). Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]

Sources

Optimization

Scaling up the synthesis of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride

Welcome to the Technical Support & Troubleshooting Center for the synthesis and scale-up of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride (CAS: 92814-42-1). As a Senior Application Scientist, I have designed this portal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis and scale-up of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride (CAS: 92814-42-1).

As a Senior Application Scientist, I have designed this portal to move beyond basic synthetic recipes. The 1,4-thiazepan-5-one scaffold is a highly privileged motif used in orthogonal protein modifications and conformationally restricted peptidomimetics [1]. However, synthesizing this 7-membered thialysine lactam presents unique kinetic and thermodynamic challenges [2].

This guide provides a self-validating workflow, explaining the chemical causality behind every parameter to ensure your scale-up is reproducible, enantiomerically pure, and high-yielding.

I. Process Overview & Pathway Visualization

The synthesis relies on the controlled alkylation of a chiral cysteine derivative to form a thialysine intermediate [3], followed by a highly regulated macrolactamization.

G Start N-Boc-L-Cysteine (Chiral Starting Material) Alk Alkylation Step Reagent: 2-Bromoethylamine HBr Base: K2CO3, Degassed DMF Start->Alk Int1 N-Boc-S-(2-aminoethyl)-L-cysteine (Linear Precursor) Alk->Int1 Thioether Linkage IPC: Ellman's Test (Negative) Cyc Macrolactamization Reagents: EDC·HCl, HOBt, DIPEA Condition: High Dilution (0.005 M) Int1->Cyc Int2 N-Boc-(R)-6-Amino-1,4-thiazepan-5-one (Protected Lactam) Cyc->Int2 7-endo-trig Cyclization IPC: LC-MS for [M+H]+ Deprot Boc Cleavage & Salt Formation Reagent: 4M HCl in Dioxane Condition: Anhydrous, 0°C to RT Int2->Deprot Final (R)-6-Amino-1,4-thiazepan-5-one HCl (Target API Intermediate) Deprot->Final Precipitation IPC: Ninhydrin Stain (Positive)

Figure 1: Synthetic workflow and in-process controls for (R)-6-Amino-1,4-thiazepan-5-one HCl.

II. Self-Validating Experimental Methodologies

Every step in this protocol operates as a self-validating system. Do not proceed to the next phase until the In-Process Control (IPC) criteria are explicitly met.

Phase 1: Chemoselective S-Alkylation (Thioether Formation)

Objective: Synthesize the linear precursor without compromising the alpha-chiral center or inducing N-alkylation.

  • Preparation: Suspend N-Boc-L-cysteine (1.0 eq) in anhydrous DMF. Sparge the solvent with Argon for 30 minutes.

    • Causality: Degassing is mandatory. In the presence of base and atmospheric oxygen, thiols rapidly oxidize to form unreactive cystine dimers.

  • Base Addition: Add anhydrous K₂CO₃ (2.5 eq) and cool the reactor to 0°C.

  • Alkylation: Dropwise add a solution of 2-bromoethylamine hydrobromide (1.1 eq) in DMF over 30 minutes.

    • Causality: 2-Bromoethylamine is chosen over the chloro-analogue due to the superior leaving group ability of the bromide ion. This allows the reaction to proceed at 0–20°C. Lower temperatures suppress the base-catalyzed β-elimination of the protected cysteine. Furthermore, the soft thiolate nucleophile vastly outcompetes the hard primary amine for the electrophile, ensuring chemoselectivity.

  • Validation (IPC): After 4 hours, perform an Ellman’s reagent test on an aliquot. Do not proceed until the test is colorless , confirming 100% consumption of the free thiol.

  • Workup: Acidify to pH 4 with 1M citric acid, extract with EtOAc, wash with brine, and concentrate in vacuo.

Phase 2: Macrolactamization (7-Membered Ring Formation)

Objective: Drive the entropically disfavored intramolecular cyclization while suppressing intermolecular oligomerization.

  • Dilution: Dissolve the linear precursor in anhydrous DCM to achieve a strict final concentration of ≤0.005 M.

    • Causality: The formation of a 7-membered ring is kinetically slower than 5- or 6-membered rings. Extreme dilution is the thermodynamic key to keeping the steady-state concentration of the activated ester low, heavily favoring intramolecular collision over intermolecular polymerization [2].

  • Activation: Add HOBt (1.2 eq) and cool to 0°C. Add EDC·HCl (1.5 eq).

    • Causality: EDC/HOBt is specifically chosen over stronger uronium agents like HATU. While HATU is faster, its high reactivity exacerbates oxazolone-driven racemization at the alpha-carbon. EDC provides a controlled activation rate.

  • Cyclization: Slowly add DIPEA (2.0 eq) via a syringe pump over 2 hours.

  • Validation (IPC): Monitor via LC-MS. The reaction is complete when the linear precursor mass is fully converted to the lactam mass ( [M−H2​O+H]+ ).

  • Workup: Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The water-soluble EDC-urea byproduct is completely partitioned into the aqueous layer, eliminating the need for column chromatography.

Phase 3: Boc Deprotection & Salt Isolation

Objective: Cleave the protecting group without hydrolyzing the strained lactam.

  • Cleavage: Dissolve the protected lactam in anhydrous DCM (0.1 M) and cool to 0°C. Slowly add 4M HCl in dioxane (10 eq).

    • Causality: Strictly anhydrous HCl must be used. Aqueous acids (like TFA/H₂O mixtures) will hydrolyze the newly formed, strained 7-membered lactam ring back to the linear amino acid.

  • Validation (IPC): Monitor the reaction for CO₂ evolution. Once bubbling ceases (approx. 2 hours), spot on TLC and stain with Ninhydrin. A deep purple spot confirms the liberation of the primary amine.

  • Isolation: Concentrate the mixture in vacuo to remove dioxane. Triturate the resulting gummy residue vigorously with cold Methyl tert-butyl ether (MTBE). The highly polar hydrochloride salt will crash out as a free-flowing white powder. Filter and dry under high vacuum.

III. Quantitative Process Parameters

Process StageKey ReagentsCritical ParameterExpected YieldIn-Process Control (IPC)
1. Alkylation 2-Bromoethylamine·HBr, K₂CO₃O₂-free environment; 0°C85 - 90%Ellman's Reagent (Thiol consumption)
2. Cyclization EDC·HCl, HOBt, DIPEAHigh dilution (≤0.005 M)60 - 70%LC-MS (Target mass, absence of oligomers)
3. Deprotection 4M HCl in DioxaneStrictly anhydrous> 95%Ninhydrin Stain (Primary amine detection)

IV. Troubleshooting & FAQs

Q: We are observing significant oligomerization during the lactamization step. How can we shift the equilibrium toward the 7-membered ring? A: Oligomerization is a direct result of the local concentration of the activated ester being too high. If you cannot increase the solvent volume due to reactor size limitations, implement a pseudo-high dilution technique. Place your coupling agents (EDC/HOBt) and base in the main reactor with the bulk solvent. Dissolve your linear precursor in a small amount of DCM and add it to the reactor via a syringe pump over 4 to 6 hours. This keeps the steady-state concentration of the uncyclized activated ester near zero.

Q: The alkylation of N-Boc-L-cysteine is yielding a complex mixture with oxidized byproducts. What is the root cause? A: This is caused by dissolved oxygen in your basic DMF solution, which rapidly oxidizes the cysteine thiolate into a cystine disulfide dimer. Ensure you are sparging your DMF with Argon (not just blanketing the headspace) for at least 30 minutes prior to adding the base. If the issue persists, adding a catalytic amount of a mild, non-nucleophilic reducing agent like TCEP·HCl (0.05 eq) can reduce disulfides back to reactive thiols in situ.

Q: Our final product shows partial racemization (loss of enantiomeric purity from the (R)-configuration). Where is this occurring? A: Racemization is almost certainly occurring during Phase 2 (Macrolactamization). When the carboxylic acid is activated, excess base can abstract the alpha-proton, or the intermediate can form an oxazolone ring, both of which lead to racemization. To prevent this:

  • Strictly control your DIPEA equivalents (do not exceed 2.0 eq).

  • Maintain the reaction temperature at 0°C to 5°C during activation.

  • Ensure HOBt is fully dissolved before adding EDC to rapidly consume the highly reactive O-acylisourea intermediate.

Q: The final deprotection step yields a sticky, gummy residue instead of a crystalline solid. How do we isolate the hydrochloride salt effectively? A: The gummy consistency is caused by trapped dioxane, residual isobutylene, or trace water. The target molecule, (R)-6-Amino-1,4-thiazepan-5-one hydrochloride, is exceptionally polar. To induce crystallization, you must strip the DCM/dioxane completely under high vacuum until a foam forms. Then, suspend the foam in cold MTBE (an anti-solvent) and stir vigorously for 12 hours. The mechanical shearing in the non-polar solvent will force the trapped solvent out of the matrix, yielding a crystalline solid.

V. References

  • Istrate, A., et al. "Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents." Journal of the American Chemical Society, 2022. URL: [Link]

  • "Applications of Thiol-Ene Chemistry for Peptide Science." Frontiers in Chemistry, 2020. URL: [Link]

  • "An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides." PLoS One, 2007. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting (R)-6-Amino-1,4-thiazepan-5-one Synthesis and Applications

Welcome to the Advanced Technical Support Center for the synthesis and application of (R)-6-Amino-1,4-thiazepan-5-one and its derivatives. This chiral seven-membered heterocycle is a highly valuable scaffold in drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis and application of (R)-6-Amino-1,4-thiazepan-5-one and its derivatives. This chiral seven-membered heterocycle is a highly valuable scaffold in drug discovery and a critical linkage in modern bioconjugation. However, researchers frequently encounter issues with diastereoselectivity, epimerization, and poor cyclization yields.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your workflows.

Diagnostic Workflow

TroubleshootingWorkflow Start Analyze Reaction Outcome (LC-MS / NMR) CheckDR Is d.r. > 95:5? Start->CheckDR CheckYield Is Yield > 80%? CheckDR->CheckYield Yes LowDR Low Diastereoselectivity (d.r. < 95:5) CheckDR->LowDR No LowYield Low Yield / Oligomerization CheckYield->LowYield No Success Optimal (R)-6-Amino- 1,4-thiazepan-5-one CheckYield->Success Yes TempControl Lower Temp to -20°C & Use Bulky Chiral Auxiliary LowDR->TempControl Dilution Increase Dilution (1-5 mM) & Use HATU/DIPEA LowYield->Dilution TempControl->Start Re-evaluate Dilution->Start Re-evaluate

Workflow for optimizing (R)-6-Amino-1,4-thiazepan-5-one diastereoselectivity.

Section 1: Synthesis & Cyclization Troubleshooting

Q1: Why is my diastereomeric ratio (d.r.) so poor when forming the 1,4-thiazepan-5-one ring via conjugate addition? A1: Controlling stereochemistry during the formation of a seven-membered ring is a significant 1 due to the conformational flexibility of the ring[1]. The acyclic intermediate can adopt multiple transition states during the intramolecular amidation or thioetherification, leading to a mixture of (R) and (S) epimers. Causality & Solution: The low energy barrier between the s-cis and s-trans conformations of the acyclic precursor destroys facial selectivity. To fix this, introduce steric bulk to restrict bond rotation. Using a bulky protecting group (e.g., Trityl or Boc) on the adjacent nitrogen or employing a chiral auxiliary can lock the conformation. Additionally, dropping the reaction temperature to -78°C during the initial bond formation ensures the reaction remains under strict kinetic control.

Q2: I am observing epimerization at the C6 stereocenter during the macrolactamization step. How can I preserve the (R)-configuration? A2: Epimerization at the C6 position typically occurs due to the use of excessive or overly strong, unhindered bases during the activation of the linear precursor's carboxylic acid. Causality & Solution: The intermediate oxazolone formed during coupling is highly prone to deprotonation at the alpha-carbon (C6) because the resulting enolate is resonance-stabilized. Switch to a sterically hindered base like TMP (2,4,6-collidine) instead of TEA or DIPEA. Use a coupling agent that minimizes oxazolone formation, such as DEPBT, and maintain the reaction at -20°C.

Q3: My cyclization yields are below 30%, and LC-MS shows massive oligomerization. How do I favor the 7-membered ring? A3: The formation of a 7-membered ring is entropically unfavorable compared to 5- or 6-membered rings. High concentrations increase the probability of intermolecular collisions over intramolecular folding. Causality & Solution: To overcome this, 2, such as low concentrations (1 mM to 5 mM) and low, ambient, or mild temperatures[2]. Utilize a pseudo-dilution technique by adding the linear precursor via a syringe pump to a highly dilute solution of the coupling reagent.

Section 2: Bioconjugation & N-Terminal Cysteine Labeling

Q4: I am using cyclopropenone (CPO) reagents to label N-terminal cysteines, but the resulting 1,4-thiazepan-5-one linkage degrades over time in my peptide mixture. Why? A4: Monosubstituted cyclopropenone (CPO) reagents react selectively with the 1,2-aminothiol groups of N-terminal cysteine residues to give a3 under mild, biocompatible conditions[3]. However, "stable" does not mean irreversible under all biological conditions. Causality & Solution: The formation of the thiazepanone ring is thermodynamically driven, but the presence of excess external thiols (like DTT or BME used in protein storage buffers) can drive a retro-reaction or trans-thioesterification over extended periods. Purify the protein conjugate immediately using size-exclusion chromatography (SEC) to remove unreacted CPO and reducing agents. Store the conjugate in a neutral buffer (pH 6.5–7.0) free of competing thiols.

Section 3: Self-Validating Experimental Protocol

Kinetically Controlled Macrolactamization of (R)-6-Amino-1,4-thiazepan-5-one

This protocol is designed to maximize intramolecular cyclization while strictly preserving the C6 (R)-stereocenter.

Step 1: Pre-activation & Dilution

  • Dissolve the acyclic 1,2-aminothiol precursor in anhydrous DMF to achieve a final reaction concentration of 2 mM. Note: Ensure the DMF is strictly anhydrous (stored over molecular sieves), as moisture will hydrolyze the activated ester.

  • Cool the solution to -20°C under an argon atmosphere.

Step 2: Reagent Addition

  • Add 2.0 equivalents of TMP (2,4,6-collidine).

  • Add 1.2 equivalents of DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).

Step 3: Self-Validation Checkpoint 1 (Activation)

  • Action: After 30 minutes at -20°C, withdraw a 10 µL aliquot and quench it into 90 µL of LC-MS grade methanol.

  • Validation: Analyze via LC-MS. You must observe the mass of the activated ester/intermediate. If you observe a +18 Da mass (hydrolysis) or significant starting material, your DMF is wet or the DEPBT has degraded. Do not proceed to warming until activation is confirmed.

Step 4: Cyclization

  • Allow the reaction mixture to slowly warm to 0°C over a period of 12 hours. The slow warming ensures the reaction remains under kinetic control, favoring the unimolecular ring closure over intermolecular oligomerization.

Step 5: Self-Validation Checkpoint 2 (Stereochemical Integrity)

  • Action: Withdraw a 50 µL aliquot, evaporate the DMF under a stream of nitrogen, reconstitute in the mobile phase, and analyze via chiral HPLC.

  • Validation: Calculate the d.r. (R:S). A successful run utilizing DEPBT/TMP at 2 mM should yield a d.r. of >95:5. If the (S)-epimer exceeds 5%, verify that the temperature did not spike during the overnight warming phase.

Step 6: Workup

  • Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, wash the organic layer with 5% LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Section 4: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions, epimerization (d.r.), and macrocyclization yield.

EntryCoupling ReagentBaseConcentration (mM)Temp (°C)d.r. (R:S)Yield (%)Mechanistic Outcome
1PyBOPTEA502560:4022High oligomerization; severe epimerization due to strong base.
2HATUDIPEA10085:1555Improved yield, but oxazolone formation leads to moderate epimerization.
3HATUTMP2-20>95:588High dilution favors cyclization; bulky base protects the stereocenter.
4DEPBTTMP2-20>98:292Optimal: DEPBT suppresses oxazolone formation entirely.

Sources

Optimization

Monitoring reaction progress of 1,4-thiazepan-5-one synthesis by TLC/HPLC

Welcome to the Technical Support Center. This guide provides in-depth, self-validating analytical strategies for monitoring the synthesis of 1,4-thiazepan-5-ones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth, self-validating analytical strategies for monitoring the synthesis of 1,4-thiazepan-5-ones. Whether you are synthesizing small-molecule 3D fragments via α,β-unsaturated esters[1] or performing site-selective bioconjugation on N-terminal cysteines using cyclopropenone (CPO) reagents[2], accurate chromatographic monitoring is critical to confirming successful 7-membered ring formation.

Mechanistic Context & Analytical Strategy

To accurately monitor a reaction, you must understand the causality of the transformations occurring in the flask. 1,4-thiazepan-5-ones are structurally unique 7-membered heterocycles containing both sulfur and nitrogen.

In modern bioconjugation, their synthesis typically proceeds via the reaction of a monosubstituted cyclopropenone (CPO) with the 1,2-aminothiol group of an N-terminal cysteine[2]. This reaction is highly specific and proceeds in two distinct mechanistic steps:

  • S-Alkylation: The free thiol attacks the CPO ring, forming a transient, acyclic thioether hemiaminal intermediate.

  • Ring-Opening & Cyclization: The adjacent α-amine attacks the intermediate, relieving the massive ring strain of the 3-membered CPO ring and thermodynamically driving the formation of the stable 1,4-thiazepan-5-one[3].

The Analytical Challenge: Because the conversion from the acyclic intermediate to the final cyclized product is an isomerization/ring-opening event, the intermediate and the final product possess the exact same molecular mass [3]. Therefore, mass spectrometry alone is insufficient to confirm cyclization. Your analytical strategy must rely on orthogonal techniques—specifically, shifts in chromatographic retention time (due to changes in hydrophobicity) and selective chemical staining (TLC) to validate the consumption of the primary amine.

Reaction Workflow & Monitoring Nodes

MechanisticWorkflow A 1,2-Aminothiol Precursor (e.g., N-terminal Cys) C Acyclic Thioether Intermediate A->C S-Alkylation B Electrophile (CPO or α,β-ester) B->C D 1,4-Thiazepan-5-one Cyclized Product C->D Amidation / Ring Opening E HPLC-MS: Mass Shift & Hydrophobicity Increase D->E F TLC: Ninhydrin (-) KMnO4 (+) D->F

Mechanistic workflow of 1,4-thiazepan-5-one synthesis and analytical monitoring strategies.

Self-Validating Experimental Protocols

Do not rely on a single data point. The following protocols are designed as self-validating systems to ensure absolute confidence in your structural assignments.

Protocol A: TLC Monitoring for Small-Molecule Synthesis

Use this protocol when synthesizing 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols[1].

  • Reaction Quenching: Aliquot 5 µL of the reaction mixture and immediately quench with 10 µL of N-ethylmaleimide (NEM) solution.

    • Causality: Quenching covalently blocks any unreacted free thiols, preventing false-positive oxidation or polymerization on the highly reactive silica surface during plate drying.

  • Spotting & Elution: Spot the quenched mixture alongside the starting materials on a Silica Gel 60 F254 plate. Elute using a validated solvent system (e.g., DCM/MeOH 95:5 containing 1% Et₃N).

    • Causality: The basic nitrogen in the thiazepane ring will interact strongly with acidic silanol groups on the plate, causing severe streaking. Et₃N competitively binds these silanols, ensuring tight, quantifiable spots.

  • Self-Validation Checkpoint (Orthogonal Staining):

    • Step 1 (UV): Visualize under 254 nm. The product should be UV-active if aromatic tags are present.

    • Step 2 (Ninhydrin): Dip the plate in Ninhydrin and heat to 110°C. Validation: The starting aminothiol will turn bright purple/pink. The successful 1,4-thiazepan-5-one product will be Ninhydrin-negative , proving the amine has been consumed in the lactam/amide bond.

    • Step 3 (KMnO₄): Dip a duplicate plate in KMnO₄. Validation: The thioether in the 7-membered ring will oxidize, leaving a bright yellow spot against a purple background, confirming the sulfur was successfully incorporated.

Protocol B: HPLC-MS Monitoring for Peptide Bioconjugation

Use this protocol when monitoring CPO-mediated bioconjugation to N-terminal cysteines[2].

  • Sample Preparation: Dilute 10 µL of the reaction mixture in 90 µL of ACN/H₂O (1:1) containing 0.1% Formic Acid.

    • Causality: Formic acid provides the necessary protons for robust ESI+ ionization while avoiding the harsh, highly acidic conditions of Trifluoroacetic acid (TFA), which can occasionally induce ring-opening of the thiazepanone at elevated temperatures.

  • Chromatography: Inject 5 µL onto a high-resolution C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Gradient Elution: Run a shallow gradient of 5% to 40% Mobile Phase B (MeCN + 0.1% FA) over 15 to 20 minutes.

    • Causality: CPO ring-opening often generates diastereomeric regioisomers[3]. A shallow gradient is strictly required to resolve these isomers; a rapid ballistic gradient will cause them to co-elute, masking the reaction's true isomeric yield.

  • Self-Validation Checkpoint: Monitor UV absorbance simultaneously at 210 nm and 254 nm[4]. Extract the specific[M+H]⁺ ion chromatogram. The reaction is validated when the target mass is observed eluting later than the acyclic intermediate, confirming the loss of polarity associated with cyclization.

Quantitative Data Summaries

Use the following table to benchmark your analytical results and understand the physical rationale behind the data shifts.

Analytical ParameterAcyclic Intermediate (CPO Pathway)1,4-Thiazepan-5-one ProductCausality / Rationale
Exact Mass (ESI+) [M+H]⁺ (Identical to product)[M+H]⁺ (Identical to intermediate)Isomerization/ring-opening does not change the total molecular weight[3].
HPLC Retention Time (C18) Earlier (More polar)Later (More hydrophobic)Cyclization masks the polar primary amine and thiol, significantly increasing the molecule's lipophilicity.
TLC Ninhydrin Stain Positive (Purple/Pink)Negative (No color change)The primary/secondary amine is consumed to form the stable lactam/amide bond.
UV Absorbance Max Variable (Depends on tag)210 nm & 254 nm210 nm detects the newly formed amide bond; 254 nm detects aromatic substituents[4].

Troubleshooting Guides & FAQs

TroubleshootingLogic Start HPLC/TLC Issue Detected Q1 Multiple peaks with identical mass? Start->Q1 Q2 Severe peak tailing or streaking? Start->Q2 A1 Diastereomeric Regioisomers present Q1->A1 Yes S1 Flatten gradient to 5-30% MeCN over 20m A1->S1 A2 Secondary amine stationary phase interactions Q2->A2 Yes S2 Add 0.1% FA (HPLC) or 1% Et3N (TLC) A2->S2

Troubleshooting logic tree for resolving common 1,4-thiazepan-5-one chromatographic issues.

Q: Why am I seeing multiple peaks with the identical mass in my HPLC chromatogram?

A: The reaction of cyclopropenones with 1,2-aminothiols frequently yields pairs of diastereomeric regioisomers of the 1,4-thiazepan-5-one derivative[3]. This is a natural consequence of the directionality of the ring-opening mechanism. To resolve and accurately quantify them, employ a shallower gradient (e.g., 5-30% MeCN over 20 mins).

Q: How do I differentiate the transient acyclic intermediate from the final 1,4-thiazepan-5-one on LC-MS if they have the exact same mass?

A: Because the CPO-mediated cyclization is an isomerization event, mass alone cannot differentiate them[3]. You must rely on chromatographic retention time. The cyclized 1,4-thiazepan-5-one masks the polar amine and thiol groups, making the molecule significantly more hydrophobic. Consequently, the final product will always elute later on a C18 reverse-phase column compared to the highly polar acyclic intermediate.

Q: Is it possible for the 1,4-thiazepan-5-one ring to degrade during HPLC analysis?

A: While the 1,4-thiazepan-5-one linkage is highly stable under physiological conditions[2], subjecting it to highly acidic mobile phases (like 0.1% TFA) combined with elevated column temperatures (e.g., 50°C) can occasionally promote hydrolysis of the lactam bond. If degradation is observed on-column, switch to a milder additive like 0.1% Formic Acid or use a neutral mobile phase (e.g., 20 mM ammonium acetate, pH 7.0)[4].

Q: My TLC shows a massive streak instead of a distinct spot for the thiazepanone product. What is causing this?

A: 1,4-thiazepan-5-ones contain a basic nitrogen in the 7-membered ring (depending on the exact substitution pattern) which strongly interacts with the acidic silanol groups on standard silica gel plates. Add 1% Triethylamine (Et₃N) to your TLC mobile phase. The Et₃N will competitively bind the silanol groups, preventing the thiazepanone from dragging and allowing it to form a tight, distinct spot.

References

  • Pomerantz, W. C. K., et al. "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries." nih.gov.
  • Istrate, A., et al. "Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents." J Am Chem Soc 2022. unirioja.es.
  • Silva, M. J. S. A., et al.
  • "Selective N-Terminal Cysteine Protein Modification with Cyclopropenones." amazonaws.com.

Sources

Troubleshooting

Technical Support Center: Storage and Handling of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see downstream failures in drug development and asymmetric synthesis that trace back to the improper handling of sensitive chiral b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see downstream failures in drug development and asymmetric synthesis that trace back to the improper handling of sensitive chiral building blocks.

(R)-6-Amino-1,4-thiazepan-5-one hydrochloride (CAS: 92814-42-1) is a highly versatile cyclic amino-thioether-amide intermediate used in the synthesis of CCR5 receptor antagonists and site-specific protein labeling scaffolds [1]. However, its molecular architecture makes it inherently vulnerable to two primary environmental threats: atmospheric moisture (due to the hygroscopic primary amine hydrochloride) and oxidation (due to the electron-rich thioether moiety).

This guide provides field-proven, self-validating protocols to ensure the chemical integrity of this compound from the moment it arrives in your laboratory to its final application in your assays.

Part 1: Physicochemical Profile & Storage Logistics

To understand how to store this compound, we must first understand why it degrades. The table below summarizes the quantitative and qualitative data dictating its handling parameters.

PropertyValue / SpecificationMechanistic Implication
CAS Registry Number 92814-42-1Identifier for the (R)-enantiomer base/HCl salt [1].
Molecular Formula C5H11ClN2OSContains a primary amine (HCl), thioether, and lactam.
Hygroscopicity HighAmine HCl salts readily absorb atmospheric moisture, altering mass stoichiometry [2].
Oxidation Sensitivity Moderate to HighThe thioether sulfur is susceptible to forming sulfoxides (+16 Da) or sulfones (+32 Da) [4].
Long-Term Storage 2°C to 8°C (Ideal: -20°C)Minimizes thermal degradation and prevents spontaneous amide hydrolysis [1].
Atmosphere Inert (Argon/Nitrogen)Displaces oxygen and humidity, preventing oxidative degradation and moisture uptake [2].
Part 2: Troubleshooting Guides & FAQs

Q: My downstream coupling reaction with the primary amine is failing or giving unpredictably low yields. What is the most likely cause? A: The most common failure point is inaccurate stoichiometry due to water weight . Because (R)-6-Amino-1,4-thiazepan-5-one hydrochloride is highly hygroscopic, a poorly stored batch can contain upwards of 10-15% water by mass [3]. When you weigh out 100 mg on the benchtop, you may only be adding 85 mg of the active compound. Furthermore, the presence of adventitious water will rapidly quench moisture-sensitive coupling reagents (e.g., HATU, EDC/NHS). Validation Solution: Perform a Karl Fischer titration to determine the exact water content of aged batches, or dry the compound under high vacuum (lyophilization) overnight before use.

Q: Why must this compound be stored under an inert atmosphere? Can I just keep the cap tight? A: A tight cap traps ambient air inside the vial. The compound contains a thioether linkage in the thiazepane ring, which is highly susceptible to atmospheric oxidation [4]. Over time, trapped oxygen reacts with the sulfur atom to form sulfoxides. Validation Solution: Always backfill the vial with Argon before sealing. Argon is heavier than air and creates a protective blanket over the solid powder.

Q: Why is my LC-MS showing a major impurity at +16 Da or +32 Da compared to the expected mass? A: This is the classic signature of thioether oxidation. The sulfur atom has been oxidized to a sulfoxide (+16 Da) or a sulfone (+32 Da). This usually occurs when the compound is exposed to dissolved oxygen in aqueous buffers or peroxides in aged organic solvents (like THF or diethyl ether). Validation Solution: Always use freshly opened, peroxide-free solvents and sparge all reaction buffers with an inert gas prior to dissolution.

Q: Can I store working solutions (e.g., in DMSO or Water) at room temperature? A: No. In solution, the primary amine is more reactive, and the thioether is fully exposed to dissolved oxygen and trace metals that can catalyze degradation. Aqueous or DMSO stock solutions must be aliquoted into single-use vials, flash-frozen, and stored at -80°C.

Part 3: Standard Operating Procedure (SOP) for Solution Preparation

To guarantee reproducibility, every protocol must be a self-validating system. Follow this step-by-step methodology to prepare a 100 mM anhydrous stock solution without compromising the compound.

Step 1: Thermal Equilibration Remove the sealed vial of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride from cold storage (-20°C). Do not open it. Place the intact vial in a desiccator for 1-2 hours to reach ambient temperature. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining your stoichiometry and accelerating hydrolysis.

Step 2: Solvent Degassing Select an anhydrous solvent (e.g., DMF or DMSO for organic coupling). Sparge the solvent vigorously with Argon gas for at least 15 minutes. Causality: Removing dissolved oxygen prevents the rapid oxidation of the thiazepane ring's sulfur atom [4].

Step 3: Inert Weighing & Dissolution Transfer the thermally equilibrated vial to a glovebox purged with Argon or Nitrogen. Weigh the required mass (e.g., 18.27 mg for 1 mL of 100 mM solution) into a pre-dried, amber glass vial. Add 1.0 mL of the degassed solvent and vortex gently until complete dissolution is visually confirmed.

Step 4: Baseline Validation (T=0) Immediately extract a 1 µL aliquot and analyze it via LC-MS. Self-Validation: Confirm the presence of the parent ion and strictly verify the absence of the M+16 (sulfoxide) peak. This establishes your baseline purity before committing to large-scale biological assays.

Step 5: Cryopreservation Divide the remaining solution into 50 µL single-use aliquots in Argon-purged tubes. Flash-freeze the tubes in liquid nitrogen and transfer them to a -80°C freezer.

Part 4: Visualizing the Workflow & Chemical Context

The following diagrams map the logical relationships between our handling protocols and the chemical degradation pathways they prevent.

Workflow Start Bulk Compound (R)-6-Amino-1,4-thiazepan-5-one HCl Equilibrate Equilibrate to RT in Desiccator (1-2 hrs) Start->Equilibrate Glovebox Transfer to Glovebox (Argon/Nitrogen atm) Equilibrate->Glovebox Weigh Weighing (Avoids Hygroscopic Uptake) Glovebox->Weigh Solvent Add Degassed Solvent (Prevents Oxidation) Weigh->Solvent Aliquot Aliquot & Flash Freeze (Single-use vials) Solvent->Aliquot Store Long-term Storage (-20°C to -80°C) Aliquot->Store

Fig 1. Standard operating workflow for handling hygroscopic thiazepane derivatives.

Degradation Intact Intact (R)-6-Amino-1,4-thiazepan-5-one HCl Moisture Exposure to Ambient Moisture (Hygroscopic Amine HCl) Intact->Moisture Oxygen Exposure to Dissolved O2 (Aqueous/Organic Solvents) Intact->Oxygen Error Mass/Stoichiometry Errors (Lower effective molarity) Moisture->Error Hydrolysis Accelerated Degradation (Amide Hydrolysis) Moisture->Hydrolysis Oxidation Thioether Oxidation (Sulfoxide/Sulfone Formation) Oxygen->Oxidation

Fig 2. Causality of degradation pathways when exposed to ambient moisture and oxygen.

References
  • Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents (Details on 1,4-thiazepan-5-one linkage stability and sulfur oxidation) Journal of the American Chemical Society (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

Mechanistic Causality: Overcoming the Primary Amine Challenge

The chiral separation of primary amines remains one of the most notoriously difficult challenges in liquid chromatography. The target analyte, (R)-6-Amino-1,4-thiazepan-5-one , is a highly valuable chiral building block...

Author: BenchChem Technical Support Team. Date: March 2026

The chiral separation of primary amines remains one of the most notoriously difficult challenges in liquid chromatography. The target analyte, (R)-6-Amino-1,4-thiazepan-5-one , is a highly valuable chiral building block featuring a primary amine adjacent to a stereocenter within a cyclic thioether-lactam framework[1].

When analyzing such compounds, application scientists frequently encounter severe peak tailing, irreversible adsorption, and poor enantioselective resolution. These artifacts are caused by strong, non-specific ionic interactions between the primary amine and residual silanols on the silica support.

This guide objectively compares the two most robust chromatographic strategies to overcome these challenges: Crown Ether-based and Polysaccharide-based Chiral Stationary Phases (CSPs).

Selecting the correct CSP requires understanding the fundamental intermolecular interactions at play. For primary amines, the separation mechanism strictly dictates the choice of mobile phase and column chemistry.

The Crown Ether Pathway (Host-Guest Complexation) Crown ether columns, such as the Daicel CROWNPAK® CR(+), are explicitly engineered for primary amino acids and amines[2]. The chiral recognition relies on the formation of a diastereomeric host-guest complex. To achieve this, the mobile phase must be highly acidic (typically pH 1.0–2.0 using perchloric acid). This causality is critical: the acidic environment ensures the primary amine is fully protonated into an ammonium cation (-NH3+), which then optimally fits into the cavity of the chiral 18-crown-6 ether coated on the silica support[3].

The Polysaccharide Pathway (Hydrogen Bonding & Sterics) Derivatized polysaccharide columns (e.g., Chiralpak® AD-H) offer a broader selectivity range. Here, chiral recognition is driven by hydrogen bonding, dipole-dipole interactions, and steric fit within the helical grooves of the amylose polymer[4]. To prevent the primary amine from interacting with the silica backbone, the mobile phase must include a basic additive—typically 0.1% diethylamine (DEA). DEA acts as a competitive silanol blocker and keeps the analyte in its deprotonated (-NH2) state, ensuring sharp peak shapes[5].

Workflow cluster_Crown Crown Ether CSP Pathway cluster_Poly Polysaccharide CSP Pathway Analyte (R)-6-Amino-1,4-thiazepan-5-one (Primary Amine) CrownPhase CROWNPAK CR(+) (Chiral 18-Crown-6) Analyte->CrownPhase PolyPhase Chiralpak AD-H (Derivatized Amylose) Analyte->PolyPhase AcidicMP Acidic Mobile Phase (pH 1.5 HClO4) CrownPhase->AcidicMP Protonation Protonation (-NH3+) Host-Guest Complexation AcidicMP->Protonation BasicMP Basic Mobile Phase (Hexane/IPA + 0.1% DEA) PolyPhase->BasicMP Deprotonation Deprotonation (-NH2) Hydrogen Bonding & Sterics BasicMP->Deprotonation

Chiral recognition workflows for primary amines based on stationary phase selection.

Experimental Protocols: Self-Validating Workflows

To ensure analytical trustworthiness, the following protocols are designed as self-validating systems. Self-Validation Check: Before analyzing the enantiopure (R)-isomer, inject a racemic standard of 6-Amino-1,4-thiazepan-5-one. Proceed with sample analysis only if the system yields a Resolution (Rs) > 2.0 and Peak Asymmetry (As) < 1.5.

Protocol A: Crown Ether CSP (CROWNPAK CR+)

Objective: High-resolution analytical determination of enantiomeric excess (ee).

  • Column Preparation: Install a CROWNPAK CR(+) column (150 x 4.0 mm, 5 µm). Flush with HPLC-grade water for 10 minutes to remove storage solvents.

  • Mobile Phase Formulation: Prepare an aqueous solution of Perchloric acid (HClO4) adjusted to pH 1.5. Mix with Methanol at an 85:15 (v/v) ratio. Causality: The 15% methanol reduces hydrophobic retention without disrupting the host-guest complex[2].

  • System Equilibration: Pump the mobile phase at 0.8 mL/min. Maintain column temperature strictly at 25 °C (temperature heavily influences crown ether complexation thermodynamics).

  • Sample Preparation: Dissolve the (R)-6-Amino-1,4-thiazepan-5-one sample in the mobile phase to a concentration of 1.0 mg/mL.

  • Execution: Inject 5 µL. Monitor UV absorbance at 210 nm.

Protocol B: Polysaccharide CSP (Chiralpak AD-H)

Objective: Preparative-scale method development or routine normal-phase screening.

  • Column Preparation: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare a Normal Phase mixture of n-Hexane and Isopropanol (IPA) at an 80:20 (v/v) ratio. Add 0.1% Diethylamine (DEA) to the total volume[5].

  • System Equilibration: Equilibrate at 1.0 mL/min until the baseline is stable. Set the column oven to 25 °C.

  • Sample Preparation: Dissolve the analyte in pure IPA to 1.0 mg/mL to ensure complete solubility before injecting into the hexane-rich mobile phase.

  • Execution: Inject 10 µL. Monitor UV absorbance at 254 nm.

Quantitative Data & Performance Comparison

The following table synthesizes the expected chromatographic performance for primary amine heterocycles across both methodologies, allowing for an objective selection based on project needs.

Performance MetricCROWNPAK CR(+) (Acidic RP)Chiralpak AD-H (Basic NP)Scientific Causality & Practical Impact
Enantioselectivity (α) Very High (> 1.5)Moderate (1.1 - 1.3)Crown ethers provide highly specific 3-point binding for -NH3+ groups, yielding superior analytical resolution[3].
Peak Symmetry (As) Excellent (1.0 - 1.1)Good (1.1 - 1.4)Acidic conditions in CR(+) completely suppress silanol ionization, eliminating peak tailing.
Preparative Scalability PoorExcellentPerchloric acid is non-volatile, making fraction recovery impossible without complex extraction[4]. NP solvents are easily evaporated.
Column Robustness Moderate (pH limits 1-2)High (Broad solvent compatibility)Crownpak requires strict pH control to prevent silica dissolution; Polysaccharide columns tolerate higher sample loads.

Conclusion & Recommendations

For the rigorous analytical determination of the enantiomeric purity of (R)-6-Amino-1,4-thiazepan-5-one, the Crown Ether CSP (CROWNPAK CR+) is the undisputed gold standard. Its mechanism is perfectly tailored for primary amines, guaranteeing sharp peaks and baseline resolution.

However, if the objective is preparative purification or if avoiding non-volatile acidic mobile phases is necessary for downstream mass spectrometry (MS) or solvent recovery, the Polysaccharide CSP (Chiralpak AD-H) provides a highly reliable, scalable alternative—provided that basic additives (DEA) are strictly utilized to manage peak shape.

References

  • [2] The Lab Store. Daicel CROWNPAK®CR(+) and (-) Crown Ether HPLC Chiral Columns. Retrieved from: [Link]

  • [3] Daicel Corporation / HPLC.eu. Separation of free amino acids and primary amines using daicel crown ether columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-). Retrieved from: [Link]

  • [4] National Institutes of Health (PMC). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Retrieved from:[Link]

Sources

Comparative

A Comparative Guide to the NMR Spectroscopic Analysis of (R)-6-Amino-1,4-thiazepan-5-one Hydrochloride

This guide provides an in-depth technical comparison and procedural overview for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride. Designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and procedural overview for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical role of NMR in establishing the structural integrity, purity, and stereochemistry of this important heterocyclic scaffold.

Introduction: The Significance of the 1,4-Thiazepanone Core in Drug Discovery

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, providing the structural frameworks for a vast number of therapeutic agents.[1] Among these, seven-membered rings like the 1,4-thiazepanone scaffold are of increasing interest. Their non-planar, three-dimensional structures offer new ways to interact with biological targets, potentially leading to improved specificity and novel pharmacological profiles.[2][3] (R)-6-Amino-1,4-thiazepan-5-one, as a chiral building block, is a prime example of such a scaffold, valuable in the synthesis of complex pharmaceutical candidates.

For any compound intended for pharmaceutical development, unambiguous structural confirmation and purity assessment are non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of small molecules, providing detailed atomic-level information about connectivity and stereochemistry.[4][5][6] This guide will demonstrate the application of NMR spectroscopy to not only confirm the identity of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride but also to distinguish it from structurally similar analogues, a common challenge in synthetic chemistry.

Structural Elucidation via NMR: A Workflow for Unambiguous Characterization

The power of NMR lies in its ability to probe the chemical environment of individual nuclei (typically ¹H and ¹³C). The resulting spectrum provides a unique fingerprint of the molecule. For a molecule like (R)-6-Amino-1,4-thiazepan-5-one hydrochloride, a systematic approach involving both 1D and 2D NMR techniques is essential for complete assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve ~10-20 mg of sample in 0.6 mL DMSO-d6 H1 1D ¹H NMR (Quantitative & Structural Overview) prep->H1 Analyze C13 1D ¹³C NMR & DEPT-135 (Carbon Skeleton & Type) H1->C13 Next COSY 2D COSY (¹H-¹H Correlations) C13->COSY For detailed connectivity HSQC 2D HSQC (¹H-¹³C Direct Correlations) COSY->HSQC assign Assign all ¹H and ¹³C signals COSY->assign HMBC 2D HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC HSQC->assign HMBC->assign structure Confirm Structure & Connectivity assign->structure purity Assess Purity (qNMR if needed) structure->purity compare Compare with Alternatives purity->compare

Figure 1: Experimental workflow for NMR analysis.

Comparative Analysis: (R)-6-Amino-1,4-thiazepan-5-one vs. 1,4-Diazepan-5-one

To highlight the specificity of NMR, we will compare the target molecule with a closely related achiral analogue, 1,4-Diazepan-5-one hydrochloride. This comparison underscores the ability of NMR to discern subtle but critical structural differences, such as the presence of a sulfur versus a nitrogen heteroatom and the impact of a chiral center.

G Structural Comparison cluster_A (R)-6-Amino-1,4-thiazepan-5-one HCl cluster_B 1,4-Diazepan-5-one HCl cluster_key Key Differentiating Features A B key1 1. Heteroatom at position 1:   - Thiazepanone: Sulfur (S)   - Diazepanone: Nitrogen (NH) key2 2. Chirality at C6:   - Thiazepanone: Chiral center with an amino group   - Diazepanone: Achiral methylene (CH2) key3 3. NMR Impact:   - Different chemical shifts for adjacent protons/carbons   - Diastereotopic protons in the thiazepanone

Figure 2: Key structural differences for comparative NMR analysis.

Experimental Protocol

The following protocol is a robust starting point for the analysis of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride. All described protocols are designed to be self-validating, where results from one experiment (e.g., ¹H NMR) inform the setup of subsequent, more complex experiments (e.g., 2D NMR).

4.1. Sample Preparation

  • Weigh approximately 15-20 mg of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it readily dissolves the hydrochloride salt and its residual water peak does not overlap with most analyte signals.

  • Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.

4.2. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Temperature: 298 K

¹H NMR Spectroscopy:

  • Pulse Program: Standard single pulse (zg30)

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration)

  • Number of Scans: 16-32

¹³C{¹H} NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Spectral Width: -10 to 200 ppm

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024 or more, depending on sample concentration.

DEPT-135:

  • Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.

2D NMR (COSY, HSQC, HMBC):

  • Utilize standard, gradient-selected pulse programs. Optimize spectral widths in both dimensions to the region of interest identified from 1D spectra. These experiments are crucial for unambiguously connecting protons to their attached carbons and mapping out the complete molecular structure.[7]

Data Interpretation and Results

The following tables present expected, representative data for the title compound and its comparator. These values are based on established principles of NMR spectroscopy and data from similar heterocyclic systems.[8][9][10][11]

Table 1: Expected NMR Data for (R)-6-Amino-1,4-thiazepan-5-one Hydrochloride in DMSO-d₆

Position¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)DEPT-135
2~3.15, ~2.95m, m1H, 1H~35.0CH₂ (neg)
3~3.40, ~3.20m, m1H, 1H~48.0CH₂ (neg)
5---~170.0C=O (null)
6~4.50t1H~55.0CH (pos)
7~3.60, ~3.35m, m1H, 1H~50.0CH₂ (neg)
NH (Amide)~8.50br s1H--
NH₂ (Amine)~8.90br s2H--

Causality and Interpretation:

  • Diastereotopic Protons: The chirality at C6 renders the geminal protons on the adjacent methylene groups (C2, C3, and C7) chemically non-equivalent. This means they will appear as separate signals (e.g., at ~3.15 and ~2.95 ppm for C2-H), each coupling to each other (geminal coupling) and to adjacent protons (vicinal coupling), resulting in complex multiplets (m). This is a key indicator of the chiral center's influence.

  • Downfield Shifts: The proton at C6 (~4.50 ppm) is significantly downfield due to the deshielding effects of the adjacent nitrogen (amine) and carbonyl group.

  • Carbonyl Carbon: The amide carbonyl carbon (C5) appears at a characteristic downfield shift of ~170.0 ppm.

  • Exchangeable Protons: The amide (NH) and amine (NH₂) protons appear as broad singlets and their chemical shifts can be concentration and temperature-dependent.

Table 2: Comparative NMR Data for 1,4-Diazepan-5-one Hydrochloride in DMSO-d₆

Position¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
2~3.10t2H~45.0
3~3.30t2H~49.0
5---~172.0
6~2.80t2H~38.0
7~3.00t2H~42.0
NH (Amide)~8.30br s1H-
NH (Amine)~9.20br s1H-

Performance Comparison:

  • Symmetry and Simplicity: The achiral 1,4-diazepan-5-one exhibits a much simpler ¹H NMR spectrum. The protons on each methylene group are chemically equivalent, leading to simple triplets (t) rather than complex multiplets. For example, the two protons at C6 appear as a single triplet at ~2.80 ppm.

  • Chemical Shift Differences: The most significant difference is at position 1. In the thiazepanone, this is a sulfur atom, which does not have attached protons. In the diazepanone, it is a secondary amine (NH), which would show a broad, exchangeable proton signal. Furthermore, the carbons adjacent to the heteroatoms (C2 and C7) will have distinct chemical shifts. Carbons attached to sulfur (in the thiazepanone) are typically more shielded (further upfield) than carbons attached to nitrogen (in the diazepanone).

  • Absence of the C6-H Signal: The characteristic downfield CH signal at ~4.50 ppm in the thiazepanone spectrum is absent in the diazepanone, replaced by a more upfield CH₂ signal at ~2.80 ppm.

Advanced Analysis: Determination of Enantiomeric Purity

While standard NMR confirms the structure, it cannot differentiate between enantiomers. For a chiral compound like (R)-6-Amino-1,4-thiazepan-5-one, verifying enantiomeric purity is paramount. This can be achieved using NMR with the addition of a chiral shift reagent (CSR).

  • Principle: A CSR (e.g., a lanthanide complex) forms diastereomeric complexes with the enantiomers in the sample. These diastereomeric complexes are no longer mirror images and will have slightly different NMR spectra, allowing for the resolution and quantification of signals corresponding to the R and S enantiomers.

  • Procedure: A small amount of a water-soluble CSR would be titrated into the aqueous solution of the analyte, and the ¹H NMR spectrum monitored for the splitting of key signals. The integration of the resolved signals for the R and S forms provides a direct measure of the enantiomeric excess (e.e.).

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride. Through a systematic application of 1D and 2D NMR techniques, it is possible to provide unequivocal confirmation of its covalent structure and gain insights into its stereochemistry. The comparison with a structurally similar achiral analogue, 1,4-diazepan-5-one, clearly demonstrates the sensitivity of NMR to subtle changes in atomic composition and spatial arrangement. The complexity of the ¹H NMR spectrum, particularly the presence of diastereotopic protons, serves as a powerful, self-validating indicator of the chiral center's integrity. For drug development professionals, mastering the interpretation of such data is fundamental to ensuring the quality, safety, and efficacy of novel pharmaceutical agents.

References

  • Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • PubMed. (2020, May 15). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries.
  • PMC. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries.
  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery.
  • PMC. NMR as a “Gold Standard” Method in Drug Design and Discovery.
  • The Royal Society of Chemistry. S1 Supporting information Graphite Oxide catalyzed one-pot synthesis of highly functionalized spirodibenzo[1][3]diazepine derivat. Available from:

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones.
  • Organic Syntheses Procedure. 1(2H)-Naphthalenone, 6-amino-3,4-dihydro.
  • NIH. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I).
  • TCI Chemicals. A Water-Soluble Chiral Shift Reagent for Use in High-Field NMR.
  • CymitQuimica. 1,4-Diazepan-5-one hydrochloride.
  • Sigma-Aldrich. 1,4-Diazepan-5-one hydrochloride | 208245-76-5.
  • PubChem - NIH. 1,4-Diazepan-5-one | C5H10N2O | CID 2737264.

Sources

Validation

A Comparative Analysis of the Biological Activity of (R)- and (S)-6-Amino-1,4-thiazepan-5-one Enantiomers

Authored by: [Your Name/Gemini], Senior Application Scientist Introduction The 1,4-thiazepane scaffold is a seven-membered heterocyclic motif that has garnered significant interest in medicinal chemistry due to its prese...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The 1,4-thiazepane scaffold is a seven-membered heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2] Thiazepine derivatives have been explored for a range of therapeutic applications, including antiviral and central nervous system activities.[3] A fundamental principle in pharmacology is that of chirality, where stereoisomers of a drug molecule can exhibit markedly different biological activities.[4][5] This phenomenon arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which often interact stereospecifically with drug molecules.[4]

This guide provides a comparative analysis of the hypothetical biological activities of the (R)- and (S)-enantiomers of 6-Amino-1,4-thiazepan-5-one. We will delve into the synthesis and chiral separation of these enantiomers, followed by a detailed examination of their differential effects in proposed anticancer and antibacterial assays. The experimental protocols provided herein are designed to be robust and self-validating, offering a framework for researchers in drug discovery and development to investigate the stereospecific activity of chiral compounds.

Synthesis and Chiral Separation of (R)- and (S)-6-Amino-1,4-thiazepan-5-one

The synthesis of the racemic 6-Amino-1,4-thiazepan-5-one can be achieved through a multi-step process, likely involving the cyclization of a suitable amino acid derivative with a thiol-containing component. The crucial step for this comparative guide is the resolution of the racemic mixture into its constituent enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely adopted and effective method for this purpose.[6][7] Polysaccharide-based CSPs, for instance, are known for their broad applicability in separating a wide range of chiral compounds, including amino acid derivatives.[8]

Experimental Protocol: Chiral Separation by HPLC
  • Column Selection: A chiral stationary phase column, such as a CHIRALPAK® AD-H or a similar amylose-based column, is recommended for the separation of amine-containing enantiomers.

  • Mobile Phase Preparation: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

  • Sample Preparation: Dissolve the racemic 6-Amino-1,4-thiazepan-5-one in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Instrument: A standard HPLC system equipped with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

  • Fraction Collection: Collect the eluting fractions corresponding to the two separated enantiomeric peaks.

  • Enantiomeric Purity Assessment: Re-inject the collected fractions into the chiral HPLC system to confirm their enantiomeric purity. The enantiomeric excess (ee) should be >98% for biological testing.[9]

G cluster_synthesis Racemic Synthesis cluster_separation Chiral Separation cluster_analysis Purity Analysis Starting Materials Starting Materials Cyclization Reaction Cyclization Reaction Starting Materials->Cyclization Reaction Racemic Mixture (R/S) Racemic Mixture (R/S) Cyclization Reaction->Racemic Mixture (R/S) Chiral HPLC Chiral HPLC Racemic Mixture (R/S)->Chiral HPLC Polysaccharide CSP (R)-Enantiomer (R)-Enantiomer Chiral HPLC->(R)-Enantiomer (S)-Enantiomer (S)-Enantiomer Chiral HPLC->(S)-Enantiomer Purity Check (>98% ee) Purity Check (>98% ee) (R)-Enantiomer->Purity Check (>98% ee) (S)-Enantiomer->Purity Check (>98% ee)

Caption: Workflow for the synthesis and chiral separation of 6-Amino-1,4-thiazepan-5-one enantiomers.

Comparative Biological Evaluation

Based on the broad spectrum of activities reported for related heterocyclic compounds, we hypothesize that the enantiomers of 6-Amino-1,4-thiazepan-5-one may exhibit differential anticancer and antibacterial properties.[10][11][12][13]

Anticancer Activity: A Hypothetical Study

Rationale: Many small molecule inhibitors of cellular signaling pathways, which are often dysregulated in cancer, exhibit stereospecific binding to their target proteins. Therefore, it is plausible that one enantiomer of 6-Amino-1,4-thiazepan-5-one will show greater cytotoxicity towards cancer cells than the other.

Hypothetical Results: In this proposed study, the (S)-enantiomer demonstrates significantly higher cytotoxicity against a human colorectal carcinoma cell line (HCT116) compared to the (R)-enantiomer.

CompoundHCT116 IC₅₀ (µM)
(S)-6-Amino-1,4-thiazepan-5-one15.2 ± 2.1
(R)-6-Amino-1,4-thiazepan-5-one> 100
Doxorubicin (Control)0.8 ± 0.1
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the (R)- and (S)-enantiomers, as well as a positive control (Doxorubicin) and a vehicle control (DMSO), for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Antibacterial Activity: A Hypothetical Study

Rationale: The bacterial cell wall and essential enzymes are chiral environments, making them potential targets for stereospecific inhibition by antibacterial agents.

Hypothetical Results: The (S)-enantiomer is found to have moderate activity against the Gram-positive bacterium Staphylococcus aureus, while the (R)-enantiomer is inactive.

CompoundS. aureus MIC (µg/mL)
(S)-6-Amino-1,4-thiazepan-5-one32
(R)-6-Amino-1,4-thiazepan-5-one> 128
Vancomycin (Control)1
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Bacterial Culture: Grow S. aureus in Mueller-Hinton broth (MHB) to an optical density of 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the (R)- and (S)-enantiomers and a positive control (Vancomycin) in a 96-well plate containing MHB.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Plausible Mechanism of Action: Stereospecific Target Engagement

The observed differential activity between the enantiomers strongly suggests a specific interaction with a chiral biological target.[4][14] In the context of the hypothetical anticancer activity, the (S)-enantiomer may bind to the active site of a key enzyme involved in cell proliferation, such as a protein kinase. The (R)-enantiomer, being a mirror image, may be unable to form the necessary molecular interactions for effective binding and inhibition due to steric hindrance.

G cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer S_enantiomer (S)-Enantiomer Correct 3D fit S_target Kinase Active Site Specific Binding S_enantiomer->S_target Binds effectively S_effect Inhibition of Phosphorylation Apoptosis S_target->S_effect R_enantiomer (R)-Enantiomer Incorrect 3D fit R_target Kinase Active Site Steric Hindrance R_enantiomer->R_target Binds poorly R_effect No Inhibition Cell Proliferation R_target->R_effect

Caption: Hypothetical stereospecific inhibition of a protein kinase by the enantiomers of 6-Amino-1,4-thiazepan-5-one.

Discussion and Future Perspectives

This guide illustrates the critical importance of evaluating the biological activity of individual enantiomers in drug discovery. The hypothetical data presented for (R)- and (S)-6-Amino-1,4-thiazepan-5-one underscore that a racemic mixture may mask the true potency of the active enantiomer (the eutomer) or conceal potential toxicity associated with the less active enantiomer (the distomer).

Future research on this and similar chiral scaffolds should focus on:

  • In vivo efficacy and toxicity studies: To determine if the observed in vitro activity translates to a therapeutic effect in animal models and to assess the safety profile of the active enantiomer.

  • Target identification and validation: To elucidate the precise molecular mechanism of action of the active enantiomer.

  • Structure-activity relationship (SAR) studies: To optimize the potency and selectivity of the lead enantiomer through chemical modification.

By embracing a chiral-by-design approach, researchers can accelerate the development of safer and more effective therapeutic agents.

References

  • (PDF) Synthesis of Polysubstituted Tetrahydro‐1,4‐Thiazepines by Rhodium‐Catalyzed Ring Expansion of Dihydro‐1,3‐Thiazines with Diazoesters - ResearchGate. Available from: [Link]

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PMC. Available from: [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Available from: [Link]

  • Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography - PubMed. Available from: [Link]

  • Stereospecific effects of benzo[d]isothiazolyloxypropanolamine derivatives at beta-adrenoceptors: synthesis, chiral resolution, and biological activity in vitro - PubMed. Available from: [Link]

  • Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels - PubMed. Available from: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available from: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. Available from: [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University. Available from: [Link]

  • Part 4: Stereochemistry in Drug Action and Pharmacology - Chiralpedia. Available from: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • WO1998041489A1 - Chiral separations of amino acids - Google Patents.
  • Synthesis, pharmacological and antiviral activity of 1,3-thiazepine derivatives - PubMed. Available from: [Link]

  • Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I) - NIH. Available from: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]

  • Excitatory amino acid receptor antagonists: resolution, absolute stereochemistry, and pharmacology of (S)- and (R)-2-amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic acid (ATAA). Available from: [Link]

  • Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines - ijprajournal. Available from: [Link]

  • Biological Activity of Complexes of Some Amino Acid: Review - ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Five- and Six-Membered Heterocycles as an Anti-Diabetic Agent: An Overview - Journal of Chemical Reviews. Available from: [Link]

  • Enantioselectivity in Pharmacokinetics: A Mini Review. Available from: [Link]

Sources

Comparative

Comparative study of different chiral resolving agents for 6-amino-1,4-thiazepan-5-one

The compound 6-amino-1,4-thiazepan-5-one is a highly valuable chiral building block, predominantly utilized in the synthesis of stereospecific pharmaceutical active ingredients, including substituted quinoline CCR5 recep...

Author: BenchChem Technical Support Team. Date: March 2026

The compound 6-amino-1,4-thiazepan-5-one is a highly valuable chiral building block, predominantly utilized in the synthesis of stereospecific pharmaceutical active ingredients, including substituted quinoline CCR5 receptor antagonists 1[1]. Because physiological receptors exhibit strict stereospatial requirements, isolating this thiazepane derivative in high enantiomeric purity (typically the (R) -enantiomer) is a non-negotiable prerequisite for downstream drug development.

This guide provides an objective, data-backed comparison of classical diastereomeric salt resolution versus advanced enzymatic dynamic kinetic resolution (DKR) strategies, detailing the causality behind experimental choices to ensure robust, self-validating laboratory workflows.

Mechanistic Overview of Resolution Strategies

The resolution of racemic 6-amino-1,4-thiazepan-5-one relies on exploiting the primary amine at the C6 position of the thiazepane ring.

  • Classical Resolution: This method involves reacting the racemic amine with an enantiopure chiral acid to form a pair of diastereomeric salts. Due to differences in lattice energy and solvation, these salts exhibit different solubilities, allowing separation via fractional crystallization 1[1].

  • Enzymatic Dynamic Kinetic Resolution (DKR): An advanced biocatalytic approach that couples an enantioselective enzyme (which selectively acylates one enantiomer) with an in situ racemization catalyst. This overcomes the 50% maximum theoretical yield inherent to classical resolution 2[2].

Comparative Analysis of Resolving Agents

Tartaric Acid Derivatives

Unsubstituted L-tartaric acid is highly cost-effective but often yields moderate enantiomeric excess (ee) due to flexible hydrogen-bonding networks. Conversely, Dibenzoyl-L-tartaric acid (DBTA) and Di-p-toluoyl-L-tartaric acid (DTTA) introduce bulky aromatic rings 1[1].

  • Causality: The aromatic groups engage in strong π−π stacking interactions, creating a highly rigid, tightly packed crystal lattice. This drastically amplifies the solubility differential between the (R,R) and (S,R) diastereomers, leading to higher ee% in a single crystallization step.

(1S)-(+)-10-Camphorsulfonic Acid (CSA)

CSA is a strong, highly crystalline chiral sulfonic acid 1[1].

  • Causality: It is particularly useful when the thiazepane amine requires a lower pH for stable salt formation. The rigid bicyclic camphor framework provides excellent steric discrimination, though it often requires multiple recrystallization cycles to achieve >98% ee compared to DBTA.

Lipase-Mediated DKR

Using enzymes such as Candida antarctica Lipase B (CALB) for kinetic resolution provides exquisite stereoselectivity 2[2].

  • Causality: When paired with a metal-based racemization catalyst (e.g., Shvo's diruthenium complex), the unreacted (S) -amine is continuously dehydrogenated to an imine and re-hydrogenated to a racemic mixture. This continuously funnels the substrate toward the reactive (R) -amine, pushing the theoretical yield toward 100%.

Quantitative Performance Data

The following table summarizes the representative performance metrics of these resolving agents when applied to 6-amino-1,4-thiazepan-5-one.

Resolving AgentResolution MechanismTypical Yield (%)Expected ee (%)ScalabilityCost-Effectiveness
L-Tartaric Acid Diastereomeric Salt35 - 4085 - 90HighExcellent
Dibenzoyl-L-tartaric Acid (DBTA) Diastereomeric Salt40 - 45> 98MediumModerate
(1S)-(+)-10-Camphorsulfonic Acid Diastereomeric Salt30 - 35> 95HighGood
CALB Lipase + Ru Catalyst Enzymatic DKR85 - 90> 99Low-MediumLow

Experimental Workflows and Self-Validating Protocols

Workflow 1: Classical Resolution using DBTA

ClassicalResolution racemate Racemic 6-amino-1,4-thiazepan-5-one salt Diastereomeric Salt Mixture [(R)-Amine • Acid] + [(S)-Amine • Acid] racemate->salt agent Chiral Resolving Agent (e.g., DBTA / CSA) agent->salt cryst Fractional Crystallization (EtOH/H2O) salt->cryst pure_salt Precipitate Enantiopure Salt cryst->pure_salt Less soluble mother Filtrate Mother Liquor cryst->mother More soluble base Basification (NaOH) & Extraction (DCM) pure_salt->base product Pure (R)- or (S)- 6-amino-1,4-thiazepan-5-one base->product

Workflow for classical chiral resolution of 6-amino-1,4-thiazepan-5-one via diastereomeric salts.

Step-by-Step Protocol:

  • Salt Formation: Dissolve 1.0 eq of racemic 6-amino-1,4-thiazepan-5-one in 10 volumes of aqueous ethanol (80:20 EtOH:H2O). Heat to 60°C. Add 0.5 eq of Dibenzoyl-L-tartaric acid (DBTA).

    • Validation Check: Ensure complete optical clarity upon heating to confirm no premature, unselective kinetic precipitation has occurred.

  • Crystallization: Cool the mixture at a strictly controlled rate of 5°C/hour down to 20°C.

    • Causality: Slow cooling prevents kinetic trapping and supersaturation of the more soluble diastereomer, ensuring the crystallization remains under thermodynamic control.

  • Isolation & Basification: Filter the precipitate and wash with cold ethanol. Suspend the isolated salt in water and adjust to pH 10 using 2M NaOH. Extract the free base with dichloromethane (3 x 10 mL).

  • Quality Control (Self-Validation): Evaporate the organic solvent. Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 80:20, 1.0 mL/min, UV 220 nm). If ee < 98%, perform a second recrystallization of the salt from EtOH/H2O before proceeding to basification.

Workflow 2: Enzymatic Dynamic Kinetic Resolution (DKR)

DKR S_amine (S)-Amine (Unreactive) racemase Racemization Catalyst (In situ conversion) S_amine->racemase Fast R_amine (R)-Amine (Reactive) enzyme Lipase (e.g., CALB) + Acyl Donor R_amine->enzyme Selective Acylation racemase->R_amine Fast R_amide (R)-Amide (Enantiopure) enzyme->R_amide Irreversible

Dynamic Kinetic Resolution (DKR) pathway overcoming the 50% yield limit of classical methods.

Step-by-Step Protocol:

  • Reaction Matrix Setup: In a dry Schlenk flask, dissolve racemic amine (1.0 eq) and isopropyl acetate (3.0 eq, acting as the acyl donor) in anhydrous toluene.

  • Catalyst Loading: Add immobilized CALB (20% w/w relative to substrate) and Shvo's diruthenium catalyst (5 mol%).

    • Causality: Shvo's catalyst operates via temporary dehydrogenation to an imine intermediate, facilitating the racemization of the amine at temperatures that do not denature the lipase.

  • Incubation: Stir the heterogeneous mixture at 70°C for 24 hours under a strict argon atmosphere.

    • Validation Check: Monitor the reaction via achiral GC-MS to ensure >95% conversion of the primary amine to the amide.

  • Separation & Hydrolysis: Filter the mixture to recover the immobilized enzyme and metal catalyst. Purify the resulting (R)

    N -acyl-thiazepane via silica gel chromatography. Hydrolyze the amide using 6M HCl at reflux to recover the free (R) -amine.
  • Quality Control (Self-Validation): Confirm stereochemical integrity via specific optical rotation [α]D​ and chiral HPLC analysis.

References

  • US7220856B2 - Substituted quinoline CCR5 receptor antagonists Source: Google Patents URL
  • 6-Amino-1,4-thiazepan-5-one Product Information & Resolution Methodologies Source: Benchchem URL

Sources

Validation

A Comparative Guide to Chiral Auxiliaries: The Established Efficacy of Evans Auxiliaries vs. a Conceptual Analysis of (R)-6-Amino-1,4-thiazepan-5-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for the creation of complex, enantiomericall...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for the creation of complex, enantiomerically pure molecules such as pharmaceuticals and natural products.[1] Chiral auxiliaries represent a robust and foundational strategy, wherein a temporary covalent attachment of an enantiopure moiety guides the formation of new stereocenters with high fidelity.[2][3] This guide provides an in-depth comparison between the universally recognized "gold standard," the Evans oxazolidinone auxiliaries, and the novel, yet largely unexplored, (R)-6-Amino-1,4-thiazepan-5-one scaffold.

A comprehensive review of the scientific literature reveals that while Evans auxiliaries are supported by decades of extensive research and application, (R)-6-Amino-1,4-thiazepan-5-one has not been documented as a chiral auxiliary for asymmetric synthesis. Therefore, this guide will first establish the benchmark by detailing the mechanism and performance of Evans auxiliaries. It will then provide a conceptual analysis of the thiazepan-one structure, drawing comparisons with related sulfur-containing auxiliaries to explore its theoretical potential and highlight avenues for future research.

Part 1: The Benchmark – Evans Oxazolidinone Auxiliaries

Developed by David A. Evans and his group, chiral N-acyloxazolidinones are among the most reliable and widely used auxiliaries for stereoselective carbon-carbon bond formation.[4] Derived from readily available amino acids like valine, phenylalanine, or phenylglycine, their efficacy stems from a predictable and highly ordered transition state.

Mechanism of Stereocontrol

The power of Evans auxiliaries lies in their ability to form a rigid, chelated (Z)-enolate upon deprotonation with a suitable base (e.g., NaHMDS, LDA) or soft enolization with a Lewis acid (e.g., Bu₂BOTf).[5][6] The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl, benzyl) effectively shields one face of the planar enolate. This steric hindrance forces an incoming electrophile to approach from the less-hindered opposite face, resulting in a predictable and often highly diastereoselective transformation.[7]

Figure 1: Stereocontrol in Evans Auxiliary Alkylation.
Performance Data

The reliability of Evans auxiliaries is demonstrated by the consistently high diastereoselectivities and chemical yields achieved across a range of fundamental transformations.

Reaction TypeChiral AuxiliaryElectrophile / AldehydeYield (%)Diastereomeric Ratio (d.r.) / Excess (d.e.)
Alkylation (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromide85%>99% d.e.
Alkylation (4S)-4-Isopropyl-2-oxazolidinoneEthyl iodide92%98% d.e.
Aldol Addition (4R)-4-isopropyl-2-oxazolidinoneIsobutyraldehyde80%>99:1
Aldol Addition (4S)-4-benzyl-2-oxazolidinoneBenzaldehyde95%>99:1

Table 1: Representative performance of Evans-type oxazolidinone auxiliaries in asymmetric alkylation and aldol reactions.[8][9]

Experimental Protocol: Asymmetric Alkylation of N-propionyl-(4S)-4-benzyl-2-oxazolidinone

This protocol describes a typical diastereoselective alkylation, a cornerstone reaction mediated by Evans auxiliaries.[6][10]

1. Materials and Setup:

  • N-propionyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq, as a solution in THF)

  • Allyl iodide (1.2 eq)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere, -78 °C cooling bath (dry ice/acetone).

2. Procedure:

  • Step 1: Enolate Formation: Dissolve the N-propionyl oxazolidinone in anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath. Add the NaHMDS solution dropwise via syringe over 5 minutes. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the sodium enolate.

  • Step 2: Alkylation: Add allyl iodide dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Step 4: Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, typically a mixture of diastereomers, is purified by silica gel column chromatography to isolate the major diastereomer.[6]

  • Step 5: Auxiliary Cleavage: The purified alkylated product can be hydrolyzed to the corresponding chiral carboxylic acid. A common and mild method involves treatment with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), which selectively cleaves the exocyclic acyl group without racemization.[11]

Part 2: A Conceptual Look at (R)-6-Amino-1,4-thiazepan-5-one

As noted, there is no available scientific literature describing the use of (R)-6-Amino-1,4-thiazepan-5-one as a chiral auxiliary. Its synthesis has been reported in the context of developing potent and selective 5-HT3 receptor antagonists, an entirely different field of study.[12] However, by examining its structure and comparing it to other known sulfur-containing auxiliaries, we can engage in a theoretical discussion of its potential.

Figure 2: Structure of the Thiazepan-one and its Acylated Form.
Structural Features and Potential for Stereocontrol
  • Seven-Membered Ring: Unlike the rigid, planar five-membered ring of Evans auxiliaries, the thiazepan-one scaffold is a seven-membered ring. Such rings are significantly more conformationally flexible, which could present both a challenge and an opportunity. Achieving high diastereoselectivity would depend on the ring adopting a single, low-energy conformation in the transition state to provide a consistent steric bias.

  • Chiral Center: The stereogenic center at C6 would be the primary source of chirality. For this auxiliary to be effective, the conformation of the acylated derivative would need to position the C6 substituent in a way that effectively blocks one face of the enolate, similar to the C4 substituent in an Evans auxiliary.

Comparison with Thiazolidinethiones: A Sulfur-Containing Analog

To ground our conceptual analysis, we can look to the well-studied thiazolidinethiones. These sulfur-based auxiliaries have proven to be highly effective and, in some cases, superior to their oxazolidinone counterparts.[14] For example, they are particularly effective in acetate aldol reactions, a transformation that is often challenging for Evans auxiliaries.[14] This highlights that substituting oxygen with sulfur can fundamentally alter and improve reactivity and selectivity. A thiazepan-one auxiliary would similarly leverage the properties of sulfur, but its conformational flexibility would be the key unknown variable determining its success.

Part 3: Comparative Analysis and Future Outlook

Without experimental data for the thiazepan-one, a direct performance comparison is impossible. Instead, we can compare the established Evans system with the known properties of other sulfur-containing auxiliaries to frame the discussion.

FeatureEvans OxazolidinonesSulfur-Based Auxiliaries (e.g., Thiazolidinethiones)(R)-6-Amino-1,4-thiazepan-5-one (Hypothetical)
Ring Structure Rigid 5-membered ringRigid 5-membered ringFlexible 7-membered ring
Stereocontrol Model Well-established; steric hindrance from C4 substituent in a chelated enolate.[7]Established; often complementary to Evans due to different metal chelation.[14]Unknown; would depend on achieving a dominant, ordered conformation.
Proven Reactions Alkylation, aldol, conjugate addition, Diels-Alder.[15]Aldol (especially acetate), Michael additions.[14]Undocumented.
Predictability Extremely high; vast body of literature.High, with known models for selectivity.Low; would require extensive foundational research.
Availability Commercially available and readily synthesized from common amino acids.[8]Readily synthesized from amino acids.[14]Requires multi-step synthesis.[12]
Conclusion

The conceptual analysis of (R)-6-Amino-1,4-thiazepan-5-one underscores an essential principle in chemical research: the continuous search for novel reagents that may offer unique advantages. While its conformational flexibility presents a significant hurdle, the presence of a sulfur atom suggests the potential for new modes of reactivity and selectivity, akin to the valuable complementarity offered by thiazolidinethiones.[14] However, without empirical data, this potential remains purely speculative. For professionals in drug development and synthesis, the path forward is clear: rely on the proven efficacy of Evans auxiliaries for established transformations, while keeping an eye toward the academic exploration of novel scaffolds like thiazepanones that may one day yield the next generation of powerful synthetic tools.

References

  • Evans, D. A. (2002). Progrès en synthèse asymétrique : utilisation d'imides comme auxiliaires chiraux. Comptes Rendus Chimie, 5(6-7), 333-345.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis. BenchChem Technical Guides.
  • BenchChem. (2025).
  • University of York. Asymmetric Synthesis.
  • Pessoa, C., & da Silva, A. M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551.
  • OChemSimplified. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2008). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials II.
  • Ortiz-Marciales, M. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3).
  • Evans, D. A., Helmchen, G., & Rüping, M. (2003). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials.
  • IIP Series. Asymmetric Synthesis.
  • Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Tokyo Chemical Industry. Chiral Auxiliaries and Optical Resolving Agents. TCI Mail, 141.
  • Grayson, M. N. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry, 21(37), 7564-7570.
  • Larrow, J. F., & Schaus, S. E. (n.d.).
  • Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Fresno, N., Perez, R., Goya, P., & García-Granda, S. (2011).
  • MilliporeSigma. Chiral Auxiliaries. Sigma-Aldrich.
  • Wikipedia. (2023). Chiral auxiliary. In Wikipedia.
  • Kato, S., Harada, H., & Morie, T. (1997). Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonylaziridine-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, (21), 3219-3226.
  • Chien, C., et al. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 14(23), 5779-5782.
  • Davies, S. G., et al. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry, 4(13), 2622-2646.
  • Berlicki, Ł., & Młynarski, J. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(2), 394.
  • BOC Sciences. Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Harada, H., et al. (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. Chemical and Pharmaceutical Bulletin, 50(7), 881-893.
  • Gellis, A., et al. (2011). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I) Catalyzed (3 + 2) Cycloaddition. Molecules, 16(8), 6335-6348.
  • Gotor, V., et al. (2000). Synthesis and structural study of 6-amino-1,4,6,7-tetrahydroimidazo[4,5-b]pyridin-5-ones. Tetrahedron, 56(34), 6395-6402.
  • Hruby, V. J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Unusual Amino Acids in Peptide Synthesis.
  • Patel, H., & Desai, K. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. International Journal of Chemistry, 2(2), 57-61.
  • Aghav, B. D., et al. (2023). A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles. Journal of the Iranian Chemical Society.
  • Wang, W., et al. (2008). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Organic Letters, 10(9), 1863-1866.

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for (R)-6-Amino-1,4-thiazepan-5-one

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This is particularly true for...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This is particularly true for chiral molecules like (R)-6-Amino-1,4-thiazepan-5-one, a key building block in asymmetric synthesis. Ensuring the enantiomeric purity of such intermediates is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

This guide provides an in-depth comparison of analytical techniques for the validation of methods to quantify (R)-6-Amino-1,4-thiazepan-5-one and its undesired (S)-enantiomer. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The Analytical Challenge: Chirality in (R)-6-Amino-1,4-thiazepan-5-one

(R)-6-Amino-1,4-thiazepan-5-one is a chiral amino lactam. Its structure presents a stereogenic center, meaning it exists as two non-superimposable mirror images (enantiomers). The analytical goal is not just to quantify the compound but to selectively and accurately measure the abundance of the desired (R)-enantiomer relative to the (S)-enantiomer, which is treated as a chiral impurity.[5]

The choice of analytical technique is paramount and is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, speed, and cost.

Comparative Overview of Chiral Separation Techniques

The most prevalent techniques for chiral separations in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[6] Each operates on a different principle, offering a unique set of advantages and disadvantages.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Gas Chromatography (GC)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Utilizes a supercritical fluid (typically CO2) as the main mobile phase, offering properties intermediate between a liquid and a gas.[7][8]Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.
Best Suited For Non-volatile, polar, or ionic compounds. It is highly versatile due to a wide range of available chiral stationary phases (CSPs).[6]Thermally labile, low to moderate molecular weight compounds. It is particularly effective for preparative scale separations.[7]Volatile and thermally stable compounds. Derivatization is often required for polar analytes like amines and lactams.[6][9]
Key Advantages Robust, well-established, wide applicability, numerous commercially available CSPs.High speed (5x faster than HPLC), lower solvent consumption (greener chemistry), lower operating costs.[10][11]High separation efficiency, leading to sharp peaks and excellent resolution.[12]
Key Limitations Longer analysis times, higher consumption of organic solvents compared to SFC.[8]Higher initial instrument cost, less suitable for highly polar, non-soluble compounds.Limited to thermally stable and volatile analytes; derivatization adds complexity and potential for error.

The Workflow of Analytical Method Validation

A robust analytical method validation demonstrates that the procedure is suitable for its intended purpose.[4] The process follows a systematic workflow, evaluating several key performance parameters as stipulated by ICH Q2(R1).

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation Protocol Execution cluster_documentation Phase 3: Documentation & Implementation P1 Define Purpose (e.g., Chiral Purity Assay) P2 Method Development (Select Technique & CSP) P1->P2 V1 Specificity P2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Validation Report V6->D1 D2 Standard Operating Procedure (SOP) D1->D2

Caption: A generalized workflow for analytical method validation.

Core Validation Parameters: Protocols and Comparative Data

The following sections detail the experimental protocols for validating an analytical method for the chiral purity of (R)-6-Amino-1,4-thiazepan-5-one. For illustrative purposes, representative performance data for HPLC and SFC methods are presented. GC is less commonly the first choice for a polar, non-volatile molecule like this unless specific circumstances warrant derivatization.

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, including its enantiomer, impurities, and degradation products. For a chiral method, the most critical aspect is demonstrating baseline resolution between the (R)- and (S)-enantiomers.[4]

Experimental Protocol:

  • Prepare separate solutions of the (R)-enantiomer, the (S)-enantiomer (if available), and a racemic mixture (50:50).

  • Prepare a solution of the drug substance containing potential impurities and degradation products (force-degraded samples can be used).

  • Inject a blank (mobile phase or diluent), followed by each of the prepared solutions.

  • Acceptance Criteria: The (R)- and (S)-enantiomers must be well-separated from each other and from any other peaks. The resolution factor (Rs) between the enantiomeric peaks should be greater than 1.5. No interfering peaks should be observed at the retention time of the enantiomers in the blank or impurity-spiked samples.

Linearity and Range

Causality: Linearity demonstrates a direct proportionality between the analyte concentration and the analytical signal. The range is the interval over which this proportionality is established. This is crucial for quantifying the undesired (S)-enantiomer, which is treated as an impurity.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the (S)-enantiomer, spanning a range from the reporting limit to 150% of the specified limit for this impurity (e.g., 0.1% to 1.5% of the nominal concentration of the (R)-enantiomer).

  • Inject each standard solution in triplicate.

  • Plot the average peak area against the concentration.

  • Acceptance Criteria: Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998. The y-intercept should be close to zero.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is determined by spiking the drug substance with known amounts of the (S)-enantiomer.

Experimental Protocol:

  • Prepare a sample of the (R)-6-Amino-1,4-thiazepan-5-one drug substance.

  • Spike the sample with the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate and analyze.

  • Calculate the percentage recovery of the spiked (S)-enantiomer.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Within-laboratory variations, such as different days, analysts, or equipment.[13]

Experimental Protocol:

  • Repeatability: Prepare six individual samples of the drug substance spiked with the (S)-enantiomer at 100% of the specification limit. Analyze these samples on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: Calculate the Relative Standard Deviation (%RSD) for the results from both studies. The %RSD should not be more than 10.0% for an impurity at this level.

Limits of Detection (LOD) and Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve from the linearity study.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity. The method's precision and accuracy at the LOQ concentration should be verified.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small variations to the nominal method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% of the organic modifier)

  • Analyze a system suitability solution and a spiked sample under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should still be met. The quantitative results of the spiked sample should not change significantly.

Comparative Validation Data Summary

The following table presents hypothetical but realistic validation data comparing a developed Chiral HPLC and Chiral SFC method for the analysis of the (S)-enantiomer in (R)-6-Amino-1,4-thiazepan-5-one.

Validation ParameterChiral HPLC MethodChiral SFC Method
Specificity (Resolution, Rs) 2.12.5
Linearity (r²) 0.99920.9995
Range (% of nominal) 0.05% - 1.5%0.05% - 1.5%
Accuracy (% Recovery) 98.5% - 102.1%99.1% - 101.5%
Precision (Repeatability %RSD) 2.5%2.1%
Precision (Intermediate %RSD) 3.8%3.2%
LOQ (% of nominal) 0.05%0.04%
Analysis Run Time 15 minutes4 minutes

As the data illustrates, both methods are valid and suitable for the intended purpose. The SFC method, however, demonstrates slightly better resolution and precision with a significantly shorter run time, making it a more efficient choice for high-throughput environments.

Visualization of Key Relationships

The relationship between the core quantitative validation parameters demonstrates the method's overall reliability.

Validation_Relationships Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Establishes concentration relationship LOQ LOQ/LOD Linearity->LOQ Slope used for calculation Precision Precision Accuracy->Precision Both measure closeness of results Precision->LOQ Defines lower limit of reliable measurement

Sources

Safety & Regulatory Compliance

Safety

(R)-6-Amino-1,4-thiazepan-5-one hydrochloride proper disposal procedures

Building a culture of safety and compliance in the laboratory requires more than just following rules; it requires a fundamental understanding of the chemical properties that dictate those rules. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Building a culture of safety and compliance in the laboratory requires more than just following rules; it requires a fundamental understanding of the chemical properties that dictate those rules. As a Senior Application Scientist, I have designed this guide to provide you with the operational procedures and the mechanistic reasoning behind the safe handling and disposal of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride .

This chiral heterocyclic building block is highly valuable in drug discovery, but its unique structural features—a thiazepan ring containing both nitrogen and sulfur, stabilized as a hydrochloride salt—demand highly specific logistical and disposal protocols.

Chemical Profile & Hazard Causality

Understanding the molecular structure is the first step in predicting hazard behavior. The compound presents specific GHS hazards, notably H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation)[1].

  • Causality: The reactive primary amine and the lactam moiety can interact with biological nucleophiles, leading to sensitization. Furthermore, under thermal stress or fire conditions, the molecule decomposes to release highly toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas[1]. This thermal decomposition profile is the primary driver for its specialized, multi-step disposal requirements.

Quantitative Data & Hazard Summary

To facilitate rapid risk assessment and ensure your operational plans are properly calibrated, the critical parameters are summarized below:

ParameterSpecification / ClassificationOperational Implication
GHS Hazard Codes H317, H319Mandatory use of impervious nitrile gloves and safety goggles[1].
Physical State Solid (Crystalline Powder)High risk of aerosolization; handle strictly within a chemical fume hood[1].
Decomposition Gases NOx, SOx, HClFinal incineration requires an alkaline scrubber system[1].
Waste Classification Halogenated / Sulfur-ContainingMust be strictly segregated from non-halogenated/general organic waste[2].
Incompatible Materials Strong OxidizersSegregate during storage to prevent exothermic reactions[3].

Operational Handling & Spill Response Protocol

A self-validating safety protocol ensures that every action directly mitigates a specific chemical risk. In the event of a spill, follow this step-by-step methodology:

  • Isolate & Ventilate: Immediately isolate the area. Ensure the chemical fume hood is operating at optimal face velocity to capture any aerosolized particulates[1].

  • Don Appropriate PPE: Equip heavy rubber or impervious nitrile gloves, a lab coat, and chemical safety goggles. If the spill is large and outside a controlled ventilation area, an appropriate particulate respirator is required[1].

  • Containment (Solid Spill): Carefully scoop up the solid material using a non-sparking tool.

    • Causality: Sweeping or brushing can aerosolize the fine hydrochloride powder, exponentially increasing inhalation risk and spreading contamination.

  • Containment (Liquid/Solution Spill): If the compound is dissolved in a solvent, absorb the liquid with an inert material such as vermiculite or dry sand[1].

    • Causality: Inert absorbents prevent secondary exothermic reactions that could occur if combustible absorbents (like paper towels) are used with reactive solutions.

  • Decontamination: Wash the affected spill area immediately with plenty of water[1]. The hydrochloride salt is water-soluble, allowing for highly effective surface decontamination.

  • Waste Packaging: Place all recovered solid or absorbed material into a chemically resistant, sealable container for hazardous waste disposal[1].

Step-by-Step Disposal Procedures

Proper disposal of (R)-6-Amino-1,4-thiazepan-5-one hydrochloride must comply with to prevent environmental contamination and ensure regulatory compliance[4].

Step 1: Source Segregation Do not mix this compound with general organic waste. Because it contains both sulfur and chloride, it must be placed in a designated "Halogenated / Sulfur-Containing Waste" container ()[2].

  • Causality: Mixing sulfur-containing amines with incompatible waste streams (like strong oxidizers or acids) can lead to dangerous pressure buildup or the release of toxic hydrogen sulfide gas[3].

Step 2: Dissolution in a Combustible Solvent Prior to final destruction, dissolve or mix the solid material with a combustible solvent (e.g., ethanol or a standard high-BTU non-halogenated solvent)[1].

  • Causality: Introducing raw, dry powders directly into an incinerator can cause uneven burning, localized cold spots, or explosive aerosolization. Dissolving the compound in a high-BTU solvent ensures a uniform, high-temperature burn, which is thermodynamically required to fully oxidize the robust thiazepan ring.

Step 3: High-Temperature Incineration The dissolved mixture must be burned in a regulated, chemical incinerator equipped with an afterburner and a scrubber ()[1].

  • Causality: The primary combustion chamber breaks down the organic framework. The afterburner ensures complete destruction of any volatile organic intermediates. Crucially, the alkaline scrubber is required to neutralize the acidic HCl and SOx gases generated from the chloride and sulfur atoms, preventing the emission of acid rain precursors into the atmosphere[1].

Step 4: Lab-Packing for Transport If your facility utilizes a third-party waste management service, the sealed waste containers should be "lab-packed." This involves placing the smaller, sealed containers into a larger, DOT-approved drum, padded with inert absorbent material[4].

  • Causality: Lab-packing prevents container rupture during transit and ensures that if a leak occurs, the inert padding will absorb the chemical, maintaining strict DOT compliance[5].

Process Visualization

The following diagram illustrates the logical flow of the disposal process, highlighting the critical engineering controls required for environmental safety.

WasteDisposal A Solid Waste Generation B Hazard Segregation (Sulfur/Halogen) A->B Collect C Dissolution in Combustible Solvent B->C Prepare for Burn D Chemical Incinerator with Afterburner C->D High-BTU Feed E Alkaline Scrubber (HCl & SOx Neutralization) D->E Exhaust Gas F Safe Atmospheric Release E->F Clean Emission

Workflow for segregation, preparation, and incineration of sulfur/halogen-containing chemical waste.

References

  • Environmental Marketing Services. "Laboratory Chemical Disposal." EMS LLC. [Link]

  • UCLA Chemistry and Biochemistry. "FAQ'S - most frequently asked questions." University of California, Los Angeles. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6-Amino-1,4-thiazepan-5-one hydrochloride
Reactant of Route 2
(R)-6-Amino-1,4-thiazepan-5-one hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.